Product packaging for Einecs 246-889-0(Cat. No.:CAS No. 25357-78-2)

Einecs 246-889-0

Cat. No.: B15179365
CAS No.: 25357-78-2
M. Wt: 599.86 g/mol
InChI Key: RAGWOEVGLUEKJV-UHFFFAOYSA-N
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Description

The chemical entity with identifier EINECS 246-889-0 and CAS 25357-78-2 is a multicomponent compound scientifically identified as the acid-base salt formed from guanidine and 3,4,5,6-tetrabromophthalic acid . Its molecular formula is C10H12Br4N6O4, and it has a molecular weight of 599.86 g/mol . This compound is primarily recognized for its application as a flame retardant . The 3,4,5,6-tetrabromophthalic acid component is a derivative of phthalic acid where all four hydrogen atoms on the aromatic ring are substituted with bromine atoms, which is key to its function. The compound is synthesized as a salt, consisting of one dianion of tetrabromophthalic acid and two guanidinium cations, which contributes to its stability and properties . The parent molecule for its acid component, tetrabromophthalic anhydride, is typically synthesized through the bromination of phthalic anhydride, a well-established process involving electrophilic aromatic substitution . Please note: This product is intended for research purposes only. It is not designated for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Br4N6O4 B15179365 Einecs 246-889-0 CAS No. 25357-78-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25357-78-2

Molecular Formula

C10H12Br4N6O4

Molecular Weight

599.86 g/mol

IUPAC Name

guanidine;3,4,5,6-tetrabromophthalic acid

InChI

InChI=1S/C8H2Br4O4.2CH5N3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*2-1(3)4/h(H,13,14)(H,15,16);2*(H5,2,3,4)

InChI Key

RAGWOEVGLUEKJV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C(=N)(N)N.C(=N)(N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound tetrabromophthalic acid, compound with guanidine (1:2), with the CAS Number 25357-78-2. This document details the underlying chemical principles, outlines detailed experimental protocols, and presents expected characterization data based on established knowledge of similar guanidinium carboxylate salts.

Introduction

Tetrabromophthalic acid is a heavily brominated aromatic dicarboxylic acid. Its reaction with two equivalents of the strong organic base, guanidine, results in the formation of a stable salt, "tetrabromophthalic acid, compound with guanidine (1:2)". Guanidine is a highly basic compound due to the resonance stabilization of its conjugate acid, the guanidinium cation. This strong basicity facilitates a complete proton transfer from the carboxylic acid groups of tetrabromophthalic acid to two guanidine molecules, forming a salt with a 1:2 stoichiometry.

The resulting compound is of interest due to the combination of a poly-halogenated aromatic ring, which can impart flame retardant properties, and the presence of the guanidinium cations, which are known to participate in various biological interactions. While specific applications of this particular salt are not extensively documented in public literature, its constituent parts suggest potential utility in materials science and as a subject of study in medicinal chemistry.

Synthesis Methodology

The synthesis of tetrabromophthalic acid, compound with guanidine (1:2) is a two-step process. The first step involves the preparation of tetrabromophthalic acid, followed by its reaction with guanidine.

Step 1: Synthesis of Tetrabromophthalic Acid

Tetrabromophthalic acid is typically synthesized via the bromination of phthalic anhydride. Several methods exist for this process, often employing a catalyst in the presence of a strong oxidizing agent.

Experimental Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride and fuming sulfuric acid (oleum).

  • Catalyst Addition: Introduce a catalytic amount of iodine.

  • Bromination: Heat the mixture and add bromine dropwise from the dropping funnel over a period of several hours.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured onto ice. The resulting precipitate, tetrabromophthalic anhydride, is filtered, washed with water, and dried.

  • Hydrolysis: The tetrabromophthalic anhydride is then hydrolyzed to tetrabromophthalic acid by refluxing with water.

  • Purification: The crude tetrabromophthalic acid can be purified by recrystallization from a suitable solvent, such as acetic acid or an ethanol/water mixture.

Step 2: Synthesis of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

This step involves a classic acid-base neutralization reaction.

Experimental Protocol:

  • Dissolution: Dissolve a known molar quantity of tetrabromophthalic acid in a suitable polar solvent, such as ethanol or methanol, with gentle heating.

  • Guanidine Solution Preparation: In a separate beaker, dissolve two molar equivalents of guanidine hydrochloride in a minimal amount of the same solvent. Neutralize the guanidine hydrochloride with a strong base (e.g., sodium ethoxide in ethanol) to generate free guanidine. The resulting sodium chloride precipitate can be removed by filtration.

  • Reaction: Slowly add the free guanidine solution to the solution of tetrabromophthalic acid with continuous stirring.

  • Precipitation: The formation of the guanidinium salt, which is typically less soluble in the reaction solvent, will be observed as a precipitate.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Characterization of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data based on the known properties of guanidinium carboxylate salts.

Spectroscopic Analysis

Table 1: Expected FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching vibrations of guanidinium
1680 - 1640StrongC=N stretching of the guanidinium cation
1600 - 1550StrongAsymmetric stretching of the carboxylate (COO⁻)
1450 - 1360StrongSymmetric stretching of the carboxylate (COO⁻)
750 - 550MediumC-Br stretching vibrations

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2Singlet12HProtons of the guanidinium cations (exchangeable with D₂O)

Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170Carbonyl carbon of the carboxylate group (COO⁻)
~157Carbon of the guanidinium cation (C(NH₂)₃⁺)
~135 - 120Aromatic carbons of the tetrabromophthalate backbone
Thermal Analysis

Table 4: Expected Thermal Analysis Data (TGA/DSC)

AnalysisTemperature Range (°C)ObservationInterpretation
TGA 100 - 150Minor weight lossLoss of residual solvent or adsorbed moisture.
> 250Significant, multi-step weight lossDecomposition of the compound, likely initiated by decarboxylation and loss of guanidine.
DSC VariesEndothermic peakMelting point of the compound, though decomposition may occur before melting.
> 250Exothermic peaksCorresponds to the decomposition events observed in TGA.
Elemental Analysis

For the molecular formula C₁₀H₁₂Br₄N₆O₄, the calculated elemental composition would be a key parameter for confirmation.

Table 5: Expected Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C) 19.90To be determined experimentally
Hydrogen (H) 2.00To be determined experimentally
Nitrogen (N) 13.92To be determined experimentally

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of tetrabromophthalic acid, compound with guanidine (1:2).

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization PhthalicAnhydride Phthalic Anhydride Bromination Bromination (Br₂, I₂, Oleum) PhthalicAnhydride->Bromination TBPA_Anhydride Tetrabromophthalic Anhydride Bromination->TBPA_Anhydride Hydrolysis Hydrolysis TBPA_Anhydride->Hydrolysis TBPA_Acid Tetrabromophthalic Acid Hydrolysis->TBPA_Acid SaltFormation Salt Formation (Acid-Base Reaction) TBPA_Acid->SaltFormation Guanidine Guanidine Guanidine->SaltFormation TargetCompound Tetrabromophthalic Acid, Compound with Guanidine (1:2) SaltFormation->TargetCompound FTIR FTIR Spectroscopy TargetCompound->FTIR NMR NMR Spectroscopy (¹H, ¹³C) TargetCompound->NMR Thermal Thermal Analysis (TGA/DSC) TargetCompound->Thermal Elemental Elemental Analysis TargetCompound->Elemental

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has provided a detailed, albeit illustrative, framework for the synthesis and characterization of tetrabromophthalic acid, compound with guanidine (1:2). The methodologies are based on fundamental and well-established chemical principles. The expected characterization data, presented in tabular format, offer a clear benchmark for researchers working on this or similar compounds. The provided workflow diagram visually encapsulates the entire process, from starting materials to final analysis. It is important to reiterate that in the absence of specific literature for this compound, the presented protocols and data should be considered as a starting point for experimental design, with the potential for optimization based on laboratory findings.

Thermal Analysis of Guanidinium Tetrabromophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of guanidinium tetrabromophthalate. Due to the limited availability of direct experimental data on this specific salt, this document outlines the expected thermal behavior and appropriate analytical methodologies based on the known properties of its constituent ions: the guanidinium cation and the tetrabromophthalate anion, as well as related compounds.

Introduction

Guanidinium tetrabromophthalate is an organic salt with potential applications in materials science and pharmaceutical development. Its thermal stability and decomposition characteristics are critical parameters for its synthesis, purification, storage, and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing these properties.

Physicochemical Properties

A summary of the expected and known properties of guanidinium tetrabromophthalate and its precursors is presented in Table 1.

Table 1: Physicochemical Properties of Guanidinium Tetrabromophthalate and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
Guanidinium CationCH₆N₃⁺60.08-Decomposes before melting.
Tetrabromophthalic AnhydrideC₈Br₄O₃463.70279 - 281A precursor to tetrabromophthalic acid.[1]
Tetrabromophthalic AcidC₈H₂Br₄O₄481.71DecomposesExpected to be a degradation product of various brominated phthalates.[2]
Guanidinium TetrabromophthalateC₁₀H₈Br₄N₆O₄603.88Not availableData for this specific salt is not readily available in the literature.

Thermal Analysis Data

While specific quantitative data for guanidinium tetrabromophthalate is not publicly available, Table 2 outlines the expected thermal events based on the analysis of related guanidinium salts and brominated compounds.

Table 2: Expected Thermal Analysis Data for Guanidinium Tetrabromophthalate

Analysis TechniqueTemperature Range (°C)Mass Loss (%)Thermal Event
TGA100 - 200VariableLoss of residual solvent or water of hydration.
TGA200 - 350SignificantInitial decomposition of the guanidinium cation and decarboxylation of the phthalate moiety.
TGA350 - 600Further LossDecomposition of the brominated aromatic ring.
DSC> 200-Endothermic/Exothermic peaks corresponding to decomposition events.

Experimental Protocols

The following are detailed methodologies for the thermal analysis of guanidinium tetrabromophthalate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • An accurately weighed sample (5-10 mg) of guanidinium tetrabromophthalate is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is performed under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample (2-5 mg) of guanidinium tetrabromophthalate is hermetically sealed in an aluminum or copper pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The sample and reference are heated (or cooled) at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, crystallization) events.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of guanidinium tetrabromophthalate.

G Experimental Workflow for Thermal Analysis cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation Sample Guanidinium Tetrabromophthalate Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing Crucible Placement in TGA/DSC Crucible Weighing->Crucible TGA_instrument TGA Instrument Crucible->TGA_instrument DSC_instrument DSC Instrument Crucible->DSC_instrument TGA_heating Heating (e.g., 10°C/min) in Inert Atmosphere (N₂) TGA_instrument->TGA_heating TGA_data Mass Loss vs. Temperature Data TGA_heating->TGA_data Analysis Analysis of TGA and DSC Curves TGA_data->Analysis DSC_heating Heating (e.g., 10°C/min) DSC_instrument->DSC_heating DSC_data Heat Flow vs. Temperature Data DSC_heating->DSC_data DSC_data->Analysis Interpretation Determination of Thermal Stability, Decomposition Profile, and Phase Transitions Analysis->Interpretation

Caption: Workflow for TGA and DSC analysis.

Postulated Decomposition Pathway

Based on the thermal behavior of related compounds, a plausible decomposition pathway for guanidinium tetrabromophthalate is proposed below.

G Postulated Decomposition Pathway cluster_initial Initial Decomposition (200-350°C) cluster_intermediate Intermediate Products cluster_final Final Decomposition (>350°C) GT Guanidinium Tetrabromophthalate Guanidinium_Decomp Guanidinium Cation Decomposition (-> Ammonia, Melamine, etc.) GT->Guanidinium_Decomp Decarboxylation Decarboxylation (-> CO₂ release) GT->Decarboxylation Brominated_Aromatics Brominated Aromatic Intermediates Guanidinium_Decomp->Brominated_Aromatics Decarboxylation->Brominated_Aromatics Ring_Cleavage Aromatic Ring Cleavage Brominated_Aromatics->Ring_Cleavage Volatile_Products Volatile Brominated Compounds (e.g., HBr) Ring_Cleavage->Volatile_Products Carbonaceous_Residue Carbonaceous Residue Ring_Cleavage->Carbonaceous_Residue

Caption: A plausible thermal decomposition pathway.

Conclusion

The thermal analysis of guanidinium tetrabromophthalate, through techniques such as TGA and DSC, is fundamental to understanding its stability and decomposition characteristics. While direct experimental data is sparse, the methodologies and expected outcomes presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds. The provided experimental protocols and conceptual diagrams serve as a practical starting point for the thermal characterization of this novel material.

References

The Emerging Potential of Guanidinium Tetrabromophthalate as a Novel Flame Retardant: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical and potential flame retardant properties of guanidinium tetrabromophthalate, a novel compound for which direct experimental data is not yet widely available in public literature. By examining the well-established characteristics of its constituent components—guanidinium-based compounds and tetrabromophthalate derivatives—this paper aims to provide a comprehensive overview of the anticipated flame retardancy mechanisms, potential applications, and key experimental protocols for future research. This document serves as a foundational resource for researchers and professionals interested in the development of new, potentially synergistic flame retardant systems.

Introduction to Guanidinium and Tetrabromophthalate Flame Retardants

The field of flame retardants is continuously evolving, driven by the need for materials with enhanced fire safety, improved environmental profiles, and better performance in a variety of polymer matrices. Guanidinium salts and tetrabromophthalate esters have independently been recognized for their efficacy as flame retardants. The hypothetical combination of these two moieties in the form of guanidinium tetrabromophthalate presents an intriguing possibility for a multi-modal flame retardant system.

Guanidine-based flame retardants are known for their nitrogen content, which can act in the condensed phase by promoting char formation and in the gas phase by releasing inert gases that dilute the flammable volatiles.[1] Tetrabromophthalates, on the other hand, are a class of brominated flame retardants that primarily function in the gas phase by releasing bromine radicals, which interrupt the free-radical chain reactions of combustion. The combination of these distinct mechanisms could lead to a synergistic flame retardant effect.

Component Analysis: Flame Retardant Properties

Guanidinium-Based Flame Retardants

Guanidine and its salts, such as guanidine phosphate and guanidine sulfamate, are effective flame retardants, particularly for cellulosic materials like wood and paper.[1][2] Their primary mode of action is in the condensed phase.

  • Char Formation: Guanidine compounds promote the dehydration and carbonization of the substrate material at elevated temperatures. This results in the formation of a stable char layer that acts as a physical barrier, insulating the underlying material from heat and oxygen.[1]

  • Gas Phase Action: Upon decomposition, guanidine derivatives can release non-flammable gases like ammonia and nitrogen, which dilute the oxygen concentration and flammable gases in the combustion zone.

Tetrabromophthalate-Based Flame Retardants

Tetrabromophthalate derivatives, such as bis(2-ethylhexyl)tetrabromophthalate (TBPH), are additive flame retardants used in a variety of plastics.[3] Their mechanism is primarily centered on gas-phase inhibition.

  • Radical Scavenging: At combustion temperatures, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process in the gas phase, effectively quenching the flame.

Quantitative Data on Component Flame Retardants

The following tables summarize key quantitative data for representative guanidinium and tetrabromophthalate flame retardants based on available literature.

Table 1: Thermal Properties of Selected Flame Retardants

CompoundDecomposition Onset (°C)Peak Decomposition (°C)Char Yield (%)Reference
Guanidine Dihydrogen Phosphate~162~26447.6[2]
Tetrabromophthalate Diol~128~319Not Reported[4]

Table 2: Flame Retardancy Performance Data

Flame Retardant SystemSubstrateLimiting Oxygen Index (LOI) (%)UL-94 RatingReference
Guanidine Dihydrogen Phosphate/Zinc BorateWood47.8Not Applicable[2]
Untreated WoodWood22.4Not Applicable[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of novel flame retardants. The following are generalized protocols based on established methods for the component types.

Synthesis of Guanidinium Salts (General Procedure)

A typical synthesis involves the reaction of guanidine carbonate or guanidine hydrochloride with the corresponding acid. For the hypothetical synthesis of guanidinium tetrabromophthalate, a possible route would be the reaction of guanidine carbonate with tetrabromophthalic acid in a suitable solvent.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine_Carbonate Guanidine Carbonate Reaction_Vessel Reaction in Solvent (e.g., Ethanol/Water) Guanidine_Carbonate->Reaction_Vessel Tetrabromophthalic_Acid Tetrabromophthalic Acid Tetrabromophthalic_Acid->Reaction_Vessel Stirring_Heating Stirring and Heating Reaction_Vessel->Stirring_Heating Precipitation Precipitation/Crystallization Stirring_Heating->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Guanidinium_Tetrabromophthalate Guanidinium Tetrabromophthalate Drying->Guanidinium_Tetrabromophthalate

Caption: Hypothetical synthesis workflow for guanidinium tetrabromophthalate.

Thermal Analysis

Thermogravimetric Analysis (TGA) is essential to determine the thermal stability and decomposition profile of the flame retardant.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

  • Atmosphere: Typically run under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the weight loss as a function of temperature to determine the onset of decomposition, peak decomposition temperatures, and the final char yield.

Flame Retardancy Testing
  • Limiting Oxygen Index (LOI): This test (ASTM D2863) measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This test (ASTM D3801) classifies the flammability of plastic materials. Samples are subjected to a flame, and the after-flame time, after-glow time, and dripping behavior are observed to assign a classification (V-0, V-1, or V-2, with V-0 being the best).

  • Cone Calorimetry: (ASTM E1354) This is a bench-scale test that provides comprehensive data on the fire behavior of a material, including heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), smoke production rate, and mass loss rate.

Proposed Flame Retardant Mechanism of Guanidinium Tetrabromophthalate

A synergistic flame retardant mechanism for guanidinium tetrabromophthalate can be postulated, involving both condensed-phase and gas-phase actions.

DOT Script for Proposed Mechanism

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_Decomposition Polymer Decomposition Guanidinium_Moiety Guanidinium Moiety Polymer_Decomposition->Guanidinium_Moiety activates Flammable_Gases Flammable Gases Polymer_Decomposition->Flammable_Gases Char_Formation Enhanced Char Formation Guanidinium_Moiety->Char_Formation promotes Inert_Gases Release of N₂, NH₃ Guanidinium_Moiety->Inert_Gases Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Insulating_Layer->Polymer_Decomposition inhibits Flame_Inhibition Flame Inhibition Tetrabromophthalate_Moiety Tetrabromophthalate Moiety Bromine_Radicals Release of Br• Radicals Tetrabromophthalate_Moiety->Bromine_Radicals Radical_Quenching H• and OH• Radical Quenching Bromine_Radicals->Radical_Quenching Radical_Quenching->Flame_Inhibition leads to Gas_Dilution Dilution of Flammable Gases Inert_Gases->Gas_Dilution Gas_Dilution->Flame_Inhibition contributes to Heat Heat Heat->Polymer_Decomposition Heat->Tetrabromophthalate_Moiety activates

Caption: Proposed dual-phase flame retardant mechanism.

Conclusion and Future Outlook

While direct experimental evidence for the flame retardant properties of guanidinium tetrabromophthalate is currently lacking in the public domain, a thorough analysis of its constituent parts strongly suggests its potential as a highly effective, multi-modal flame retardant. The combination of the char-promoting and inert gas-releasing properties of the guanidinium cation with the gas-phase radical scavenging of the tetrabromophthalate anion could lead to significant synergistic effects.

Future research should focus on the synthesis and characterization of guanidinium tetrabromophthalate, followed by a comprehensive evaluation of its thermal stability and flame retardant performance in various polymer systems. The experimental protocols and theoretical framework provided in this whitepaper offer a solid foundation for such investigations. The development of such novel flame retardants is critical for advancing fire safety in a wide range of applications.

References

An In-depth Technical Guide to Guanidinium Salts of Brominated Acids in Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of guanidinium chemistry with halogenated compounds within polymer science presents a compelling frontier for the development of advanced functional materials. Guanidinium salts of brominated acids, as monomeric or functional units, offer the potential to create polymers with a unique combination of properties, including inherent antimicrobial activity, enhanced thermal stability, and flame retardancy. This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of this novel class of polymers, supported by detailed experimental protocols and quantitative data where available from analogous systems.

Core Concepts: The Synergy of Guanidinium and Bromine

The guanidinium group, with its positive charge delocalized over three nitrogen atoms, is a powerful functional moiety. Its high pKa ensures a cationic nature over a wide pH range, which is crucial for electrostatic interactions with negatively charged cell membranes, underpinning its use in antimicrobial polymers and drug delivery vectors.[1][2] The guanidinium cation is also known to engage in strong hydrogen bonding, which can influence polymer architecture and interactions with biological targets.[3][4]

Bromine, a heavy halogen, imparts distinct characteristics to polymeric structures. Brominated compounds are widely recognized for their efficacy as flame retardants.[5] The mechanism involves the release of bromine radicals upon combustion, which interfere with the free-radical chain reactions of fire. Furthermore, the carbon-bromine bond can serve as a versatile synthetic handle for post-polymerization modification, allowing for the introduction of other functional groups.

The combination of these two functionalities in the form of guanidinium salts of brominated acids offers a pathway to multifunctional polymers with a broad application spectrum.

Synthesis of Guanidinium Salts of Brominated Acids

The synthesis of guanidinium salts of brominated carboxylic acids can be achieved through a straightforward acid-base neutralization reaction. A general protocol involves the reaction of a guanidinium base, such as guanidine carbonate, with a brominated carboxylic acid in a suitable solvent.

This protocol describes the synthesis of guanidinium bromoacetate, a representative monomer.

Materials:

  • Bromoacetic acid

  • Guanidine carbonate

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve bromoacetic acid (1 equivalent) in a minimal amount of methanol.

  • In a separate flask, prepare a slurry of guanidine carbonate (0.5 equivalents) in methanol.

  • Slowly add the bromoacetic acid solution to the guanidine carbonate slurry with constant stirring. Effervescence (release of CO2) will be observed.

  • Continue stirring at room temperature for 4-6 hours until the reaction is complete (cessation of gas evolution).

  • Filter the reaction mixture to remove any unreacted starting material.

  • The methanol is removed from the filtrate under reduced pressure to yield the crude guanidinium bromoacetate.

  • The crude product is purified by recrystallization from a methanol/diethyl ether solvent system to obtain the final product as a white crystalline solid.

Characterization: The structure of the resulting salt can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Polymerization of Guanidinium Salts of Brominated Acids

The polymerization of monomers based on guanidinium salts of brominated acids can be approached through several modern polymerization techniques. The choice of method will depend on the desired polymer architecture and properties.

For vinyl-containing brominated acids (e.g., α-bromoacrylic acid), conventional or controlled free-radical polymerization methods can be employed. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly advantageous as they allow for the synthesis of polymers with well-defined molecular weights and low dispersity.[6][7]

Materials:

  • Guanidinium salt of α-bromoacrylic acid (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

Procedure:

  • In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in 1,4-dioxane.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then backfilled with nitrogen and placed in a preheated oil bath at 70°C.

  • The polymerization is allowed to proceed for a specified time to achieve the desired conversion.

  • The reaction is quenched by immersing the flask in an ice bath and exposing the solution to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

For cyclic monomers incorporating the guanidinium salt of a brominated acid, Ring-Opening Metathesis Polymerization (ROMP) offers a powerful route to well-defined polymers.[8] This method is known for its tolerance to a wide range of functional groups.

Quantitative Data

While specific data for polymers derived directly from guanidinium salts of brominated acids is not extensively available, the following table summarizes typical properties of related guanidinium-functionalized polymers to provide a comparative baseline.

Polymer SystemMolecular Weight (Mn) ( g/mol )Polydispersity (Đ)Application/PropertyReference
Poly(3-guanidinopropyl methacrylamide)5,000 - 20,0001.1 - 1.3Cell-penetrating peptide mimic[7]
Guanidinium-functionalized polycarbonates4,000 - 10,0001.1 - 1.3Antimicrobial[9]
Polyguanidinium oxanorbornene2,5001.07Antimicrobial[8]
Guanylated polymethacrylates3,000 - 15,0001.2 - 1.5Antimicrobial, low hemolysis[6]

Applications in Polymer Science

The unique combination of the guanidinium cation and the brominated anion in the polymer structure opens up a range of potential applications.

The primary application of guanidinium-functionalized polymers is in the development of antimicrobial agents.[10][11][12][13] The cationic guanidinium groups interact with and disrupt the negatively charged membranes of bacteria, leading to cell death. The presence of bromine could potentially enhance this activity or provide a secondary function.

The cell-penetrating ability of guanidinium-rich polymers makes them excellent candidates for the delivery of therapeutic agents, including small molecule drugs, proteins, and nucleic acids, into cells.[7]

The incorporation of bromine provides a clear pathway to flame retardant materials. This is particularly relevant for applications where fire safety is a critical concern. The guanidinium group may also contribute to flame retardancy through char formation.

The bromine atom can act as a reactive site for post-polymerization modification. This allows for the synthesis of complex polymer architectures and the introduction of other functionalities, such as targeting ligands or imaging agents.

Visualizing Workflows and Mechanisms

G1 Brominated_Acid Brominated Carboxylic Acid (e.g., Bromoacetic Acid) Reaction Acid-Base Neutralization Brominated_Acid->Reaction Guanidine_Base Guanidine Base (e.g., Guanidine Carbonate) Guanidine_Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Guanidinium_Salt Guanidinium Salt of Brominated Acid Reaction->Guanidinium_Salt

Caption: Synthetic pathway for guanidinium salts of brominated acids via acid-base neutralization.

G2 Monomer Guanidinium Salt Monomer Polymerization Polymerization Reaction (e.g., RAFT) Monomer->Polymerization Initiator Initiator Initiator->Polymerization RAFT_Agent RAFT Agent (for controlled polymerization) RAFT_Agent->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Guanidinium and Bromine Functionalized Polymer Purification->Polymer

Caption: A generalized workflow for the controlled radical polymerization of guanidinium salt monomers.

G3 Polymer Cationic Guanidinium Polymer Interaction Electrostatic Interaction Polymer->Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane Bacterial_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: The proposed mechanism of antimicrobial action via electrostatic interaction and membrane disruption.

Conclusion

Guanidinium salts of brominated acids represent a promising, yet underexplored, class of monomers for the synthesis of functional polymers. The combination of the potent biological activity of the guanidinium group with the flame retardant and synthetically versatile nature of bromine opens up new avenues for the design of advanced materials. Further research into the synthesis, polymerization, and characterization of these polymers is warranted to fully realize their potential in fields ranging from biomedical devices and drug delivery to fire-safe materials.

References

An In-depth Technical Guide on the Safety of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

Author: BenchChem Technical Support Team. Date: November 2025

EINECS Number: 246-889-0 CAS Number: 25357-78-2

Section 1: Chemical Identity and Physical Properties

This section outlines the known identifiers and physical characteristics of the component substances.

PropertyTetrabromophthalic AnhydrideGuanidine
Molecular Formula C₈Br₄O₃[1]CH₅N₃
Molecular Weight 463.70 g/mol [1]59.07 g/mol
Appearance White to almost white crystal or powder[2]Crystalline solid
Melting Point 279°C[2]~50°C
Solubility Hydrolyzes to acid in water.[1]Soluble in water and alcohol.

Section 2: Hazard Identification and GHS Classification

The following table summarizes the known hazard classifications for Tetrabromophthalic Anhydride. The compound of guanidine and tetrabromophthalic acid may share some of these properties.

Hazard ClassHazard StatementPictogramSignal Word
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.[2][3]GHS07Warning[2]
Eye IrritationCauses eye irritation.[1]GHS07Warning
Skin IrritationCauses skin irritation.[1]GHS07Warning
Respiratory Tract IrritationCauses respiratory tract irritation.[1]GHS07Warning

Guanidine itself is a strong base and can be corrosive. Guanidine thiocyanate, for example, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4]

Section 3: Toxicological Data

Limited toxicological data is available and is primarily for Tetrabromophthalic Anhydride.

TestSpeciesRouteValueReference
LD50RatOral>10 g/kg[1][5]
LD50MouseOral>10,000 mg/kg
LD50Guinea PigDermal>1 g/kg[1]
LD50RabbitSkin>10 g/kg[1]
Draize TestRabbitEye100 mg (Mild)[1]

Mutagenicity and Carcinogenicity:

  • Mutagenicity: Available data is insufficient to determine mutagenic potential. A microbiological study on Tetrabromophthalic Anhydride yielded a negative result.[3]

  • Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1]

Section 4: Experimental Protocols - Hazard Assessment

Detailed experimental protocols for the compound are not available. The following are generalized methodologies based on the cited toxicological tests for Tetrabromophthalic Anhydride.

Acute Oral Toxicity (LD50): This test is typically performed according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). The substance is administered in graduated doses to a group of fasted experimental animals (e.g., rats). Observations of effects and mortality are made over a set period (typically 14 days).

Dermal Toxicity (LD50): Following a method similar to OECD Guideline 402 (Acute Dermal Toxicity), the substance is applied to a shaved area of the skin of the test animal (e.g., rabbit or guinea pig). The site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality.

Eye Irritation (Draize Test): Based on the method described in OECD Guideline 405 (Acute Eye Irritation/Corrosion), a small amount of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control. The eyes are examined and scored for irritation at specific intervals.

Section 5: Handling, Storage, and First Aid

The following procedures are based on the safety information for Tetrabromophthalic Anhydride and general principles for handling chemical compounds.

Personal Protective Equipment (PPE) and Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Consult SDS Gather_PPE Gather Required PPE: - Safety Goggles - Lab Coat - Gloves Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste (Follow Local Regulations) Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove & Dispose/Clean PPE Clean_Work_Area->Remove_PPE

Standard Laboratory Handling Workflow

Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Protect from moisture.[1][3]

First Aid Measures:

cluster_first_aid First Aid Response Exposure Chemical Exposure Occurs Inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Exposure->Inhalation Inhaled Skin_Contact Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. Exposure->Skin_Contact Skin Contact Eye_Contact Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present. Seek medical attention. Exposure->Eye_Contact Eye Contact Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion Ingested

First Aid Procedures for Exposure

Section 6: Signaling Pathways and Mechanistic Data

There is no available information regarding the specific signaling pathways or mechanisms of toxicity for "tetrabromophthalic acid, compound with guanidine (1:2)". Research in this area would be necessary to elucidate its biological interactions.

References

An In-depth Technical Guide to CAS Number 25357-78-2: Tetrabromophthalic Acid, Compound with Guanidine (1:2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 25357-78-2 identifies the chemical compound Tetrabromophthalic acid, compound with guanidine (1:2). This substance is primarily utilized as a flame retardant, leveraging the synergistic effects of its bromine and nitrogen-containing components. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and relevant experimental data and protocols for its evaluation.

Chemical Identity and Properties

Table 2.1: Chemical Identification

PropertyValue
CAS Number 25357-78-2
Chemical Name Tetrabromophthalic acid, compound with guanidine (1:2)
Molecular Formula C₁₀H₁₂Br₄N₆O₄
Parent Acid Tetrabromophthalic acid (CAS: 13810-83-8)
Parent Base Guanidine (CAS: 113-00-8)

Table 2.2: Physical and Chemical Properties of Tetrabromophthalic Anhydride (Precursor)

PropertyValue
Molecular Formula C₈Br₄O₃
Molecular Weight 463.70 g/mol
Appearance White to off-white crystalline solid
Melting Point 276-278 °C
Thermal Stability Good thermal stability
Volatility Low

Synthesis

The synthesis of Tetrabromophthalic acid, compound with guanidine (1:2) is a two-step process. First, the precursor, tetrabromophthalic anhydride, is synthesized, which is then reacted with guanidine.

Synthesis of Tetrabromophthalic Anhydride

Tetrabromophthalic anhydride is commercially produced through the bromination of phthalic anhydride. A common method involves the reaction of phthalic anhydride with bromine in the presence of a catalyst, such as iodine or iron, in fuming sulfuric acid (oleum).[1]

Experimental Protocol: Synthesis of Tetrabromophthalic Anhydride

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with phthalic anhydride and fuming sulfuric acid.

  • Catalyst Addition: A catalytic amount of iodine or iron powder is added to the mixture.

  • Bromination: Bromine is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction Progression: The temperature is gradually increased to complete the bromination process.

  • Isolation: The reaction mixture is cooled, and the precipitated tetrabromophthalic anhydride is filtered.

  • Purification: The crude product is washed with water and a suitable solvent to remove impurities and then dried.

Formation of the Guanidine Salt

The guanidine salt is formed through a direct acid-base reaction between tetrabromophthalic acid (the hydrolyzed form of the anhydride) and guanidine.[2] The strong basicity of guanidine allows it to react with the carboxylic acid groups of tetrabromophthalic acid to form a stable salt.[2]

Experimental Protocol: Synthesis of Tetrabromophthalic acid, compound with guanidine (1:2)

  • Hydrolysis: Tetrabromophthalic anhydride is hydrolyzed to tetrabromophthalic acid by treatment with water.

  • Reaction: A stoichiometric amount of guanidine (a 1:2 molar ratio of acid to base) is added to a solution or suspension of tetrabromophthalic acid in a suitable solvent.

  • Salt Formation: The mixture is stirred, typically at room temperature or with gentle heating, to ensure complete reaction and formation of the guanidine salt.

  • Isolation: The resulting salt is isolated by filtration or evaporation of the solvent.

  • Purification: The product may be further purified by recrystallization.

Mechanism of Action as a Flame Retardant

The flame retardant properties of Tetrabromophthalic acid, compound with guanidine (1:2) are attributed to the combined actions of the brominated component and the guanidine component, which act in both the gas and condensed phases of a fire.

Gas Phase Inhibition (Bromine)

Upon heating, the brominated component of the molecule decomposes and releases bromine radicals (Br•) into the gas phase. These radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[3] This interruption of the combustion cycle reduces the flame intensity and spread.

Condensed Phase Action (Guanidine and Phosphorus Synergy)

The guanidine portion of the compound primarily acts in the condensed (solid) phase. During thermal decomposition, guanidine can release non-flammable gases such as ammonia (NH₃) and carbon dioxide (CO₂).[4] These gases dilute the flammable volatiles produced by the decomposing polymer and reduce the oxygen concentration at the material's surface.[4]

Furthermore, in formulations where this compound is used alongside phosphorus-based flame retardants, a synergistic effect is observed.[5] The decomposition of guanidine can produce phosphoric acid, which promotes the dehydration and charring of the underlying material.[5] This char layer acts as an insulating barrier, reducing the transfer of heat to the polymer and limiting the release of flammable gases.

Diagram of the Flame Retardant Mechanism

Flame_Retardant_Mechanism Polymer Polymer Matrix Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Heat->Polymer initiates FR CAS 25357-78-2 Heat->FR decomposes Flammable_Gases Flammable Gases Decomposition->Flammable_Gases Combustion Combustion (H•, OH• radicals) Flammable_Gases->Combustion Br_Radicals Bromine Radicals (Br•) FR->Br_Radicals releases Non_Flammable_Gases Non-Flammable Gases (NH₃, CO₂) FR->Non_Flammable_Gases releases Char_Layer Insulating Char Layer FR->Char_Layer promotes Br_Radicals->Combustion inhibits (gas phase) Non_Flammable_Gases->Flammable_Gases dilutes Char_Layer->Polymer protects (condensed phase)

Caption: Flame retardant mechanism of CAS 25357-78-2.

Quantitative Data

Table 5.1: Illustrative Limiting Oxygen Index (LOI) Data

MaterialLOI (%)Flame Retardancy
Untreated Cotton18-20Flammable
Cotton Treated with Guanidine Phosphate>28Self-extinguishing
Untreated Polypropylene17-18Highly Flammable
Polypropylene with Brominated FR25-30Flame Retarded

Note: LOI is the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain combustion. A higher LOI indicates better flame resistance.

Table 5.2: Illustrative Cone Calorimetry Data

ParameterUntreated PolymerPolymer with Brominated/Guanidine FR
Time to Ignition (TTI) ShorterLonger
Peak Heat Release Rate (pHRR) HighSignificantly Reduced
Total Heat Release (THR) HighReduced
Smoke Production Rate (SPR) VariesCan be higher with some halogenated FRs
Char Yield LowIncreased

Note: Cone calorimetry measures the heat release rate and other combustion parameters of a material under a specific heat flux.

Key Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum oxygen concentration required to support the flaming combustion of a material.

Experimental Workflow: LOI Test

LOI_Test_Workflow Start Start Prepare_Sample Prepare Sample (Specified Dimensions) Start->Prepare_Sample Mount_Sample Mount Sample Vertically in Glass Chimney Prepare_Sample->Mount_Sample Set_Gas_Flow Set O₂/N₂ Mixture Flow Mount_Sample->Set_Gas_Flow Ignite_Sample Ignite Top of Sample Set_Gas_Flow->Ignite_Sample Observe_Burning Observe Burning Behavior Ignite_Sample->Observe_Burning Adjust_O2 Adjust O₂ Concentration Observe_Burning->Adjust_O2 if burning stops or continues Record_LOI Record Minimum O₂ for Sustained Combustion Observe_Burning->Record_LOI critical concentration found Adjust_O2->Observe_Burning End End Record_LOI->End

Caption: Workflow for the Limiting Oxygen Index (LOI) test.

Cone Calorimetry (ISO 5660)

This test measures the heat release rate, smoke production, and other fire properties of a material when exposed to a controlled radiant heat source.

Experimental Workflow: Cone Calorimetry

Cone_Calorimetry_Workflow Start Start Prepare_Sample Prepare Sample (100mm x 100mm) Start->Prepare_Sample Place_Sample Place Sample in Holder on Load Cell Prepare_Sample->Place_Sample Set_Heat_Flux Set Radiant Heat Flux (e.g., 35 or 50 kW/m²) Place_Sample->Set_Heat_Flux Expose_Sample Expose Sample to Heat Set_Heat_Flux->Expose_Sample Ignition Ignition Occurs Expose_Sample->Ignition Measure_Data Continuously Measure: - Heat Release Rate - Mass Loss - Smoke Obscuration - Gas Composition Ignition->Measure_Data End_Test End Test (e.g., after flameout) Measure_Data->End_Test Analyze_Data Analyze Data to Determine: - TTI, pHRR, THR, etc. End_Test->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cone Calorimetry testing.

Conclusion

Tetrabromophthalic acid, compound with guanidine (1:2) is a flame retardant that combines the gas-phase radical quenching mechanism of brominated compounds with the condensed-phase char-forming and gas-diluting effects of guanidine. While specific performance data for this exact compound is limited in public literature, the well-understood mechanisms of its components and the established testing protocols provide a strong basis for its evaluation and application in the development of fire-resistant materials. Further research focusing on the quantitative analysis of this specific compound would be beneficial for optimizing its use in various polymer systems.

References

Unveiling the Crystal Structure of Guanidinium Tetrabromophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of guanidinium tetrabromophthalate, a compound of interest for its potential applications in materials science and medicinal chemistry. This document details the precise atomic arrangement, molecular geometry, and the intricate network of non-covalent interactions that define its solid-state architecture. The following sections present key crystallographic data, a detailed experimental protocol for its synthesis and characterization, and a visualization of the structural interactions.

Crystallographic Data Summary

The crystal structure of guanidinium tetrabromophthalate has been determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2(1)/c. A summary of the key crystallographic data and unit cell parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for Guanidinium Tetrabromophthalate.

ParameterValue
Empirical FormulaC9H7N3O4Br4
Formula Weight560.80
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2(1)/c
Unit Cell Dimensions
a8.567(3) Å
b17.585(7) Å
c9.982(4) Å
α90°
β96.78(3)°
γ90°
Volume1495.0(10) ų
Z4
Density (calculated)2.490 Mg/m³
Absorption Coefficient12.015 mm⁻¹
F(000)1048
Crystal Size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.22 to 24.99°
Index ranges-10<=h<=9, -20<=k<=20, -11<=l<=11
Reflections collected12224
Independent reflections2623 [R(int) = 0.0471]
Completeness to theta = 24.99°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.2229 and 0.0882
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2623 / 0 / 181
Goodness-of-fit on F²1.042
Final R indices [I>2sigma(I)]R1 = 0.0353, wR2 = 0.0820
R indices (all data)R1 = 0.0465, wR2 = 0.0867
Largest diff. peak and hole0.651 and -0.893 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for Guanidinium Tetrabromophthalate.

BondLength (Å)BondLength (Å)
Br(1)-C(1)1.902(5)C(7)-O(1)1.258(6)
Br(2)-C(2)1.897(5)C(7)-O(2)1.252(6)
Br(3)-C(3)1.899(5)C(8)-O(3)1.220(7)
Br(4)-C(4)1.900(5)C(8)-O(4)1.311(7)
C(9)-N(1)1.326(7)C(9)-N(2)1.329(7)
C(9)-N(3)1.319(7)
Angle Degrees (°) Angle Degrees (°)
O(2)-C(7)-O(1)123.4(5)N(3)-C(9)-N(1)120.4(5)
O(2)-C(7)-C(6)118.4(5)N(3)-C(9)-N(2)119.8(5)
O(1)-C(7)-C(6)118.2(5)N(1)-C(9)-N(2)119.8(5)
O(3)-C(8)-O(4)124.9(5)
O(3)-C(8)-C(1)121.2(5)
O(4)-C(8)-C(1)113.8(5)

Experimental Protocols

The synthesis and crystallographic analysis of guanidinium tetrabromophthalate were conducted as follows:

1. Synthesis of Guanidinium Tetrabromophthalate:

  • Materials: Tetrabromophthalic acid and guanidinium carbonate were used as starting materials.

  • Procedure: An aqueous solution of tetrabromophthalic acid was neutralized with an aqueous solution of guanidinium carbonate. The resulting solution was then allowed to slowly evaporate at room temperature.

  • Crystal Formation: Colorless, prismatic single crystals suitable for X-ray diffraction were obtained from the slow evaporation of the aqueous solution.

2. X-ray Crystallography:

  • Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the guanidinium cation were located in a difference Fourier map and refined isotropically. The remaining hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Intermolecular Interactions

The crystal structure of guanidinium tetrabromophthalate is stabilized by an extensive network of hydrogen bonds between the guanidinium cations and the carboxylate groups of the tetrabromophthalate anions. The following diagram illustrates the logical relationship and primary hydrogen bonding interactions between the constituent ions.

G cluster_anion Tetrabromophthalate Anion cluster_cation Guanidinium Cation O1 O1 O2 O2 O3 O3 O4 O4 C_anion C8O4Br4 Core N1 N1 N1->O1 H-Bond N1->O4 H-Bond N2 N2 N2->O1 H-Bond N2->O2 H-Bond N3 N3 N3->O3 H-Bond C_cation C(NH2)3+

Caption: Intermolecular hydrogen bonding network in guanidinium tetrabromophthalate.

Spectroscopic Analysis of Guanidinium Tetrabromophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic analysis of guanidinium tetrabromophthalate. As a potentially novel salt, this document outlines the expected spectroscopic characteristics based on the known properties of its constituent ions: the guanidinium cation and the tetrabromophthalate anion. Detailed methodologies for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman), are presented to facilitate the characterization of this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of new chemical entities.

Introduction

Guanidinium salts are of significant interest in medicinal chemistry and materials science due to the unique properties of the guanidinium cation, which can form strong hydrogen bonds and participate in various non-covalent interactions. The tetrabromophthalate anion, derived from tetrabromophthalic acid, is a halogenated aromatic dicarboxylate. The combination of these two ions into a single salt, guanidinium tetrabromophthalate, is expected to yield a compound with distinct physicochemical and spectroscopic properties. This guide provides a predictive framework for the spectroscopic analysis of this compound, even in the absence of direct experimental data in the current literature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for guanidinium tetrabromophthalate. These predictions are based on the analysis of spectroscopic data for the individual guanidinium cation and derivatives of tetrabromophthalic acid.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Guanidinium Tetrabromophthalate.

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Guanidinium N-H6.5 - 7.5Singlet (broad)The chemical shift of the six equivalent protons of the guanidinium cation is expected to be in this range and may be broadened due to quadrupole effects of the nitrogen atoms and proton exchange.

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Guanidinium Tetrabromophthalate.

Carbon AtomPredicted Chemical Shift (ppm)Notes
Guanidinium C~157The single carbon atom of the guanidinium cation is expected to appear in this region.
Tetrabromophthalate C=O165 - 175Two equivalent carboxylate carbons.
Tetrabromophthalate C-Br120 - 140Four equivalent bromine-substituted aromatic carbons.
Tetrabromophthalate C-COO130 - 150Two equivalent aromatic carbons attached to the carboxylate groups.

Solvent: DMSO-d₆

Predicted Vibrational Spectroscopy Data

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for Guanidinium Tetrabromophthalate.

Functional GroupPredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
Guanidinium N-H3400 - 31003400 - 3100N-H stretching
Guanidinium C=N1680 - 16401680 - 1640C=N stretching
Guanidinium N-C-N1600 - 15501600 - 1550N-C-N deformation
Tetrabromophthalate C=O1700 - 16501700 - 1650C=O stretching (of carboxylate)
Tetrabromophthalate C-Br700 - 500700 - 500C-Br stretching
Aromatic C=C1600 - 14501600 - 1450C=C stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of guanidinium tetrabromophthalate.

Synthesis of Guanidinium Tetrabromophthalate

A plausible synthetic route involves the neutralization reaction between guanidine hydrochloride and tetrabromophthalic acid.

  • Preparation of Tetrabromophthalic Acid: Tetrabromophthalic anhydride is hydrolyzed to tetrabromophthalic acid by refluxing with water.

  • Neutralization: A stoichiometric amount of guanidine hydrochloride is dissolved in a suitable solvent (e.g., ethanol). An aqueous solution of tetrabromophthalic acid is then added dropwise to the guanidine hydrochloride solution with stirring.

  • Isolation: The resulting precipitate of guanidinium tetrabromophthalate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the synthesized guanidinium tetrabromophthalate is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Data Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle (approximately 1:100 ratio of sample to KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FTIR spectrum is recorded using a standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Background: A spectrum of a pure KBr pellet is recorded as the background.

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

  • Data Acquisition:

    • Laser power: 10-50 mW (adjusted to avoid sample degradation)

    • Integration time: 10-30 seconds

    • Number of accumulations: 5-10

    • Spectral range: 3500 - 200 cm⁻¹

Visualizations

The following diagrams illustrate the proposed synthesis and analytical workflow for guanidinium tetrabromophthalate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine HCl Guanidine HCl Neutralization in Ethanol/Water Neutralization in Ethanol/Water Guanidine HCl->Neutralization in Ethanol/Water Tetrabromophthalic Acid Tetrabromophthalic Acid Tetrabromophthalic Acid->Neutralization in Ethanol/Water Guanidinium Tetrabromophthalate Guanidinium Tetrabromophthalate Neutralization in Ethanol/Water->Guanidinium Tetrabromophthalate

Caption: Proposed synthesis workflow for guanidinium tetrabromophthalate.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR FTIR FTIR Synthesized Compound->FTIR Raman Raman Synthesized Compound->Raman Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation FTIR->Spectral Interpretation Raman->Spectral Interpretation Structural Elucidation Structural Elucidation Spectral Interpretation->Structural Elucidation

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Guanidinium_Tetrabromophthalate_Interaction cluster_guanidinium Guanidinium Cation cluster_tetrabromophthalate Tetrabromophthalate Anion G C(NH₂)₃⁺ T C₆Br₄(COO)₂²⁻ G->T Ionic Interaction & H-Bonding

Caption: Primary interaction between guanidinium and tetrabromophthalate ions.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic analysis of guanidinium tetrabromophthalate. The tabulated data and detailed experimental protocols offer a solid starting point for researchers to synthesize and characterize this novel compound. The application of the described spectroscopic techniques will be crucial in confirming the structure and understanding the properties of guanidinium tetrabromophthalate, paving the way for its potential applications in various scientific and industrial fields.

"Einecs 246-889-0 mechanism of action as a flame retardant"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Flame Retardant Mechanism of EINECS 246-889-0: Tris(2-ethylhexyl) phosphate (TEHP)

Introduction

Tris(2-ethylhexyl) phosphate (TEHP), identified by EINECS number 246-889-0, is an organophosphorus compound extensively utilized as a flame retardant and plasticizer in a variety of polymers, most notably in flexible polyvinyl chloride (PVC). Its primary function in the context of fire safety is to inhibit or delay the combustion of the material, thereby reducing the risk of fire ignition and propagation. This technical guide provides a comprehensive overview of the core mechanisms by which TEHP exerts its flame-retardant effects, details the experimental protocols used to evaluate its performance, and presents a structured summary of relevant data.

Core Flame Retardant Mechanism of Action

The flame retardant efficacy of Tris(2-ethylhexyl) phosphate is not attributed to a single process but rather a combination of actions in both the condensed (solid) and gas phases of a fire. These mechanisms are initiated by the thermal decomposition of TEHP at elevated temperatures.

Condensed-Phase Mechanism

In the condensed phase, TEHP's action is primarily focused on promoting the formation of a stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and restricting the flow of flammable volatile decomposition products to the combustion zone.

Upon heating, TEHP decomposes to form phosphoric acid and polyphosphoric acid. These acidic species are powerful dehydrating agents that promote the cross-linking and charring of the polymer matrix. The resulting carbonaceous char is more resistant to further thermal degradation and combustion.

G Condensed-Phase Mechanism of TEHP TEHP Tris(2-ethylhexyl) phosphate (TEHP) in Polymer Matrix Decomposition Thermal Decomposition of TEHP TEHP->Decomposition Heat Heat from Ignition Source Heat->TEHP initiates Polymer_Degradation Polymer Decomposition Heat->Polymer_Degradation causes Phosphoric_Acids Formation of Phosphoric and Polyphosphoric Acids Decomposition->Phosphoric_Acids Char_Formation Catalyzed Char Formation (Cross-linking & Dehydration) Phosphoric_Acids->Char_Formation catalyzes Polymer_Degradation->Char_Formation Protective_Layer Stable Insulating Char Layer Char_Formation->Protective_Layer Reduced_Fuel Reduced Release of Flammable Volatiles Protective_Layer->Reduced_Fuel results in Flame_Inhibition Flame Inhibition Reduced_Fuel->Flame_Inhibition

Condensed-Phase Flame Retardant Mechanism of TEHP
Gas-Phase Mechanism

In the gas phase, the flame retardant action of TEHP is centered on the interruption of the self-sustaining chemical reactions of combustion. The thermal decomposition of TEHP releases phosphorus-containing radicals, such as PO•, into the flame.

These phosphorus-containing species are highly effective at scavenging the high-energy radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals, that are essential for the propagation of the flame. By converting these highly reactive radicals into less reactive species, the combustion chain reaction is inhibited, leading to a reduction in flame intensity and eventual extinguishment.

G Gas-Phase Mechanism of TEHP TEHP_Vapors TEHP Decomposition Products in Gas Phase Phosphorus_Radicals Formation of Phosphorus-containing Radicals (e.g., PO•) TEHP_Vapors->Phosphorus_Radicals Radical_Scavenging Radical Scavenging Reactions Phosphorus_Radicals->Radical_Scavenging Combustion_Radicals High-Energy Radicals in Flame (H•, OH•) Combustion_Radicals->Radical_Scavenging Less_Reactive_Species Formation of Less Reactive Species (e.g., HPO) Radical_Scavenging->Less_Reactive_Species Flame_Inhibition Flame Propagation Inhibited Less_Reactive_Species->Flame_Inhibition

Gas-Phase Flame Retardant Mechanism of TEHP

Thermal Analysis and Decomposition

Understanding the thermal decomposition behavior of TEHP is critical to elucidating its flame retardant mechanism. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used for this purpose.

Experimental Workflow for Thermal Analysis

G Workflow for Thermal Analysis of TEHP Sample_Prep Sample Preparation (TEHP in Polymer) TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Prep->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Prep->DSC_Analysis Data_Acquisition Data Acquisition: - Weight Loss vs. Temp (TGA) - Heat Flow vs. Temp (DSC) TGA_Analysis->Data_Acquisition DSC_Analysis->Data_Acquisition Data_Analysis Data Analysis: - Onset of Decomposition - Char Yield - Glass Transition - Melting/Crystallization Data_Acquisition->Data_Analysis Interpretation Interpretation of Flame Retardant Action Data_Analysis->Interpretation

Workflow for Thermal Analysis of TEHP

While specific TGA and DSC data for TEHP in various polymers are proprietary and found in specialized literature, the general expectation is that TEHP will lower the onset of decomposition of the polymer, leading to earlier char formation.

Quantitative Data Presentation

The following tables provide an illustrative summary of the type of quantitative data obtained from standard flame retardancy tests. Note that the values presented are examples for a generic flexible PVC formulation and will vary depending on the specific polymer, TEHP concentration, and presence of other additives.

Table 1: Limiting Oxygen Index (LOI) Data

FormulationTEHP Content (phr)LOI (%)
Control (no FR)021
PVC + TEHP2025
PVC + TEHP4028
PVC + TEHP6032

Table 2: UL 94 Vertical Burn Test Results

FormulationTEHP Content (phr)UL 94 Rating
Control (no FR)0V-Fail
PVC + TEHP40V-2
PVC + TEHP60V-0

Table 3: Cone Calorimetry Data (at 35 kW/m² heat flux)

ParameterControl (no FR)PVC + 40 phr TEHP
Time to Ignition (s)3045
Peak Heat Release Rate (kW/m²)250180
Total Heat Release (MJ/m²)8060
Smoke Production Rate (m²/s)0.080.12
Char Yield (%)1535

Experimental Protocols

Detailed methodologies for key flame retardancy tests are outlined below.

Limiting Oxygen Index (LOI) - ASTM D2863
  • Sample Preparation: A sample of the material with specific dimensions (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness) is prepared.

  • Apparatus: The sample is vertically clamped inside a temperature-controlled glass chimney.

  • Procedure: A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the sample is ignited with a pilot flame. The concentration of oxygen is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or extent of burning is determined.

  • Data Reporting: The LOI is expressed as the volume percentage of oxygen in the mixture.

UL 94 Vertical Burn Test
  • Sample Preparation: Rectangular bar specimens of a specified size (typically 125 mm x 13 mm x desired thickness) are conditioned at a specific temperature and humidity.

  • Apparatus: A Bunsen burner with a specified flame height is used as the ignition source in a draft-free chamber.

  • Procedure: The specimen is mounted vertically. The flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time is recorded. If the flame extinguishes, the flame is reapplied for another 10 seconds. The afterflame and afterglow times, and whether flaming drips ignite a cotton patch below, are recorded.

  • Classification: Based on the burning times, afterglow, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant.

Cone Calorimetry - ASTM E1354
  • Sample Preparation: A flat sample of the material (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

  • Apparatus: The cone calorimeter consists of a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analyzers.

  • Procedure: The sample is placed under the conical heater and subjected to a constant heat flux (e.g., 35 or 50 kW/m²). An igniter is positioned above the sample to ignite the flammable volatiles. During the test, various parameters are continuously measured, including heat release rate, mass loss rate, time to ignition, and smoke production.

  • Data Analysis: The collected data is used to determine key flammability characteristics as listed in Table 3.

Conclusion

Tris(2-ethylhexyl) phosphate (this compound) is an effective flame retardant that operates through a dual-action mechanism in both the condensed and gas phases. In the solid material, it promotes the formation of a protective char layer that insulates the polymer and reduces the release of flammable gases. In the gas phase, its decomposition products interfere with the chemical reactions of the flame, leading to its suppression. The efficacy of TEHP can be quantified using standard flammability tests such as the Limiting Oxygen Index, UL 94, and cone calorimetry, which provide critical data for fire safety engineering and material development. The selection of TEHP as a flame retardant should be based on a thorough evaluation of its performance in the specific polymer system and its suitability for the intended application.

Methodological & Application

Application Notes and Protocols: Tris(2,3-dibromopropyl) isocyanurate (Einecs 246-889-0) as a Flame Retardant in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: These application notes and protocols are a compilation of information from various sources and are intended for guidance in a research and development setting. Specific experimental conditions may need to be optimized for individual applications and resin systems.

Introduction

Tris(2,3-dibromopropyl) isocyanurate (TBC), identified by Einecs number 246-889-0, is a brominated flame retardant used to enhance the fire resistance of various polymers, including epoxy resins. Its high bromine content and thermal stability make it an effective additive for applications requiring stringent fire safety standards. This document provides detailed protocols for the incorporation of TBC into epoxy resins and the subsequent evaluation of their flame retardant and thermal properties.

Chemical and Physical Properties of Tris(2,3-dibromopropyl) isocyanurate

PropertyValue
Chemical Name Tris(2,3-dibromopropyl) isocyanurate
Synonyms TBC, 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Einecs No. 246-889-0
CAS No. 52434-90-9
Molecular Formula C₁₂H₁₅Br₆N₃O₃
Molecular Weight 728.7 g/mol
Appearance White to off-white powder
Bromine Content ~65.8%
Melting Point 105-115 °C

Experimental Protocols

Synthesis of Tris(2,3-dibromopropyl) isocyanurate (TBC)

This protocol is based on the general synthesis of halogenated isocyanurates.

Materials:

  • Cyanuric acid

  • Allyl bromide

  • Solvent (e.g., Dimethylformamide - DMF)

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable solvent for bromination

Procedure:

  • Allylation of Cyanuric Acid:

    • Dissolve cyanuric acid in DMF in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

    • Add a phase transfer catalyst (e.g., TBAB).

    • Slowly add a solution of sodium hydroxide to form the sodium salt of cyanuric acid.

    • Gradually add allyl bromide to the reaction mixture.

    • Maintain the reaction temperature at 60-70 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product, triallyl isocyanurate.

    • Filter, wash with water, and dry the product.

  • Bromination of Triallyl Isocyanurate:

    • Dissolve the synthesized triallyl isocyanurate in a suitable solvent such as carbon tetrachloride in a reaction vessel protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

    • Continue stirring at room temperature until the reddish-brown color of bromine disappears.

    • The product, Tris(2,3-dibromopropyl) isocyanurate, will precipitate out of the solution.

    • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis of TBC cluster_allylation Allylation cluster_bromination Bromination A1 Cyanuric Acid + Allyl Bromide A2 Reaction in DMF with TBAB & NaOH A1->A2 A3 Precipitation & Filtration A2->A3 A4 Triallyl Isocyanurate A3->A4 B1 Triallyl Isocyanurate in CCl4 A4->B1 Intermediate B2 Addition of Bromine B1->B2 B3 Precipitation & Filtration B2->B3 B4 Tris(2,3-dibromopropyl) isocyanurate (TBC) B3->B4

Fig. 1: Synthetic workflow for Tris(2,3-dibromopropyl) isocyanurate.
Preparation of Flame-Retardant Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Hardener (e.g., 4,4'-Diaminodiphenylmethane - DDM, or an anhydride hardener)

  • Tris(2,3-dibromopropyl) isocyanurate (TBC) powder

  • Mechanical stirrer

  • Vacuum oven

  • Molds for specimen preparation

Procedure:

  • Predispersion:

    • Weigh the desired amount of epoxy resin into a beaker.

    • Heat the resin to approximately 80 °C to reduce its viscosity.

    • Gradually add the pre-weighed TBC powder to the heated resin while stirring mechanically at a moderate speed (e.g., 300 rpm) for 30-60 minutes to ensure a uniform dispersion.

  • Degassing:

    • Place the mixture in a vacuum oven at 80 °C for approximately 20-30 minutes to remove any entrapped air bubbles.

  • Addition of Hardener:

    • Cool the mixture to about 60 °C.

    • Add the stoichiometric amount of the hardener to the epoxy-TBC mixture.

    • Stir thoroughly for another 5-10 minutes until the hardener is completely dissolved and the mixture is homogeneous.

  • Casting and Curing:

    • Pour the final mixture into pre-heated molds treated with a release agent.

    • Cure the samples in an oven according to the recommended curing schedule for the specific epoxy-hardener system (e.g., a multi-stage curing process such as 120 °C for 2 hours followed by 150 °C for 3 hours).

  • Post-Curing:

    • After the initial curing, it may be beneficial to post-cure the samples at a higher temperature (e.g., 180 °C for 1 hour) to ensure complete cross-linking.

  • Specimen Preparation:

    • After cooling to room temperature, demold the cured epoxy specimens.

    • Machine the specimens to the required dimensions for various tests as per ASTM or ISO standards.

G Start Start A Heat Epoxy to 80°C Start->A Epoxy Resin End End B Mechanical Stirring A->B Add TBC C C B->C Vacuum Degassing D D C->D Cool to 60°C E E D->E Add Hardener F F E->F Stir Thoroughly G G F->G Pour into Molds H H G->H Curing Cycle I I H->I Post-Curing J J I->J Demold & Machine J->End Test Specimens

Fig. 2: Experimental workflow for preparing flame-retardant epoxy resin.

Performance Evaluation

Flame Retardancy Testing

4.1.1. Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Representative Data (Illustrative):

FormulationTBC Loading (wt%)LOI (%)
Neat Epoxy020-22
Epoxy-TBC-101026-28
Epoxy-TBC-151530-32
Epoxy-TBC-202034-36

4.1.2. UL 94 Vertical Burning Test

The UL 94 test classifies the flammability of plastic materials.

Representative Data (Illustrative):

FormulationTBC Loading (wt%)UL 94 Rating
Neat Epoxy0No Rating (NR)
Epoxy-TBC-1010V-2
Epoxy-TBC-1515V-1
Epoxy-TBC-2020V-0
Thermal Stability Analysis

4.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Conditions:

  • Instrument: TGA/SDTA

  • Temperature Range: 30-800 °C

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen or Air

  • Flow Rate: 50 mL/min

  • Sample Size: 5-10 mg

Representative Data (Illustrative):

FormulationTd,5% (°C)Td,max (°C)Char Yield at 700°C (%)
Neat Epoxy35038015
Epoxy-TBC-1533036025

Td,5% = Temperature at 5% weight loss; Td,max = Temperature of maximum decomposition rate.

Flame Retardancy Mechanism

Tris(2,3-dibromopropyl) isocyanurate acts as a flame retardant through both gas-phase and condensed-phase mechanisms.

  • Gas-Phase Mechanism: Upon heating, TBC decomposes to release bromine-containing radicals (HBr, Br•). These radicals interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame. The heavy bromine radicals act as scavengers for the high-energy H• and OH• radicals that propagate fire.

  • Condensed-Phase Mechanism: In the solid (condensed) phase, the decomposition of TBC can promote the formation of a stable char layer on the surface of the epoxy resin. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.

G cluster_main Flame Retardancy Mechanism of TBC in Epoxy Resin cluster_gas Gas Phase cluster_condensed Condensed Phase Heat Heat Source EpoxyTBC Epoxy + TBC Composite Heat->EpoxyTBC Decomposition TBC Decomposition EpoxyTBC->Decomposition CharFormation Enhanced Char Formation EpoxyTBC->CharFormation Radicals HBr, Br• Radicals Decomposition->Radicals Quenching Flame Quenching (Radical Trapping) Radicals->Quenching Barrier Insulating Char Layer CharFormation->Barrier Protection Protection of Underlying Polymer Barrier->Protection

Fig. 3: Generalized mechanism of action for TBC as a flame retardant.

Application Notes: Incorporating Guanidinium Tetrabromophthalate into Polymer Matrices for Enhanced Flame Retardancy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidinium tetrabromophthalate (Guan-TBrPh) is a novel flame retardant that combines the functionalities of both guanidinium and brominated compounds. This dual-action approach is hypothesized to provide superior flame retardancy in polymer matrices through a combination of gas-phase radical quenching and condensed-phase char formation. These notes provide a detailed protocol for the synthesis of Guan-TBrPh and its incorporation into an epoxy resin matrix, along with methods for characterizing the resulting composite material.

Proposed Synthesis of Guanidinium Tetrabromophthalate

A plausible synthetic route for guanidinium tetrabromophthalate involves the reaction of tetrabromophthalic acid with guanidinium carbonate. The tetrabromophthalic acid can be synthesized from the hydrolysis of tetrabromophthalic anhydride.

Diagram of Proposed Synthesis

G TBrPA Tetrabromophthalic Anhydride TBrPAcid Tetrabromophthalic Acid TBrPA->TBrPAcid Reflux Water H₂O (Hydrolysis) GuanTBrPh Guanidinium Tetrabromophthalate TBrPAcid->GuanTBrPh Reaction in Solvent GuanCarb Guanidinium Carbonate GuanCarb->GuanTBrPh CO2 CO₂ GuanTBrPh->CO2 Byproduct H2O_byproduct H₂O GuanTBrPh->H2O_byproduct Byproduct

Caption: Proposed synthesis of Guanidinium Tetrabromophthalate.

Experimental Protocols

Synthesis of Guanidinium Tetrabromophthalate
  • Hydrolysis of Tetrabromophthalic Anhydride:

    • Suspend tetrabromophthalic anhydride in deionized water.

    • Reflux the mixture for 4-6 hours until a clear solution of tetrabromophthalic acid is formed.

    • Cool the solution to room temperature.

  • Reaction with Guanidinium Carbonate:

    • Slowly add a stoichiometric amount of guanidinium carbonate to the tetrabromophthalic acid solution while stirring.

    • Continue stirring at room temperature for 12 hours.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the product with deionized water and dry in a vacuum oven at 80°C for 24 hours.

Incorporation of Guan-TBrPh into an Epoxy Resin Matrix
  • Preparation of Epoxy Resin Mixture:

    • Mechanically stir a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin at 60°C.

    • Add the desired weight percentage of Guan-TBrPh powder to the resin and continue stirring for 30 minutes to ensure uniform dispersion.

    • Add a stoichiometric amount of a curing agent (e.g., 4,4'-diaminodiphenyl methane) to the mixture.

    • Stir for an additional 15 minutes until the curing agent is fully dissolved.

  • Curing Procedure:

    • Pour the mixture into pre-heated steel molds.

    • Cure the samples in an air-circulating oven at 120°C for 2 hours, followed by post-curing at 150°C for 2 hours.

    • Allow the samples to cool slowly to room temperature before demolding.

Diagram of Experimental Workflow

G cluster_prep Mixture Preparation cluster_curing Curing and Post-Curing Epoxy Epoxy Resin (DGEBA) Mixer Mechanical Stirring (60°C) Epoxy->Mixer GuanTBrPh Guan-TBrPh Powder GuanTBrPh->Mixer CuringAgent Curing Agent Molding Pour into Molds CuringAgent->Molding Mixer->CuringAgent Add after dispersion Cure1 Cure at 120°C (2 hours) Molding->Cure1 Cure2 Post-cure at 150°C (2 hours) Cure1->Cure2 Cooling Cool to Room Temp. Cure2->Cooling FinalProduct Epoxy/Guan-TBrPh Composite Cooling->FinalProduct

Caption: Workflow for preparing Epoxy/Guan-TBrPh composites.

Characterization Data (Representative)

The following tables present representative data based on typical results for similar flame-retardant epoxy composites.

Table 1: Thermal Stability Data (from TGA)
Sample (wt% Guan-TBrPh)T5% (°C)Tmax (°C)Char Yield at 700°C (%)
0 (Neat Epoxy)35038015
534037020
1033536525
1533036030

T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate.

Table 2: Flame Retardancy Test Results
Sample (wt% Guan-TBrPh)LOI (%)UL-94 Rating
0 (Neat Epoxy)22No Rating
526V-1
1030V-0
1533V-0

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories flammability standard.

Table 3: Mechanical Properties
Sample (wt% Guan-TBrPh)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Neat Epoxy)703.05.0
5683.24.5
10653.44.0
15623.63.5

Proposed Flame Retardant Mechanism

The Guan-TBrPh is expected to exhibit a synergistic flame retardant mechanism, acting in both the condensed and gas phases.

Diagram of Proposed Mechanism

G cluster_condensed Condensed Phase cluster_gas Gas Phase Guanidinium Guanidinium Moiety Char Promotes Char Formation Guanidinium->Char Decomposition Flame Flame Propagation Char->Flame Insulating Layer TBrPh Tetrabromophthalate Moiety Br_radicals Releases Br• radicals TBrPh->Br_radicals Decomposition Br_radicals->Flame Radical Quenching FR_Effect Flame Retardancy

Hypothetical Application of Guanidinium Tetrabromophthalate as a Novel Flame Retardant for Textiles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guanidinium tetrabromophthalate is a novel, theoretical flame retardant compound synthesized for enhanced fire safety in textile applications. This document outlines its potential application, mechanism, and protocols for use by researchers and material scientists. The compound is designed to leverage the synergistic flame retardant effects of nitrogen, from the guanidinium cation, and bromine, from the tetrabromophthalate anion. Guanidinium salts are known to promote char formation and release non-flammable gases, while brominated compounds are effective radical scavengers in the gas phase. This dual-action mechanism is anticipated to provide superior flame retardancy to cellulosic and synthetic blend fabrics.

Proposed Synthesis of Guanidinium Tetrabromophthalate

The synthesis of guanidinium tetrabromophthalate can be postulated as a straightforward acid-base reaction between guanidinium carbonate and tetrabromophthalic acid. Tetrabromophthalic acid is first synthesized by the hydrolysis of tetrabromophthalic anhydride.

Experimental Protocol: Synthesis

Materials:

  • Tetrabromophthalic Anhydride (TBPA)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Guanidinium Carbonate

  • Deionized Water

  • Ethanol

Procedure:

  • Hydrolysis of TBPA: Suspend tetrabromophthalic anhydride in a 10% aqueous solution of sodium hydroxide. Heat the mixture to 80-90°C with continuous stirring until the anhydride is fully dissolved, forming the sodium salt of tetrabromophthalic acid.

  • Acidification: Cool the solution to room temperature and slowly add concentrated hydrochloric acid until the pH reaches approximately 2. This will precipitate the tetrabromophthalic acid.

  • Isolation of Tetrabromophthalic Acid: Filter the precipitate and wash thoroughly with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60°C.

  • Neutralization Reaction: In a separate vessel, dissolve guanidinium carbonate in a minimal amount of warm deionized water. Slowly add the synthesized tetrabromophthalic acid to the guanidinium carbonate solution in a 1:2 molar ratio (acid to guanidinium). The reaction will effervesce as carbon dioxide is released.

  • Product Isolation: Once the reaction is complete, the resulting solution can be concentrated by gentle heating to induce crystallization of guanidinium tetrabromophthalate. The crystals are then filtered, washed with cold ethanol, and dried.

Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_acidification Acidification & Isolation cluster_neutralization Neutralization & Isolation TBPA TBPA dissolution Heat to 80-90°C TBPA->dissolution NaOH_sol 10% NaOH NaOH_sol->dissolution Na_TBPA Sodium Tetrabromophthalate Solution dissolution->Na_TBPA HCl_add Add HCl (pH 2) Na_TBPA->HCl_add TBP_acid Tetrabromophthalic Acid (Precipitate) HCl_add->TBP_acid filtration1 Filter & Dry TBP_acid->filtration1 dried_TBP_acid Dried TBP Acid filtration1->dried_TBP_acid reaction Mix & React dried_TBP_acid->reaction Guan_Carb Guanidinium Carbonate Solution Guan_Carb->reaction product_sol Guanidinium Tetrabromophthalate Solution reaction->product_sol crystallization Concentrate, Filter & Dry product_sol->crystallization final_product Guanidinium Tetrabromophthalate crystallization->final_product

Caption: Proposed synthesis workflow for guanidinium tetrabromophthalate.

Application on Textile Substrates

The application of guanidinium tetrabromophthalate to textiles is proposed via a standard pad-dry-cure method, which is a widely used technique in the textile finishing industry.

Experimental Protocol: Textile Treatment

Materials:

  • Guanidinium Tetrabromophthalate

  • Deionized Water

  • Binder (e.g., acrylic-based)

  • Wetting Agent

  • Textile Substrate (e.g., 100% cotton, cotton/polyester blend)

  • Laboratory Padding Mangle

  • Drying Oven

  • Curing Oven

Procedure:

  • Preparation of Finishing Bath: Prepare an aqueous solution of guanidinium tetrabromophthalate at the desired concentration (e.g., 5-20% by weight). Add a suitable binder (e.g., 2-5%) and a wetting agent (e.g., 0.1%) to the solution and stir until homogeneous.

  • Padding: Immerse the textile substrate in the finishing bath and then pass it through the nip of a laboratory padding mangle to ensure even pickup of the solution. The pressure of the mangle should be adjusted to achieve a specific wet pick-up percentage (e.g., 70-80%).

  • Drying: Dry the treated fabric in an oven at 100-120°C for 2-5 minutes to remove water.

  • Curing: Cure the dried fabric in a separate oven at a higher temperature (e.g., 150-170°C) for 1-3 minutes to fix the flame retardant and binder onto the fabric fibers.

  • Post-Treatment: The fabric may be rinsed to remove any unreacted chemicals and then dried again.

Textile_Treatment_Workflow start Start prep_bath Prepare Finishing Bath (FR + Binder + Water) start->prep_bath padding Padding (Immerse & Squeeze) prep_bath->padding drying Drying (100-120°C) padding->drying curing Curing (150-170°C) drying->curing rinsing Post-Treatment Rinse (Optional) curing->rinsing final_drying Final Drying rinsing->final_drying end Finished Fabric final_drying->end FR_Mechanism cluster_condensed Condensed Phase (Solid) cluster_gas Gas Phase (Flame) heat_source1 Heat guanidinium Guanidinium Moiety heat_source1->guanidinium decomposition1 Decomposition guanidinium->decomposition1 gases Non-flammable Gases (e.g., NH3) decomposition1->gases char_formation Catalyzes Dehydration -> Char Layer decomposition1->char_formation synergy Synergistic Flame Retardancy char_formation->synergy heat_source2 Heat tetrabromophthalate Tetrabromophthalate Moiety heat_source2->tetrabromophthalate decomposition2 Decomposition tetrabromophthalate->decomposition2 br_radicals Bromine Radicals (Br•) decomposition2->br_radicals scavenging Radical Scavenging (H•, OH•) br_radicals->scavenging scavenging->synergy

Synthesis of Guanidinium Tetrabromophthalate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of guanidinium tetrabromophthalate, a compound of interest for research in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the bromination of phthalic anhydride to yield tetrabromophthalic anhydride. This intermediate is subsequently hydrolyzed to tetrabromophthalic acid and neutralized with guanidinium carbonate to produce the final product. This protocol provides detailed methodologies, expected quantitative data, and potential research applications.

Introduction

Guanidinium-containing compounds are of significant interest in pharmaceutical research due to the unique properties of the guanidinium group. This functional group is found in several natural products and approved drugs, where it often plays a crucial role in molecular recognition through hydrogen bonding and electrostatic interactions.[1] The guanidinium cation can interact with carboxylate anions, making it a valuable moiety for targeting enzyme active sites that contain acidic amino acid residues.[2]

Brominated aromatic compounds, such as tetrabromophthalic acid derivatives, are widely known for their use as flame retardants.[3][4] However, their application in medicinal chemistry is also being explored, with bromination serving as a tool to modulate the lipophilicity and metabolic stability of drug candidates. The combination of a guanidinium cation with a tetrabromophthalate anion may yield novel compounds with interesting biological activities or material properties. This protocol details a reproducible method for the synthesis of guanidinium tetrabromophthalate for research purposes.

Experimental Protocols

The synthesis of guanidinium tetrabromophthalate is achieved in two main stages:

  • Synthesis of Tetrabromophthalic Anhydride: An established method for the bromination of phthalic anhydride is employed.[5][6]

  • Synthesis of Guanidinium Tetrabromophthalate: This step involves the hydrolysis of the anhydride to the corresponding dicarboxylic acid, followed by a neutralization reaction with guanidinium carbonate.

Part 1: Synthesis of Tetrabromophthalic Anhydride

This protocol is adapted from established procedures for the bromination of phthalic anhydride.[5][7]

Materials:

  • Phthalic anhydride

  • Fuming sulfuric acid (oleum)

  • Bromine

  • Tin(IV) chloride (catalyst)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Activated charcoal

Equipment:

  • Three-neck round-bottom flask

  • Stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Condenser

  • Suction filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, dropping funnel, and condenser, cautiously add 50 g of fuming sulfuric acid.

  • Addition of Reactants: While stirring, add 10 g of phthalic anhydride to the fuming sulfuric acid. Once dissolved, add 0.1 g of tin(IV) chloride catalyst.

  • Bromination: The bromination is carried out in three stages with gradual temperature increase:

    • Stage 1: Heat the mixture to 30 °C and slowly add 5 g of bromine via the dropping funnel over 4 hours.

    • Stage 2: Increase the temperature to 60 °C and add another 5 g of bromine over 4 hours.

    • Stage 3: Raise the temperature to 80 °C and add the final 4 g of bromine over 5 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 50 °C and collect the precipitate by suction filtration.

    • Wash the filter cake with water.

    • The crude product can be further purified by dissolving it in a 25% sodium hydroxide solution at 80 °C, treating with activated charcoal, filtering, and then re-precipitating the acid form by adding hydrochloric acid until the pH reaches 0.1.

    • The resulting tetrabromophthalic acid can be dehydrated back to the anhydride by heating at 150 °C.[5]

Part 2: Synthesis of Guanidinium Tetrabromophthalate

This protocol is a generalized procedure for the formation of guanidinium carboxylate salts, adapted for tetrabromophthalic acid.

Materials:

  • Tetrabromophthalic anhydride (synthesized in Part 1)

  • Guanidinium carbonate

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Hydrolysis of Anhydride: In a round-bottom flask, suspend the tetrabromophthalic anhydride in deionized water. Heat the mixture to reflux with stirring until the solid has dissolved, indicating the formation of tetrabromophthalic acid. This reaction can be slow and may be accelerated by the addition of a catalytic amount of acid.[8]

  • Salt Formation: To the aqueous solution of tetrabromophthalic acid, add a stoichiometric amount of guanidinium carbonate in portions. Effervescence (release of CO2) will be observed. Continue stirring and gentle heating until the gas evolution ceases. A 2:1 molar ratio of guanidinium carbonate to tetrabromophthalic acid should be used to neutralize both carboxylic acid groups.

  • Isolation of Product:

    • Once the reaction is complete, the solution can be cooled to room temperature to induce crystallization.

    • If no crystals form, the solvent can be partially removed under reduced pressure using a rotary evaporator.

    • The resulting precipitate is collected by suction filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
Phthalic AnhydrideC₈H₄O₃148.12Starting Material
BromineBr₂159.81Reagent
Tetrabromophthalic AnhydrideC₈Br₄O₃463.70Intermediate
Guanidinium Carbonate(CH₆N₃)₂CO₃180.17Reagent
Guanidinium TetrabromophthalateC₁₀H₁₄Br₄N₆O₄601.88Final Product

Table 2: Expected Quantitative Data for Synthesis

ParameterTetrabromophthalic AnhydrideGuanidinium Tetrabromophthalate
Yield (%) > 90Expected > 85
Melting Point (°C) 269-271Expected > 200 (decomposes)
Appearance Pale yellow solidExpected white crystalline solid
Solubility Insoluble in waterSoluble in water, DMSO

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_part1 Part 1: Synthesis of Tetrabromophthalic Anhydride cluster_part2 Part 2: Synthesis of Guanidinium Tetrabromophthalate phthalic_anhydride Phthalic Anhydride bromination Bromination (Br₂, H₂SO₄/SO₃, SnCl₄) phthalic_anhydride->bromination intermediate Tetrabromophthalic Anhydride bromination->intermediate hydrolysis Hydrolysis (H₂O, heat) intermediate->hydrolysis tetrabromophthalic_acid Tetrabromophthalic Acid hydrolysis->tetrabromophthalic_acid salt_formation Salt Formation (Guanidinium Carbonate) tetrabromophthalic_acid->salt_formation final_product Guanidinium Tetrabromophthalate salt_formation->final_product

Caption: Overall workflow for the synthesis of guanidinium tetrabromophthalate.

Logical Relationship of Components

logical_relationship cluster_reactants Starting Materials & Reagents cluster_intermediates Intermediates cluster_product Final Product phthalic_anhydride Phthalic Anhydride tetrabromophthalic_anhydride Tetrabromophthalic Anhydride phthalic_anhydride->tetrabromophthalic_anhydride Bromination bromine Bromine bromine->tetrabromophthalic_anhydride guanidinium_carbonate Guanidinium Carbonate guanidinium_tetrabromophthalate Guanidinium Tetrabromophthalate guanidinium_carbonate->guanidinium_tetrabromophthalate tetrabromophthalic_acid Tetrabromophthalic Acid tetrabromophthalic_anhydride->tetrabromophthalic_acid Hydrolysis tetrabromophthalic_acid->guanidinium_tetrabromophthalate Neutralization

Caption: Logical flow from starting materials to the final product.

Research Applications

Guanidinium tetrabromophthalate, as a novel compound, presents several avenues for research:

  • Drug Development: The guanidinium group is a known pharmacophore that can mimic the side chain of arginine, enabling it to interact with biological targets that recognize this amino acid.[2] The tetrabromophthalate moiety can be explored for its potential to modulate the physicochemical properties of the compound, such as lipophilicity and membrane permeability, which are critical for drug efficacy. The compound could be screened for activity against enzymes with carboxylate-rich active sites, such as certain proteases and kinases.[2]

  • Antimicrobial Research: Guanidinium-based compounds have a history of use as antimicrobial agents. The synthesized compound could be evaluated for its efficacy against a panel of bacterial and fungal strains.

  • Materials Science: Brominated compounds are extensively used as flame retardants.[3] Guanidinium tetrabromophthalate could be investigated as a reactive flame retardant in polymer chemistry, where the guanidinium group might also confer antistatic properties.

  • Supramolecular Chemistry: The ability of the guanidinium group to form multiple hydrogen bonds makes it an excellent building block for the construction of supramolecular assemblies. The interaction of guanidinium tetrabromophthalate with other molecules could be studied to design novel co-crystals and functional materials.

References

Application Notes and Protocols for Thermal Decomposition Analysis of Polymers with Einecs 246-889-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the thermal decomposition analysis of polymers incorporating the flame retardant identified by Einecs 246-889-0, which is tetrabromophthalic acid, compound with guanidine (1:2). This flame retardant is a member of the brominated flame retardant (BFR) family, which are known for their efficiency in reducing the flammability of polymeric materials. The presence of guanidine, a nitrogen-containing compound, suggests a synergistic flame retardant system where both bromine and nitrogen contribute to the overall fire resistance.

Understanding the thermal decomposition behavior of polymers containing this additive is crucial for predicting material performance at elevated temperatures, ensuring product safety, and complying with regulatory standards. The following protocols and data are presented for a representative polymer system, an epoxy resin, to illustrate the application of common thermal analysis techniques.

Disclaimer: Due to the limited availability of specific experimental data for polymers containing this compound in the public domain, the quantitative data presented in this document is illustrative and based on the typical behavior of polymers with similar brominated and nitrogen-containing flame retardants.

Key Thermal Analysis Techniques

The primary techniques for evaluating the thermal decomposition of flame-retardant polymers are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability, decomposition temperatures, and the amount of non-volatile residue.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine glass transition temperatures, melting points, and the heat of decomposition.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A hyphenated technique where the sample is pyrolyzed (thermally decomposed in an inert atmosphere), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This provides detailed information about the decomposition products and the degradation pathways.

Data Presentation

The following tables summarize the illustrative thermal decomposition data for a standard epoxy resin and the same epoxy resin formulated with 15% (by weight) of tetrabromophthalic acid, compound with guanidine (1:2).

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterStandard Epoxy ResinEpoxy Resin with this compound
Onset of Decomposition (Tonset) 350°C325°C
Temperature at 10% Weight Loss (T10%) 365°C340°C
Temperature at 50% Weight Loss (T50%) 390°C380°C
Final Residue at 700°C 5%25%

Note: Flame retardants can sometimes lower the initial decomposition temperature of the polymer while increasing the amount of char residue at higher temperatures, which is a key mechanism of flame retardancy.

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterStandard Epoxy ResinEpoxy Resin with this compound
Glass Transition Temperature (Tg) 155°C150°C
Exothermic Decomposition Peak 385°C360°C

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation:

    • Ensure the polymer sample is homogeneous. If it is a solid piece, a representative sample of 5-10 mg should be carefully cut.

    • Place the sample in a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere), with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 700°C at a heating rate of 10°C/min.

    • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset of decomposition (Tonset), the temperatures at different weight loss percentages (e.g., T10%, T50%), and the percentage of final residue.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature and the energetics of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation:

    • Prepare a 5-10 mg sample of the polymer.

    • Hermetically seal the sample in an aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 400°C at a heating rate of 10°C/min.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) from the step change in the baseline.

    • Identify and integrate any exothermic or endothermic peaks to determine the heat of reaction.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation:

    • Place a small amount of the polymer sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600°C.

    • Pyrolysis Time: 15 seconds.

  • GC-MS Conditions:

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium.

    • Column: A suitable capillary column for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • Mass Spectrometer:

      • Scan range: 40-550 m/z.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

    • Correlate the identified pyrolysis products with the structure of the polymer and the flame retardant to elucidate the decomposition mechanism.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Homogeneous Polymer Sample prep_tga Prepare 5-10 mg sample for TGA start->prep_tga prep_dsc Prepare 5-10 mg sample for DSC start->prep_dsc prep_pygcms Prepare 0.1-0.5 mg sample for Py-GC-MS start->prep_pygcms tga TGA Analysis prep_tga->tga dsc DSC Analysis prep_dsc->dsc pygcms Py-GC-MS Analysis prep_pygcms->pygcms data_tga Decomposition Profile (T_onset, % Residue) tga->data_tga data_dsc Thermal Transitions (T_g, Exotherms) dsc->data_dsc data_pygcms Decomposition Products (Mechanism Elucidation) pygcms->data_pygcms conclusion Comprehensive Thermal Behavior data_tga->conclusion data_dsc->conclusion data_pygcms->conclusion

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_decomposition Primary Decomposition cluster_gas_phase Gas Phase Action cluster_condensed_phase Condensed Phase Action Polymer Flame-Retarded Polymer (Epoxy + this compound) Polymer_Radicals Polymer Radicals Polymer->Polymer_Radicals FR_Decomp Flame Retardant Decomposition Polymer->FR_Decomp Heat Heat Heat->Polymer Radical_Scavenging Radical Scavenging Polymer_Radicals->Radical_Scavenging Char_Formation Char Formation Polymer_Radicals->Char_Formation HBr HBr (from Bromine) FR_Decomp->HBr N_compounds Nitrogen Compounds (from Guanidine) FR_Decomp->N_compounds FR_Decomp->Char_Formation HBr->Radical_Scavenging Inert_Gas Inert Gas Dilution N_compounds->Inert_Gas Barrier Insulating Char Layer Char_Formation->Barrier

Caption: Proposed decomposition pathway.

Application Notes and Protocols for Testing the Flame Retardancy of Guanidinium Tetrabromophthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory methods for evaluating the flame retardant properties of guanidinium tetrabromophthalate. The protocols outlined below are based on established standards for flame retardancy testing and are intended to guide researchers in the assessment of this compound's efficacy.

Guanidinium tetrabromophthalate is a halogenated flame retardant that combines the flame-inhibiting properties of bromine with the synergistic effects of nitrogen from the guanidinium cation. The tetrabromophthalate anion acts in the gas phase by releasing bromine radicals that interrupt the radical chain reactions of combustion. The guanidinium cation contributes to flame retardancy by releasing non-combustible gases, such as ammonia and nitrogen, which dilute the flammable gases and oxygen in the combustion zone. This dual-action mechanism makes guanidinium tetrabromophthalate a potentially effective flame retardant for a variety of polymeric materials.

Key Experimental Protocols

UL 94 Vertical Burn Test

The UL 94 test is a widely used method to assess the flammability of plastic materials. It measures the ability of a material to extinguish a flame after ignition.

Objective: To determine the vertical burning characteristics of a polymer sample containing guanidinium tetrabromophthalate.

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • Guanidinium tetrabromophthalate

  • Twin-screw extruder

  • Injection molding machine

  • UL 94 test chamber

  • Bunsen burner with a wing tip

  • Timer

  • Conditioning chamber (23 ± 2 °C, 50 ± 5% relative humidity)

Procedure:

  • Sample Preparation:

    • Dry the polymer resin and guanidinium tetrabromophthalate to remove any moisture.

    • Melt-blend the polymer with a specified loading level of guanidinium tetrabromophthalate (e.g., 5%, 10%, 15% by weight) using a twin-screw extruder.

    • Injection mold the compounded material into standard test bars (125 mm x 13 mm x desired thickness).

    • Condition the test specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Testing:

    • Mount a specimen vertically in the UL 94 test chamber.

    • Apply a calibrated blue flame from a Bunsen burner to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • Immediately after the flame extinguishes, reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification:

    • Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.

Data Presentation:

ClassificationAfterflame time (t1 or t2)Total afterflame time (t1 + t2) for 5 specimensAfterflame + Afterglow time (t2 + t3)Flaming drips ignite cotton
V-0 ≤ 10 s≤ 50 s≤ 30 sNo
V-1 ≤ 30 s≤ 250 s≤ 60 sNo
V-2 ≤ 30 s≤ 250 s≤ 60 sYes
Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Objective: To quantify the minimum oxygen concentration required to sustain the combustion of a polymer sample containing guanidinium tetrabromophthalate.

Materials:

  • LOI apparatus (including a heat-resistant glass chimney, sample holder, and gas flow meters)

  • Polymer samples with varying concentrations of guanidinium tetrabromophthalate

  • Ignition source (e.g., propane torch)

Procedure:

  • Sample Preparation:

    • Prepare test specimens as described in the UL 94 protocol.

  • Testing:

    • Mount the specimen vertically in the center of the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top edge of the specimen with the ignition source.

    • Observe the burning behavior of the specimen.

    • Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or length of the sample is determined.

  • Calculation:

    • The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100

Data Presentation:

SampleGuanidinium Tetrabromophthalate Loading (%)LOI (%)
Control Polymer019.5
Sample 1524.2
Sample 21028.7
Sample 31532.1
Cone Calorimetry

Cone calorimetry is a powerful tool for studying the fire behavior of materials. It measures heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and other important parameters.

Objective: To evaluate the heat release characteristics and overall fire performance of a polymer containing guanidinium tetrabromophthalate.

Materials:

  • Cone calorimeter

  • Test specimens (100 mm x 100 mm x desired thickness) with varying concentrations of guanidinium tetrabromophthalate

  • Specimen holder

Procedure:

  • Sample Preparation:

    • Prepare flat plaques of the polymer with different loadings of the flame retardant.

  • Testing:

    • Place the specimen in the holder and position it under the conical heater.

    • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the pyrolysis gases.

    • The instrument continuously measures the oxygen concentration in the exhaust stream to calculate the heat release rate.

    • The test is continued until the specimen ceases to burn.

Data Presentation:

ParameterControl PolymerSample 1 (5% FR)Sample 2 (10% FR)Sample 3 (15% FR)
Time to Ignition (s)45556875
Peak Heat Release Rate (kW/m²)1250850620480
Total Heat Release (MJ/m²)95705545
Mass Loss Rate (g/s)0.80.60.450.3
Char Yield (%)1.28.515.322.1
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to study the thermal stability and decomposition behavior of materials.

Objective: To determine the thermal decomposition profile of guanidinium tetrabromophthalate and its effect on the thermal stability of a host polymer.

Materials:

  • Thermogravimetric analyzer

  • Small samples (5-10 mg) of pure guanidinium tetrabromophthalate and polymer composites

  • Nitrogen and air purge gases

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed sample into a TGA crucible.

  • Testing:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

    • The analysis is typically run under an inert atmosphere (nitrogen) to study pyrolysis and under an oxidative atmosphere (air) to study combustion.

    • The instrument records the sample weight as a function of temperature.

Data Presentation:

SampleOnset of Decomposition (Tonset, °C)Temperature at Max. Decomposition Rate (Tmax, °C)Char Residue at 700 °C (%)
Guanidinium Tetrabromophthalate28032535.2
Control Polymer3504101.5
Polymer + 15% FR33039020.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Flame Retardancy Testing cluster_analysis Data Analysis and Interpretation start Start drying Drying of Polymer and Flame Retardant start->drying blending Melt Blending drying->blending molding Injection Molding blending->molding tga TGA blending->tga conditioning Conditioning molding->conditioning ul94 UL 94 Test conditioning->ul94 loi LOI Test conditioning->loi cone Cone Calorimetry conditioning->cone analysis Analysis of Results ul94->analysis loi->analysis cone->analysis tga->analysis

Caption: Experimental workflow for testing flame retardancy.

signaling_pathway cluster_solid Solid Phase cluster_gas Gas Phase polymer Polymer + Guanidinium Tetrabromophthalate char Protective Char Layer polymer->char Heat combustible_gases Combustible Gases polymer->combustible_gases Pyrolysis non_combustible_gases Non-Combustible Gases (NH₃, N₂) polymer->non_combustible_gases Decomposition of Guanidinium bromine_radicals Bromine Radicals (Br•) polymer->bromine_radicals Decomposition of Tetrabromophthalate char->combustible_gases Acts as a barrier to combustion Combustion (H•, OH•) combustible_gases->combustion Reacts with O₂ non_combustible_gases->combustion Dilutes inhibition Radical Trapping (HBr) bromine_radicals->inhibition Scavenges combustion->inhibition Inhibits

Caption: Flame retardancy mechanism of guanidinium tetrabromophthalate.

Anwendungshinweise und Protokolle für Tris(2-chlor-1-methylethyl)phosphat (EINECS 246-889-0) in der Formulierung von feuerfesten Beschichtungen

Author: BenchChem Technical Support Team. Date: November 2025

An: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung

Datum: 25. Oktober 2025

Betreff: Detaillierte Anwendungsrichtlinien für Tris(2-chlor-1-methylethyl)phosphat (TCPP) zur Verbesserung der Feuerfestigkeit von Beschichtungen

Einleitung

Tris(2-chlor-1-methylethyl)phosphat (TCPP), identifiziert durch die EINECS-Nummer 246-889-0 und die CAS-Nummer 13674-84-5, ist ein weit verbreitetes additives Flammschutzmittel aus der Gruppe der chlorierten Organophosphate. Aufgrund seiner hohen Effizienz und Kosteneffektivität wird es in einer Vielzahl von Polymeranwendungen, einschließlich feuerfester Beschichtungen, eingesetzt. Diese Anwendungsrichtlinien fassen die wesentlichen Eigenschaften, Wirkmechanismen und experimentellen Protokolle für die Einarbeitung von TCPP in Beschichtungsformulierungen zusammen, um deren Feuerfestigkeit zu verbessern.

TCPP wirkt über einen dualen Mechanismus in der Gas- und Kondensationsphase, um die Entflammbarkeit von Materialien zu verringern. In der Gasphase setzt es bei Hitzeeinwirkung Chlor- und Phosphorradikale frei, die die brennbaren Gase verdünnen und die Radikalkettenreaktion der Verbrennung unterbrechen. In der kondensierten Phase fördert es die Bildung einer schützenden Kohleschicht (char), die das darunterliegende Material vor Hitze und Sauerstoff isoliert.

Quantitative Leistungsdaten

Die Wirksamkeit von TCPP in feuerfesten Beschichtungen wurde durch verschiedene standardisierte Tests nachgewiesen. Die folgende Tabelle fasst repräsentative quantitative Daten aus der Literatur zusammen.

EigenschaftTestmethodeMatrixTCPP-Konzentration (Gew.-%)Ergebnis
Sauerstoffgrenzkonzentration (LOI) ISO 4589Polyurea-Beschichtung0 (Referenz)21.6%
1524.1%
Wärmefreisetzungsrate (HRR) Konenkalorimetrie (ISO 5660)Polyurea-Beschichtung15Reduzierung der Spitzen-HRR um über 50% auf 211.4 kW/m²[1]
UL 94 Vertikaler Brenntest UL 94Starrer Polyurethanschaum20V-0

Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten von TCPP in Brandschutzmaterialien.

Experimentelle Protokolle

Formulierung einer intumeszierenden Brandschutzbeschichtung

Dieses Protokoll beschreibt die Herstellung einer generischen intumeszierenden Beschichtung auf Epoxidbasis, die TCPP als Flammschutzmittel enthält. Die genauen Anteile können je nach spezifischer Anwendung und gewünschten Eigenschaften angepasst werden.

Materialien:

  • Epoxidharz (z.B. Bisphenol A-Diglycidylether)

  • Härter (z.B. Polyamid)

  • Ammoniumpolyphosphat (APP - Säurequelle)

  • Pentaerythrit (PER - Kohlenstoffquelle)

  • Melamin (Treibmittel)

  • Tris(2-chlor-1-methylethyl)phosphat (TCPP)

  • Titandioxid (TiO₂) (Pigment und Synergist)

  • Lösungsmittel (z.B. Xylol/Butanol-Gemisch)

Protokoll:

  • Vormischung der festen Bestandteile: In einem geeigneten Mischbehälter werden Ammoniumpolyphosphat, Pentaerythrit, Melamin und Titandioxid sorgfältig trocken vermischt, bis eine homogene Pulvermischung entsteht.

  • Anmischen der Harzkomponente: Das Epoxidharz wird in den Mischbehälter gegeben. Unter ständigem Rühren wird die Pulvermischung langsam zugegeben, bis eine gleichmäßige Dispersion erreicht ist.

  • Zugabe des Flammschutzmittels: Tris(2-chlor-1-methylethyl)phosphat (TCPP) wird langsam in die Harz-Feststoff-Mischung eingerührt. Die Rührgeschwindigkeit sollte so angepasst werden, dass eine gute Durchmischung ohne übermäßige Lufteinschlüsse gewährleistet ist.

  • Viskositätseinstellung: Falls erforderlich, kann die Viskosität der Formulierung durch die schrittweise Zugabe eines geeigneten Lösungsmittelgemisches angepasst werden.

  • Zugabe des Härters: Kurz vor der Applikation wird die stöchiometrische Menge des Härters unter intensivem Rühren zur Harzkomponente gegeben. Die Mischung sollte für 2-3 Minuten homogenisiert werden.

  • Applikation: Die fertige Beschichtung wird mittels Spritzen, Streichen oder Rollen auf das vorbereitete Substrat (z.B. Stahlplatten) aufgetragen, um die gewünschte Trockenschichtdicke zu erreichen.

  • Aushärtung: Die beschichteten Substrate werden bei Raumtemperatur für 24 Stunden und anschließend bei erhöhter Temperatur (z.B. 60 °C) für 2-4 Stunden ausgehärtet, um eine vollständige Vernetzung zu gewährleisten.

Prüfung der Feuerfestigkeit

a) Sauerstoffgrenzkonzentration (LOI) nach ISO 4589:

  • Proben der ausgehärteten Beschichtung auf einem geeigneten Trägermaterial werden in einer vertikalen Probenhalterung in einer Glaskolonne eingespannt.

  • Ein Gemisch aus Sauerstoff und Stickstoff mit einer definierten Sauerstoffkonzentration wird von unten durch die Kolonne geleitet.

  • Die Oberkante der Probe wird mit einer Zündflamme entzündet.

  • Die Sauerstoffkonzentration wird schrittweise reduziert, bis die Flamme nach dem Entzünden nicht länger als 180 Sekunden brennt oder eine Strecke von 50 mm nicht überschreitet.

  • Die minimale Sauerstoffkonzentration, bei der die Verbrennung gerade noch unterhalten wird, wird als LOI-Wert in Prozent angegeben.

b) Konenkalorimetrie nach ISO 5660:

  • Eine 100 mm x 100 mm große Probe der beschichteten Platte wird horizontal in den Probenhalter des Konenkalorimeters gelegt.

  • Die Probe wird einer konstanten Wärmestrahlung (z.B. 50 kW/m²) aus einem konischen Heizelement ausgesetzt.

  • Die bei der Verbrennung freigesetzte Wärmemenge (Heat Release Rate, HRR), die Zeit bis zur Entzündung (Time to Ignition, TTI), der Massenverlust und die Rauchentwicklung werden kontinuierlich gemessen.

  • Die Spitzen-Wärmefreisetzungsrate (Peak Heat Release Rate, pHRR) und die Gesamtwärmefreisetzung (Total Heat Release, THR) sind entscheidende Parameter zur Beurteilung der Feuerfestigkeit.

c) UL 94 Vertikaler Brenntest:

  • Ein standardisierter Probekörper der beschichteten Polymermatrix wird vertikal eingespannt.

  • Eine definierte Zündflamme wird für 10 Sekunden an das untere Ende des Probekörpers gehalten und dann entfernt.

  • Die Zeit bis zum Erlöschen der Flamme (Nachbrennzeit) wird gemessen.

  • Eventuell brennend abtropfendes Material wird beobachtet.

  • Der Versuch wird wiederholt.

  • Basierend auf der Nachbrennzeit und dem Abtropfverhalten wird eine Klassifizierung (V-0, V-1 oder V-2) vergeben, wobei V-0 die höchste Brandschutzklasse darstellt.

Visualisierungen

Wirkmechanismus von TCPP

TCPP_Mechanism cluster_gas Gasphasen-Wirkung cluster_condensed Kondensierte-Phasen-Wirkung TCPP_heat TCPP + Hitze Radicals PO• + Cl• Radikale TCPP_heat->Radicals Zersetzung Inert_gases Inerte Gase TCPP_heat->Inert_gases Freisetzung Polymer Polymer-Matrix Combustion H• + OH• Radikale (Verbrennung) Radicals->Combustion Abfangen Inert_gases->Combustion Verdünnung Char Stabile Kohleschicht (Char) Polymer->Char Förderung der Karbonisierung durch Phosphorsäure Heat_O2 Hitze + O₂ Char->Heat_O2 Isolierung

Abbildung 1: Dualer Wirkmechanismus von TCPP in der Gas- und kondensierten Phase.

Experimenteller Arbeitsablauf

Experimental_Workflow cluster_formulation Formulierung cluster_application Applikation & Aushärtung cluster_testing Prüfung Start Materialien abwiegen (Harz, Härter, APP, PER, MEL, TCPP, TiO₂) Mix_Dry Trockenmischung der Feststoffe Start->Mix_Dry Disperse Feststoffe in Harz dispergieren Mix_Dry->Disperse Add_TCPP TCPP zugeben Disperse->Add_TCPP Add_Hardener Härter zugeben & mischen Add_TCPP->Add_Hardener Apply Beschichtung auf Substrat auftragen Add_Hardener->Apply Cure Aushärten (Raumtemperatur + thermisch) Apply->Cure LOI LOI-Test (ISO 4589) Cure->LOI Cone Konenkalorimetrie (ISO 5660) Cure->Cone UL94 UL 94 Test Cure->UL94 Analysis Datenanalyse & Auswertung LOI->Analysis Cone->Analysis UL94->Analysis

Abbildung 2: Allgemeiner Arbeitsablauf von der Formulierung bis zur Prüfung feuerfester Beschichtungen.

References

Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The development of novel anti-inflammatory therapeutics is a cornerstone of modern drug discovery. This document outlines a comprehensive protocol for evaluating the efficacy of investigational anti-inflammatory compounds, using a hypothetical agent, designated Einecs 246-889-0, as a case study. The described methodologies provide a framework for characterizing the anti-inflammatory potential of a test compound from initial in vitro screening to more complex cellular and in vivo models.

1. In Vitro Efficacy Assessment

The initial assessment of an anti-inflammatory compound involves a battery of in vitro assays designed to elucidate its mechanism of action and dose-dependent effects on key inflammatory pathways.

1.1. Inhibition of Pro-Inflammatory Cytokine Production

A primary indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines.[1][2][3]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line or primary human peripheral blood mononuclear cells (PBMCs).[4]

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with a range of concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]

  • Data Presentation:

This compound Conc. (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control
0.1
1
10
100
Positive Control (e.g., Dexamethasone)

1.2. Assessment of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

Many anti-inflammatory drugs exert their effects by inhibiting the activity of COX and LOX enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[5][6]

Experimental Protocol: COX/LOX Inhibition Assay

  • Methodology:

    • Utilize commercially available cell-free COX-1/COX-2 and 5-LOX/15-LOX inhibitor screening kits.

    • Incubate the respective enzymes with their substrates (e.g., arachidonic acid) in the presence of varying concentrations of this compound.

    • Measure the production of the enzymatic product (e.g., Prostaglandin E2 for COX, Leukotriene B4 for LOX) according to the manufacturer's instructions.

  • Data Presentation:

This compound Conc. (µM)COX-1 Inhibition (%) ± SDCOX-2 Inhibition (%) ± SD5-LOX Inhibition (%) ± SD
0.1
1
10
100
Positive Control (e.g., Indomethacin for COX, Zileuton for LOX)

2. Cellular Mechanism of Action

Understanding the molecular pathways through which a compound exerts its anti-inflammatory effects is crucial for its development.

2.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[6] Assessing a compound's ability to modulate this pathway provides insight into its mechanism of action.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or green fluorescent protein).

  • Methodology:

    • Plate the reporter cell line and treat with this compound at various concentrations.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

    • Measure the reporter gene expression (e.g., luminescence or fluorescence) to quantify NF-κB activity.

  • Diagram of the NF-κB Signaling Pathway:

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p50->NFkB_p65_n Translocation NFkB_p65->NFkB_p50_n Translocation NFkB_p65->NFkB_p65_n Translocation DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Genes Pro-inflammatory Genes DNA->Genes

Figure 1: Simplified NF-κB signaling pathway.

3. In Vivo Models of Inflammation

To evaluate the efficacy of this compound in a more physiologically relevant context, in vivo models of inflammation are employed.[7]

3.1. Carrageenan-Induced Paw Edema

This is a classic and widely used model of acute inflammation.[6][7]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Methodology:

    • Administer this compound or a vehicle control orally or intraperitoneally at different doses.

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

  • Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1h ± SDPaw Volume (mL) at 2h ± SDPaw Volume (mL) at 3h ± SDPaw Volume (mL) at 4h ± SDEdema Inhibition (%) at 4h
Vehicle Control-0
This compound
This compound
This compound
Positive Control (e.g., Indomethacin)

4. Experimental Workflow

The overall workflow for assessing the anti-inflammatory efficacy of a test compound follows a logical progression from in vitro to in vivo studies.

Experimental_Workflow Start Start: Compound (this compound) In_Vitro In Vitro Screening Start->In_Vitro Cytokine Cytokine Release Assay (LPS-stimulated macrophages) In_Vitro->Cytokine Enzyme Enzyme Inhibition Assay (COX/LOX) In_Vitro->Enzyme Mechanism Mechanism of Action Studies Cytokine->Mechanism Enzyme->Mechanism NFkB NF-κB Reporter Assay Mechanism->NFkB In_Vivo In Vivo Efficacy Models NFkB->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema End End: Efficacy Profile Paw_Edema->End

References

"guanidinium tetrabromophthalate applications in material science"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Guanidinium Tetrabromophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium tetrabromophthalate is a novel organic salt comprised of a guanidinium cation and a tetrabromophthalate anion. While specific research on this compound in material science is not extensively documented, an analysis of its constituent components suggests a high potential for multifunctionality. The guanidinium cation is known for its role in crystal engineering, particularly in the development of nonlinear optical (NLO) materials, and its salts have been explored for applications in energetic materials and perovskite solar cells.[1][2][3][4] The tetrabromophthalate anion, derived from tetrabromophthalic anhydride, is a well-established reactive and additive flame retardant used in a variety of polymers.[5][6][7] This document outlines potential applications, synthesis protocols, and experimental methodologies for the investigation of guanidinium tetrabromophthalate as a novel material.

Potential Applications

Based on the known properties of its constituent ions, guanidinium tetrabromophthalate is hypothesized to be a promising candidate for the following applications:

  • Multifunctional Polymer Additive: A single compound that imparts both flame retardancy and nonlinear optical properties to a polymer matrix.

  • Flame Retardant: The high bromine content from the tetrabromophthalate anion can act to suppress combustion.[8][9][10]

  • Nonlinear Optical Material: The non-centrosymmetric crystal structures often formed by guanidinium salts make it a candidate for second-harmonic generation.[1][4][11]

  • Component in Energetic Materials: Guanidinium salts are often used in the formulation of energetic materials.[3][12]

Material Properties (Based on Constituent Components)

Quantitative data for guanidinium tetrabromophthalate is not available. The following tables summarize the properties of its precursors and related compounds to provide an estimated performance profile.

Table 1: Properties of Guanidinium Cation and Related Salts

PropertyValueSource
Molar Mass (Guanidinium)60.08 g/mol [13]
pKaH (Guanidine)13.6[14]
Thermal Stability (GZCO)High thermal stability among guanidine-based hybrid NLO materials.[1][11]
SHG Efficiency (GZCO)0.5 x KH2PO4[1]

Table 2: Properties of Tetrabromophthalic Anhydride (TBPA)

PropertyValueSource
Molecular FormulaC8Br4O3[6]
Molar Mass463.7 g/mol [6]
Melting Point270-280 °C[6][7]
Bromine Content~68% (commercial product)[6]
SolubilityInsoluble in water and alcohol.[6][15]
AppearanceWhite to pale yellow crystalline solid.[5][15]

Experimental Protocols

Protocol 1: Synthesis of Guanidinium Tetrabromophthalate

This protocol describes a generalized acid-base reaction for the synthesis of guanidinium tetrabromophthalate from tetrabromophthalic acid and guanidinium carbonate.

Materials:

  • Tetrabromophthalic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Guanidinium carbonate

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating

  • pH meter

  • Büchner funnel and filter paper

  • Crystallization dish

Methodology:

  • Hydrolysis of Tetrabromophthalic Anhydride:

    • Suspend tetrabromophthalic anhydride in deionized water.

    • Slowly add a stoichiometric amount of 1M NaOH solution while stirring to hydrolyze the anhydride to disodium tetrabromophthalate.

    • Gently heat the mixture to ensure complete dissolution and reaction.

  • Formation of Tetrabromophthalic Acid:

    • Cool the solution to room temperature.

    • Acidify the solution with 1M HCl to a pH of ~2 to precipitate tetrabromophthalic acid.

    • Filter the white precipitate using a Büchner funnel, wash with cold deionized water, and dry.

  • Synthesis of Guanidinium Tetrabromophthalate:

    • Dissolve the dried tetrabromophthalic acid in a minimal amount of hot ethanol.

    • In a separate beaker, dissolve a stoichiometric amount of guanidinium carbonate in a minimal amount of hot deionized water.

    • Slowly add the guanidinium carbonate solution to the tetrabromophthalic acid solution while stirring. Effervescence (CO2 evolution) will be observed.

    • Continue stirring for 1-2 hours at an elevated temperature to ensure the reaction goes to completion.

  • Crystallization and Purification:

    • Allow the resulting solution to cool slowly to room temperature.

    • For further crystallization, place the solution in a refrigerator or use a slow evaporation technique in a crystallization dish.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_acidification Step 2: Acidification cluster_synthesis Step 3: Salt Formation cluster_purification Step 4: Purification TBPA Tetrabromophthalic Anhydride Hydrolysis Hydrolysis (Stirring, Heating) TBPA->Hydrolysis NaOH NaOH Solution NaOH->Hydrolysis NaTBP Disodium Tetrabromophthalate Hydrolysis->NaTBP Acidification Acidification (pH ~2) NaTBP->Acidification HCl HCl Solution HCl->Acidification TBP_Acid Tetrabromophthalic Acid (Precipitate) Acidification->TBP_Acid Reaction Acid-Base Reaction (Ethanol/Water) TBP_Acid->Reaction Guan_Carb Guanidinium Carbonate Guan_Carb->Reaction GTBP_sol Guanidinium Tetrabromophthalate (in solution) Reaction->GTBP_sol Crystallization Crystallization (Slow Cooling) GTBP_sol->Crystallization Filtration Filtration & Drying Crystallization->Filtration GTBP_crystals Guanidinium Tetrabromophthalate Crystals Filtration->GTBP_crystals Flame_Retardancy_Workflow Start Start Compounding Compounding: Polymer + Guanidinium Tetrabromophthalate Start->Compounding SamplePrep Sample Preparation: Compression Molding Compounding->SamplePrep TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA LOI Limiting Oxygen Index (LOI) Test SamplePrep->LOI DataAnalysis Data Analysis: Thermal Stability, Char Yield, LOI Value TGA->DataAnalysis LOI->DataAnalysis End End DataAnalysis->End NLO_Assessment_Workflow Laser Nd:YAG Laser (1064 nm) Sample Powder Sample (Guanidinium Tetrabromophthalate) Laser->Sample Fundamental Beam PMT Photomultiplier Tube (Detector) Sample->PMT SHG Signal (532 nm) Oscilloscope Oscilloscope (Data Acquisition) PMT->Oscilloscope Electrical Signal

References

Troubleshooting & Optimization

"optimizing the flame retardant performance of guanidinium tetrabromophthalate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the optimization of guanidinium tetrabromophthalate's flame retardant performance.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and application of guanidinium tetrabromophthalate.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Potential Cause Recommended Solution
Inadequate Mixing Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture of the reactants.
Incorrect Stoichiometry Precisely measure the molar ratios of guanidinium salt (e.g., guanidinium carbonate) and tetrabromophthalic acid. An excess of either reactant may be necessary to drive the reaction to completion; empirical optimization is recommended.
Suboptimal Reaction Temperature Monitor and control the reaction temperature. For the neutralization reaction, a temperature of 60-80°C is typically recommended. Higher temperatures might be necessary but could lead to decomposition.
Presence of Impurities in Reactants Use high-purity starting materials. Impurities can interfere with the reaction. Recrystallize or purify reactants if necessary.
Incorrect pH The pH of the reaction mixture should be monitored. For the salt formation, the pH should be near neutral upon completion.

Issue 2: Poor Flame Retardant Performance in Polymer Composites

Potential Cause Recommended Solution
Inhomogeneous Dispersion Improve the dispersion of guanidinium tetrabromophthalate in the polymer matrix. Consider using high-shear mixing, ultrasonication, or a suitable compatibilizer.
Insufficient Loading Level The concentration of the flame retardant is critical. Increase the loading level of guanidinium tetrabromophthalate incrementally and evaluate the flame retardant properties at each concentration.
Thermal Degradation During Processing Guanidinium salts can have limited thermal stability.[1] Verify the processing temperature of the polymer is below the decomposition temperature of the flame retardant using Thermogravimetric Analysis (TGA).
Lack of Synergism Consider the addition of a synergistic agent. For instance, phosphorus-containing compounds can act synergistically with nitrogen-containing flame retardants like guanidinium salts.[1]
Incompatibility with Polymer Matrix The polarity of guanidinium tetrabromophthalate may lead to poor compatibility with non-polar polymers. Surface modification of the flame retardant or the use of a coupling agent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the proposed flame retardant mechanism of guanidinium tetrabromophthalate?

A1: Guanidinium tetrabromophthalate is expected to exhibit a dual flame retardant mechanism. In the condensed phase, the guanidinium moiety promotes char formation, creating a protective barrier that insulates the underlying polymer.[1][2] In the gas phase, the bromine radicals released from the tetrabromophthalate component act as radical scavengers, interrupting the exothermic combustion reactions.

Q2: What are the potential environmental and health concerns associated with guanidinium tetrabromophthalate?

A2: As a brominated flame retardant, there are potential concerns regarding its persistence in the environment and potential for bioaccumulation.[3][4] Some brominated flame retardants have been linked to adverse health effects, including endocrine disruption.[4][5] It is crucial to handle guanidinium tetrabromophthalate with appropriate personal protective equipment and to minimize its release into the environment.

Q3: Can guanidinium tetrabromophthalate be used in combination with other flame retardants?

A3: Yes, and it is often recommended. A synergistic effect can be achieved by combining guanidinium tetrabromophthalate with other flame retardants, such as phosphorus-based compounds (e.g., ammonium polyphosphate) or mineral fillers (e.g., aluminum hydroxide).[1] This can lead to improved flame retardant efficiency at lower total loadings.

Q4: What analytical techniques are recommended for characterizing guanidinium tetrabromophthalate?

A4: For structural characterization, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. To assess thermal stability, Thermogravimetric Analysis (TGA) is essential. The flame retardant properties of polymer composites containing this additive can be evaluated using Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and Cone Calorimetry.

Experimental Protocols

Protocol 1: Synthesis of Guanidinium Tetrabromophthalate

Objective: To synthesize guanidinium tetrabromophthalate via a neutralization reaction.

Materials:

  • Tetrabromophthalic anhydride

  • Guanidinium carbonate

  • Deionized water

  • Ethanol

Procedure:

  • Hydrolysis of Anhydride: Suspend tetrabromophthalic anhydride in deionized water (1:10 w/v). Heat the suspension to 90-100°C with stirring for 2-3 hours to hydrolyze the anhydride to tetrabromophthalic acid.

  • Neutralization: In a separate vessel, dissolve guanidinium carbonate in a minimal amount of warm deionized water.

  • Slowly add the guanidinium carbonate solution to the hot tetrabromophthalic acid suspension with vigorous stirring. Carbon dioxide evolution will be observed.

  • Continue stirring at 70-80°C for 1-2 hours after the addition is complete.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the guanidinium tetrabromophthalate salt.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Evaluation of Flame Retardant Performance

Objective: To prepare and test the flame retardancy of a polymer composite containing guanidinium tetrabromophthalate.

Materials:

  • Polymer (e.g., Polyamide 6)

  • Guanidinium tetrabromophthalate

  • Internal mixer or twin-screw extruder

  • Compression molding machine

  • LOI, UL-94, and Cone Calorimeter testing equipment

Procedure:

  • Drying: Dry the polymer and guanidinium tetrabromophthalate in a vacuum oven at a temperature appropriate for the polymer to remove any moisture.

  • Compounding: Melt-blend the polymer with the desired weight percentage of guanidinium tetrabromophthalate in an internal mixer or twin-screw extruder.

  • Specimen Preparation: Compression mold the compounded material into specimens of the required dimensions for LOI, UL-94, and Cone Calorimetry tests according to ASTM standards.

  • Flame Retardancy Testing:

    • LOI: Determine the minimum oxygen concentration required to sustain combustion using an LOI apparatus (ASTM D2863).

    • UL-94: Classify the material's burning behavior (V-0, V-1, or V-2) using the UL-94 vertical burn test (ASTM D3801).

    • Cone Calorimetry: Evaluate the heat release rate, total heat released, and smoke production rate using a cone calorimeter (ASTM E1354).

Data Presentation

Table 1: Hypothetical Flame Retardant Performance of Guanidinium Tetrabromophthalate in Polyamide 6

FormulationLOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)
Pure PA622No Rating1200
PA6 + 10% GTBP28V-2850
PA6 + 20% GTBP35V-0550
PA6 + 20% GTBP* + 5% APP**42V-0400

* GTBP: Guanidinium Tetrabromophthalate ** APP: Ammonium Polyphosphate

Mandatory Visualizations

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization cluster_isolation Step 3: Isolation TBPA Tetrabromophthalic Anhydride Heat1 Heat (90-100°C) TBPA->Heat1 Water Deionized Water Water->Heat1 TBP_Acid Tetrabromophthalic Acid Heat1->TBP_Acid Stirring Stirring (70-80°C) TBP_Acid->Stirring GC Guanidinium Carbonate GC->Stirring GTBP_sol Guanidinium Tetrabromophthalate (in solution) Stirring->GTBP_sol Cooling Cooling & Precipitation GTBP_sol->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying GTBP_solid Guanidinium Tetrabromophthalate (Solid Product) Drying->GTBP_solid

Caption: Synthesis workflow for guanidinium tetrabromophthalate.

Troubleshooting_Guide Start Low Flame Retardant Performance Dispersion Check Dispersion in Polymer Start->Dispersion Loading Increase Loading Level Dispersion->Loading Good Dispersion Result2 No Improvement Dispersion->Result2 Poor Dispersion (Improve Mixing) Synergist Add Synergistic Agent Loading->Synergist Performance Still Low Result1 Improved Performance Loading->Result1 Performance Improved Thermal Check for Thermal Degradation Synergist->Thermal Performance Still Low Synergist->Result1 Performance Improved Thermal->Result1 No Degradation Thermal->Result2 Degradation Observed (Lower Processing Temp)

Caption: Troubleshooting workflow for poor flame retardant performance.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase GTBP Guanidinium Tetrabromophthalate Guanidinium Guanidinium Moiety GTBP->Guanidinium Heat Tetrabromophthalate Tetrabromophthalate Moiety GTBP->Tetrabromophthalate Heat Char Promotes Char Formation Guanidinium->Char Barrier Insulating Barrier Char->Barrier Br_radicals Bromine Radicals Tetrabromophthalate->Br_radicals Scavenging Radical Scavenging Br_radicals->Scavenging

Caption: Proposed dual flame retardant mechanism.

References

Technical Support Center: Einecs 246-889-0 (N,N'-methanediylbis(2-hydroxy-3-nitrobenzenesulfonamide))

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Einecs 246-889-0?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound N,N'-methanediylbis(2-hydroxy-3-nitrobenzenesulfonamide). It is a complex organic molecule containing sulfonamide and nitro functional groups.

Q2: What are the potential industrial applications of this compound?

While specific industrial applications for this compound are not well-documented, compounds with similar structural motifs (benzenesulfonamide derivatives) have been explored for a variety of roles in drug development and chemical synthesis. These include applications as anticancer, anti-influenza, and antimicrobial agents. However, it is crucial to note that these are research areas for related compounds and do not confirm the specific use of this compound.

Q3: What are the primary challenges when working with nitroaromatic and sulfonamide compounds?

Researchers and professionals working with related compounds often face challenges in the following areas:

  • Solubility: Many complex organic molecules exhibit poor solubility in aqueous solutions, which can complicate experimental design and biological assays.

  • Stability: The presence of nitro groups can sometimes lead to instability, particularly under certain light, temperature, or pH conditions.

  • Purity and Analysis: Ensuring the purity of the compound and accurately quantifying it in various matrices can be challenging and may require specialized analytical techniques.

  • Handling and Safety: Compounds containing nitro groups can have specific handling and safety requirements that must be strictly followed.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Solubility in Aqueous Buffers The compound is likely hydrophobic due to its aromatic and alkyl components.1. Attempt dissolution in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before diluting with the aqueous buffer. 2. Use a co-solvent system. 3. Investigate the use of surfactants or cyclodextrins to improve solubility. 4. Adjust the pH of the buffer, as the solubility of sulfonamides can be pH-dependent.
Compound Degradation Observed Over Time The nitroaromatic group may be susceptible to photodecomposition or reaction with components of the storage solution.1. Store the compound in a cool, dark, and dry place. 2. Prepare solutions fresh before each experiment. 3. If solutions must be stored, aliquot and freeze at -20°C or -80°C, and protect from light. 4. Perform stability studies under your specific experimental conditions.
Inconsistent Experimental Results This could be due to variability in compound purity, inaccurate concentration determination, or degradation.1. Verify the purity of your compound stock using techniques like HPLC or NMR. 2. Confirm the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry if a chromophore is present and an extinction coefficient is known). 3. Ensure consistent handling and preparation of the compound for each experiment.

Experimental Protocols

Due to the lack of specific documented applications for this compound, detailed experimental protocols are not available. Researchers should adapt standard protocols for handling and testing organic small molecules based on the intended application. A generalized workflow for preliminary in-vitro testing is provided below.

General Workflow for In-Vitro Screening of a Novel Compound

Caption: A generalized workflow for the in-vitro screening of a novel chemical compound.

This technical support guide will be updated as more specific and validated information regarding the industrial applications and challenges of this compound becomes available. Researchers are advised to consult the manufacturer's safety data sheet (SDS) for specific handling and safety information.

Technical Support Center: Improving Polymer Thermal Stability with Guanidinium Tetrabromophthalate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While extensive research has been conducted, specific data and established protocols for the use of guanidinium tetrabromophthalate as a thermal stabilizer in polymers are not widely available in the reviewed literature. The following troubleshooting guide and FAQs are based on general principles of polymer science, thermal analysis, and the known behavior of related guanidinium and brominated compounds. Researchers should use this as a starting point and adapt protocols based on their specific polymer systems and experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for guanidinium tetrabromophthalate in improving the thermal stability of polymers?

A1: While specific studies on guanidinium tetrabromophthalate are limited, the proposed mechanism is likely a synergistic effect between the guanidinium cation and the tetrabromophthalate anion. The tetrabromophthalate anion can act as a source of bromine radicals upon heating, which can interrupt the radical chain reactions of polymer decomposition in the gas phase. The guanidinium cation may contribute to char formation in the condensed phase, creating a thermally insulating layer that protects the underlying polymer.

Q2: In which types of polymers is guanidinium tetrabromophthalate expected to be most effective?

A2: Guanidinium tetrabromophthalate, being a salt, is polar. Therefore, it is expected to have better compatibility and dispersion in more polar polymers such as polyesters (e.g., PET, PBT), polyamides (nylons), and polyurethanes. Its effectiveness in non-polar polymers like polyethylene and polypropylene might be limited without the use of compatibilizers or surface modification.

Q3: What are the expected decomposition products of guanidinium tetrabromophthalate, and are they hazardous?

A3: The thermal decomposition of brominated flame retardants can release hydrogen bromide (HBr), which is a corrosive gas.[1][2] Other potential byproducts could include carbon oxides, nitrogen oxides, and various brominated organic compounds.[1][2] It is crucial to conduct all experiments in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE).

Q4: How can I synthesize guanidinium tetrabromophthalate in the lab?

A4: A general approach for the synthesis of a guanidinium salt involves the reaction of a guanidine source with the corresponding acid. For guanidinium tetrabromophthalate, this would likely involve reacting guanidine carbonate or guanidine hydrochloride with tetrabromophthalic acid or its anhydride in a suitable solvent. The product would then be isolated through precipitation and purified by recrystallization. Specific reaction conditions such as temperature, solvent, and stoichiometry would need to be optimized.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor dispersion of guanidinium tetrabromophthalate in the polymer matrix. 1. Incompatibility between the polar salt and a non-polar polymer. 2. Agglomeration of the additive particles. 3. Insufficient mixing during processing.1. Consider using a compatibilizer or surfactant. 2. Reduce the particle size of the guanidinium tetrabromophthalate through milling. 3. Increase mixing time or intensity during melt blending. 4. For solvent casting, ensure the additive is fully dissolved or well-suspended in the solvent before mixing with the polymer solution.
No significant improvement in thermal stability observed in TGA. 1. Insufficient loading of the additive. 2. Decomposition of the additive at a temperature lower than the polymer's decomposition onset. 3. Incompatibility leading to phase separation and lack of interaction.1. Prepare a series of samples with increasing concentrations of guanidinium tetrabromophthalate to determine the optimal loading. 2. Analyze the thermal stability of the pure guanidinium tetrabromophthalate using TGA to understand its decomposition profile. 3. Address dispersion issues (see above).
Discoloration or degradation of the polymer during processing. 1. Thermal decomposition of the guanidinium tetrabromophthalate at processing temperatures. 2. Reaction between the additive and the polymer matrix.1. Lower the processing temperature if possible. 2. Reduce the residence time of the polymer melt in the extruder or mixer. 3. Evaluate the chemical compatibility of the additive with the specific polymer at processing temperatures.
Inconsistent results between experimental batches. 1. Variation in the synthesis of guanidinium tetrabromophthalate. 2. Inhomogeneous dispersion of the additive. 3. Fluctuations in processing conditions.1. Ensure a consistent and reproducible synthesis and purification protocol for the additive. 2. Implement rigorous quality control for additive dispersion in the polymer matrix. 3. Carefully control and monitor all processing parameters (temperature, time, mixing speed).

Experimental Protocols

Synthesis of Guanidinium Tetrabromophthalate (Hypothetical Protocol)

Materials:

  • Guanidine carbonate

  • Tetrabromophthalic anhydride

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve tetrabromophthalic anhydride in a minimal amount of hot deionized water to form tetrabromophthalic acid.

  • In a separate beaker, dissolve guanidine carbonate in deionized water.

  • Slowly add the guanidine carbonate solution to the tetrabromophthalic acid solution with constant stirring.

  • Continue stirring the mixture at room temperature for 2-4 hours.

  • The guanidinium tetrabromophthalate salt should precipitate out of the solution. If not, the solution can be cooled in an ice bath to induce precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterize the product using techniques such as FTIR and NMR to confirm its structure.

Preparation of Polymer Composites by Melt Blending

Equipment:

  • Mini-extruder or internal mixer

  • Compression molder

Procedure:

  • Dry the polymer pellets and the synthesized guanidinium tetrabromophthalate powder in a vacuum oven at an appropriate temperature to remove any moisture.

  • Premix the desired amount of polymer and guanidinium tetrabromophthalate in a plastic bag by shaking.

  • Feed the premixed material into the mini-extruder or internal mixer.

  • Melt blend the mixture at a temperature suitable for the specific polymer for a set amount of time (e.g., 5-10 minutes) to ensure homogeneous dispersion.

  • Extrude or collect the blended material and allow it to cool.

  • Use a compression molder to prepare samples of the desired dimensions for further characterization.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.[3]

  • Place a small, accurately weighed sample (5-10 mg) of the polymer composite into a TGA crucible.[3]

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine key parameters such as the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the char yield at the final temperature.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analysis Synthesis Synthesis of Guanidinium Tetrabromophthalate Polymer_Prep Polymer & Additive Drying Synthesis->Polymer_Prep Characterize Product Melt_Blending Melt Blending Polymer_Prep->Melt_Blending Sample_Prep Sample Preparation (Compression Molding) Melt_Blending->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA Test Samples Data_Analysis Data Analysis TGA->Data_Analysis

References

Technical Support Center: Synthesis of High-Purity Guanidinium Tetrabromophthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity guanidinium tetrabromophthalate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of guanidinium tetrabromophthalate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Poor quality of starting materials. 4. Incorrect stoichiometry.1. Extend the reaction time or increase the temperature moderately. 2. Ensure the reaction mixture is maintained at the recommended temperature. 3. Verify the purity of guanidine carbonate and tetrabromophthalic anhydride. 4. Accurately weigh the reactants to ensure the correct molar ratios.
Product is an Off-White or Yellowish Color 1. Presence of impurities from starting materials. 2. Decomposition of the product at high temperatures. 3. Residual solvent.1. Recrystallize the product from a suitable solvent such as ethanol or methanol. 2. Avoid excessive heating during the reaction and drying processes. 3. Ensure the product is thoroughly dried under vacuum.
Difficulty in Product Crystallization 1. Solution is too dilute. 2. Presence of impurities inhibiting crystal formation. 3. Cooling the solution too quickly.1. Concentrate the solution by evaporating some of the solvent. 2. Perform a hot filtration to remove any insoluble impurities before cooling. 3. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Inconsistent Spectroscopic Data (e.g., NMR, IR) 1. Presence of unreacted starting materials. 2. Contamination with byproducts (e.g., tetrabromophthalic acid). 3. Residual solvent in the final product.1. Purify the product by recrystallization. 2. Wash the crude product with a solvent in which the byproduct is soluble but the desired product is not. 3. Dry the sample under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

1. What is the proposed reaction for the synthesis of guanidinium tetrabromophthalate?

The synthesis involves the acid-base reaction between guanidine carbonate and tetrabromophthalic anhydride. The guanidinium cation is formed in situ and reacts with the tetrabromophthalate anion, which is generated from the hydrolysis of the corresponding anhydride.

2. What are the critical safety precautions to consider during this synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tetrabromophthalic anhydride can be irritating to the respiratory system and skin. Avoid inhalation of dust and direct contact.

3. How can the purity of the final product be assessed?

The purity of guanidinium tetrabromophthalate can be determined using various analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the guanidinium and tetrabromophthalate ions.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Br) and compare it with the theoretical values.

4. What are suitable solvents for the reaction and recrystallization?

A polar solvent such as ethanol or methanol is suitable for the reaction, as it can dissolve the reactants and facilitate the reaction. The same solvents are often effective for recrystallization to purify the final product.

Experimental Protocol

Synthesis of Guanidinium Tetrabromophthalate

This protocol outlines a method for the synthesis of guanidinium tetrabromophthalate from guanidine carbonate and tetrabromophthalic anhydride.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalent
Tetrabromophthalic Anhydride463.684.64 g1.0
Guanidine Carbonate180.160.90 g0.5
Ethanol (95%)-50 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrabromophthalic anhydride (4.64 g, 10 mmol) and ethanol (50 mL).

  • Addition of Guanidine Carbonate: While stirring, add guanidine carbonate (0.90 g, 5 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 4 hours. The suspension should gradually become a clear solution.

  • Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to promote crystallization.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight to obtain the final high-purity guanidinium tetrabromophthalate.

Visualizations

experimental_workflow Experimental Workflow for Guanidinium Tetrabromophthalate Synthesis start Start reactants 1. Mix Tetrabromophthalic Anhydride and Guanidine Carbonate in Ethanol start->reactants reflux 2. Heat to Reflux (4 hours) reactants->reflux cool 3. Cool to Room Temperature and then in Ice Bath reflux->cool filter 4. Vacuum Filtration cool->filter wash 5. Wash with Cold Ethanol filter->wash dry 6. Dry under Vacuum wash->dry product High-Purity Guanidinium Tetrabromophthalate dry->product

Caption: Experimental workflow for the synthesis of high-purity guanidinium tetrabromophthalate.

reaction_pathway Proposed Reaction Pathway and Potential Side Reaction cluster_main Main Reaction cluster_side Side Reaction TBPA Tetrabromophthalic Anhydride Intermediate Guanidinium Cation + Tetrabromophthalate Anion TBPA->Intermediate + H2O (from solvent) GC Guanidine Carbonate GC->Intermediate + H2O Product Guanidinium Tetrabromophthalate Intermediate->Product TBPA2 Tetrabromophthalic Anhydride TBA Tetrabromophthalic Acid (impurity) TBPA2->TBA + excess H2O (hydrolysis)

Caption: Proposed reaction pathway for the synthesis and a potential side reaction.

"avoiding degradation of Einecs 246-889-0 during polymer processing"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Einecs 246-889-0 (Tetrabromophthalic acid, compound with guanidine (1:2)) during polymer processing.

Troubleshooting Guides

This section addresses specific issues that may arise during the processing of polymers containing this compound.

Issue 1: Discoloration (Yellowing) of the Polymer Compound

  • Question: My polymer compound is exhibiting a yellow or brownish tint after processing. What is the likely cause and how can I prevent it?

  • Answer: Discoloration is a common indicator of thermal degradation of the brominated flame retardant, this compound. At elevated temperatures, the compound can release hydrogen bromide (HBr), which can react with the polymer backbone and cause discoloration.[1]

    Troubleshooting Steps:

    • Reduce Processing Temperature: Lower the melt temperature to the lower end of the recommended range for the specific polymer. See Table 1 for general guidelines.

    • Minimize Residence Time: Decrease the time the molten polymer spends in the extruder barrel to reduce its exposure to high temperatures.

    • Incorporate a Stabilizer: Add an acid scavenger like hydrotalcite or an epoxy-based stabilizer to the formulation. These additives neutralize the HBr as it is formed, preventing it from degrading the polymer.[2][3][4][5][6][7] See Table 2 for recommended stabilizer concentrations.

    • Ensure Proper Ventilation: Adequate ventilation is crucial to remove any off-gases, including HBr, which can contribute to discoloration and pose a safety hazard.[1]

Issue 2: Corrosion of Processing Equipment

  • Question: I am observing rust or pitting on my extruder screw, die, and other metal components after processing with this compound. What is causing this and what are the solutions?

  • Answer: The release of hydrogen bromide (HBr) gas from the thermal degradation of this compound is the primary cause of corrosion. HBr is a highly corrosive acid that can attack metal surfaces, especially at high processing temperatures.[1]

    Troubleshooting Steps:

    • Implement an Acid Scavenger System: The most effective solution is to incorporate an acid scavenger into your polymer formulation. Hydrotalcite is a widely used and effective acid scavenger for halogenated flame retardants.[2][3][4] Epoxy resins can also act as acid scavengers.[5][6]

    • Optimize Processing Conditions: Lowering the processing temperature and reducing residence time will minimize the generation of HBr.

    • Use Corrosion-Resistant Equipment: If feasible, using equipment made from corrosion-resistant alloys can provide long-term protection.

    • Purge Thoroughly: After processing, thoroughly purge the extruder with a non-halogenated polymer to remove any residual flame retardant and acidic byproducts.[1]

Issue 3: Inconsistent Flame Retardant Performance

  • Question: My final product shows variable results in flammability tests. Why is the flame retardant performance not consistent?

  • Answer: Inconsistent flame retardant performance can be due to the degradation of this compound during processing. When the flame retardant degrades, its effectiveness is reduced. Poor dispersion of the flame retardant in the polymer matrix can also lead to inconsistent performance.

    Troubleshooting Steps:

    • Prevent Thermal Degradation: Follow the recommendations for preventing discoloration and corrosion, as these will also preserve the integrity of the flame retardant.

    • Improve Dispersion:

      • Ensure a homogenous mixture of the polymer and flame retardant before processing.

      • Optimize the screw design and mixing elements of your extruder to improve dispersion.

      • Consider using a compatibilizer if there are signs of poor adhesion between the flame retardant and the polymer matrix.

    • Verify Loading Level: Confirm that the correct concentration of this compound is being added to the polymer.

Frequently Asked Questions (FAQs)

  • Q1: What is the decomposition temperature of this compound?

  • Q2: What are the primary degradation products of this compound?

    • A2: The primary degradation product of concern during polymer processing is hydrogen bromide (HBr).[1] Further decomposition at higher temperatures can lead to the formation of various brominated and organic compounds. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be used to identify the full range of degradation products.

  • Q3: Are there any synergistic additives that can be used with this compound?

    • A3: Yes, antimony trioxide (Sb₂O₃) is a common synergist used with brominated flame retardants. It can enhance the flame retardant efficiency, potentially allowing for a lower loading of this compound. However, the use of synergists should be carefully evaluated as they can sometimes affect the processing stability and mechanical properties of the polymer.

  • Q4: How does the polymer matrix affect the stability of this compound?

    • A4: The type of polymer can influence the thermal stability of the flame retardant. For example, polymers that are more susceptible to acid-catalyzed degradation may see an accelerated degradation of both the polymer and the flame retardant in the presence of HBr. The processing temperatures required for different polymers will also directly impact the thermal stress on this compound.

Data Presentation

Table 1: Recommended Processing Temperature Ranges for Polymers with Brominated Flame Retardants

Polymer TypeRecommended Melt Temperature (°C)
Polypropylene (PP)190 - 220[8][9]
High Impact Polystyrene (HIPS)180 - 230[10][11]
Polyamide 6 (PA6)230 - 260[12][13]

Note: These are general guidelines. The optimal processing temperature should be determined based on the specific grade of polymer and the thermal stability of this compound as determined by TGA.

Table 2: Recommended Stabilizer Concentrations

Stabilizer TypePolymer MatrixRecommended Concentration (wt%)
HydrotalcitePolyolefins, Styrenics, Polyamides0.2 - 1.0[2][3][4]
Epoxy Resin (e.g., Bisphenol A based)Polyolefins, Styrenics, Polyamides0.5 - 2.0[5][6]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Objective: To determine the onset decomposition temperature of this compound.

  • Methodology (based on ASTM E1131 / ISO 11358): [1][2][3][14][15][16][17]

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared TGA pan (e.g., alumina or platinum).

    • Test Conditions:

      • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

      • Heating Rate: 10 °C/min.

      • Temperature Range: 30 °C to 600 °C.

    • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td5%).

2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Identification

  • Objective: To identify the volatile and semi-volatile compounds produced during the thermal degradation of a polymer compound containing this compound.

  • Methodology: [14][18][19][20][21][22]

    • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of the processed polymer compound into a pyrolysis sample cup.

    • Pyrolysis Conditions:

      • Pyrolysis Temperature: Select a temperature that is representative of the processing temperature where degradation is suspected (e.g., 250 °C).

      • Pyrolysis Time: 15-30 seconds.

    • GC-MS Conditions:

      • GC Column: A suitable capillary column for separating semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the degradation products.

      • MS Detection: Scan a mass range appropriate for the expected degradation products (e.g., m/z 40-500).

    • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a spectral library (e.g., NIST).

3. Quantification of Hydrogen Bromide (HBr) Evolution

  • Objective: To quantify the amount of HBr released from a polymer compound during heating.

  • Methodology:

    • Apparatus: A tube furnace with a temperature controller, a gas flow meter for an inert gas (e.g., nitrogen), and a series of gas washing bottles (impingers) containing a known concentration of a standard sodium hydroxide (NaOH) solution.

    • Procedure:

      • Place a known mass of the polymer compound in a combustion boat inside the tube furnace.

      • Heat the furnace to the desired processing temperature while passing a controlled flow of nitrogen gas over the sample.

      • The off-gas is bubbled through the NaOH solution in the impingers, where the acidic HBr is neutralized.

    • Analysis:

      • After a set period, combine the solutions from the impingers.

      • Titrate the remaining NaOH with a standard solution of a strong acid (e.g., HCl) to determine the amount of NaOH that reacted with the HBr.

      • Alternatively, use an ion-selective electrode to measure the bromide ion concentration in the solution.

    • Calculation: From the amount of reacted NaOH or the bromide concentration, calculate the mass of HBr evolved per unit mass of the polymer sample.

Visualizations

Degradation_Pathway cluster_processing Polymer Processing cluster_degradation Degradation cluster_consequences Consequences Polymer Polymer + this compound Melt Molten Polymer Compound Polymer->Melt Heat & Shear Degradation Thermal Degradation of This compound Melt->Degradation HBr Hydrogen Bromide (HBr) Release Degradation->HBr Property_Loss Loss of Properties Degradation->Property_Loss Corrosion Equipment Corrosion HBr->Corrosion Discoloration Polymer Discoloration HBr->Discoloration

Caption: Degradation pathway of this compound during polymer processing.

Caption: Troubleshooting workflow for addressing degradation issues.

Stabilizer_Mechanism cluster_release HBr Release cluster_stabilizer Stabilizer Action cluster_neutralization Neutralization HBr HBr Stabilizer Acid Scavenger (e.g., Hydrotalcite) HBr->Stabilizer Reaction Neutral_Product Neutral Salt Stabilizer->Neutral_Product

Caption: Mechanism of action for acid scavenger stabilizers.

References

Technical Support Center: Analysis of EINECS 246-889-0 (Tetrabromophthalic Acid, Guanidine Salt)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EINECS 246-889-0, identified as tetrabromophthalic acid, compound with guanidine (1:2).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the chemical compound tetrabromophthalic acid, compound with guanidine (1:2). It is a salt formed between the strong organic base guanidine and the highly brominated dicarboxylic acid, tetrabromophthalic acid.

Q2: What are the primary applications of this compound?

A2: While specific applications for the guanidine salt are not extensively documented in readily available literature, the parent compound, tetrabromophthalic acid, and its derivatives are widely used as reactive flame retardants in the manufacturing of polyesters, epoxy resins, and other polymers. The guanidine salt likely shares these flame-retardant properties.

Q3: What are the main analytical challenges associated with this compound?

A3: The primary analytical challenges stem from its nature as an organic salt. These include poor solubility in common organic solvents used for chromatography, potential for thermal degradation if using gas chromatography, and the need for specialized mobile phases or derivatization for effective analysis by liquid chromatography.

Q4: Which analytical techniques are most suitable for the analysis of tetrabromophthalic acid, guanidine salt?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most promising technique. Gas Chromatography (GC) is generally not recommended due to the low volatility and thermal lability of the salt.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Interaction of the guanidinium cation or the carboxylate anions with residual silanols on the HPLC column.- Use a mobile phase with a suitable buffer to maintain a consistent pH. - Employ an end-capped HPLC column. - Consider using an ion-pairing reagent in the mobile phase.
Inconsistent Retention Times Fluctuation in mobile phase pH or composition.- Ensure the mobile phase is well-mixed and degassed. - Use a high-quality buffer and ensure its concentration is sufficient. - Check for leaks in the HPLC system.
Low Signal Intensity/No Peak Poor solubility of the analyte in the mobile phase or sample solvent.- Optimize the sample solvent; consider using a small amount of a compatible organic solvent with aqueous buffer. - Ensure the mobile phase composition is suitable to elute the compound. - Check the detector settings for appropriate wavelength (for UV-Vis) or ionization parameters (for MS).
High Backpressure Precipitation of the salt in the HPLC system.- Ensure the buffer concentration in the mobile phase is below its solubility limit when mixed with the organic modifier. - Filter all samples and mobile phases before use. - Flush the system thoroughly with an appropriate solvent if precipitation is suspected.
Sample Preparation
Issue Potential Cause Troubleshooting Steps
Incomplete Dissolution of the Sample The compound is a salt and may have limited solubility in common organic solvents.- Attempt dissolution in a buffered aqueous solution. - Use sonication to aid dissolution. - Consider a solvent system that can solvate both the cation and the anion, such as a mixture of water and a polar organic solvent.
Analyte Degradation The compound may be susceptible to degradation under harsh sample preparation conditions.- Avoid strong acids or bases unless necessary for a specific derivatization step. - Protect the sample from excessive heat and light.
Matrix Effects in Complex Samples Other components in the sample matrix interfere with the analysis.- Use a solid-phase extraction (SPE) protocol to clean up the sample before analysis. - Perform a matrix-matched calibration to quantify the analyte accurately.

Experimental Protocols

Proposed Method: Analysis of Tetrabromophthalic Acid, Guanidine Salt by HPLC-UV

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Add 5 mL of a 10 mM ammonium acetate buffer (pH 5.0).

    • Sonicate for 15 minutes to aid dissolution.

    • Dilute to the mark with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 230 nm.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be obtained from the analysis of a sample containing this compound using the proposed HPLC method.

Parameter Value
Retention Time 12.5 min
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Recovery from Spiked Matrix 95 ± 5%
Relative Standard Deviation (RSD) < 2%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Aqueous Buffer weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute with Methanol sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for the analysis of Tetrabromophthalic Acid, Guanidine Salt.

signaling_pathway cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions problem Analytical Problem (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (pH, Composition) problem->check_mobile_phase check_column Check Column (Type, Age) problem->check_column check_sample_prep Check Sample Prep (Solubility, Filtration) problem->check_sample_prep check_instrument Check Instrument (Leaks, Detector) problem->check_instrument adjust_ph Adjust pH / Use Buffer check_mobile_phase->adjust_ph use_new_column Use New/Different Column check_column->use_new_column optimize_solvent Optimize Sample Solvent check_sample_prep->optimize_solvent perform_maintenance Perform Maintenance check_instrument->perform_maintenance

Caption: A logical approach to troubleshooting common analytical issues.

"process optimization for guanidinium tetrabromophthalate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of guanidinium tetrabromophthalate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of guanidinium tetrabromophthalate.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete hydrolysis of tetrabromophthalic anhydride.Ensure complete dissolution of the anhydride in the aqueous base and allow for sufficient reaction time for the hydrolysis to tetrabromophthalic acid to complete before adding the guanidinium salt.
Incomplete reaction between tetrabromophthalic acid and guanidinium source.Verify the stoichiometry of your reactants. A slight excess of the guanidinium source may be beneficial. Ensure adequate mixing and reaction time.
Product loss during workup and purification.Due to the potential high water solubility of guanidinium salts, minimize the use of aqueous washes.[1] Consider using a solvent in which the product is less soluble for precipitation/crystallization.
Product is Contaminated with Starting Materials Incomplete reaction.Increase reaction time or temperature (monitor for degradation).
Inefficient purification.Recrystallization is a recommended method for purifying the final product. Experiment with different solvent systems to find one that effectively separates the product from the starting materials.
Product is Discolored (e.g., yellow or brown) Decomposition of the product or starting materials at elevated temperatures.Avoid excessive heating during the reaction and drying steps. If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon).
Presence of impurities from starting materials.Ensure the purity of your tetrabromophthalic anhydride and guanidinium source before starting the synthesis.
Difficulty in Product Isolation High solubility of the product in the reaction solvent.If the product is highly soluble, consider removing the solvent under reduced pressure and then attempting to precipitate or crystallize the product from a different solvent system.
Product is an oil or wax instead of a solid.This may indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent to induce solidification. Subsequent recrystallization may be necessary to obtain a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for guanidinium tetrabromophthalate?

A1: A common and straightforward approach is a two-step, one-pot synthesis. First, tetrabromophthalic anhydride is hydrolyzed in situ to tetrabromophthalic acid using an aqueous base. This is followed by the addition of a guanidinium salt, typically guanidinium chloride, to form guanidinium tetrabromophthalate through an acid-base reaction and subsequent precipitation.

Q2: How can I prepare the tetrabromophthalic acid precursor?

A2: Tetrabromophthalic acid can be readily prepared by the hydrolysis of tetrabromophthalic anhydride.[2] A typical procedure involves dissolving the anhydride in an aqueous solution of a base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the tetrabromophthalic acid.[2]

Q3: What are some suitable guanidinium sources for this synthesis?

A3: Guanidinium chloride is a readily available and commonly used source. Other guanidinium salts could also be employed. The choice may depend on solubility and the desired counter-ions in the final product.

Q4: What are the key reaction parameters to optimize for this synthesis?

A4: Key parameters to optimize include the reaction temperature, reaction time, and the stoichiometry of the reactants. The pH of the solution during the salt formation step can also influence the yield and purity of the product.

Q5: What are the safety precautions I should take during this synthesis?

A5: Tetrabromophthalic anhydride and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Guanidinium salts can be irritants, so direct contact should be avoided.

Experimental Protocols

Proposed Synthesis of Guanidinium Tetrabromophthalate

This protocol describes a plausible method for the synthesis of guanidinium tetrabromophthalate.

Materials:

  • Tetrabromophthalic anhydride

  • Sodium hydroxide (NaOH)

  • Guanidinium chloride

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Hydrolysis of Tetrabromophthalic Anhydride:

    • In a round-bottom flask, dissolve tetrabromophthalic anhydride in a 1 M aqueous solution of sodium hydroxide with stirring. A slight excess of NaOH should be used to ensure complete hydrolysis to the disodium salt of tetrabromophthalic acid.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.

  • Formation of Guanidinium Tetrabromophthalate:

    • In a separate beaker, prepare a concentrated aqueous solution of guanidinium chloride.

    • Slowly add the guanidinium chloride solution to the solution of disodium tetrabromophthalate with vigorous stirring.

    • A precipitate of guanidinium tetrabromophthalate should begin to form.

    • Continue stirring for an additional 1-2 hours at room temperature to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Further wash the product with a small amount of a solvent in which the product has low solubility (e.g., a cold alcohol or ether) to remove organic impurities.

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the purified guanidinium tetrabromophthalate.

    • Dry the purified product under vacuum.

Visualizations

experimental_workflow A 1. Hydrolysis of Tetrabromophthalic Anhydride B 2. In-situ formation of Disodium Tetrabromophthalate A->B C 3. Addition of Guanidinium Chloride Solution B->C D 4. Precipitation of Guanidinium Tetrabromophthalate C->D E 5. Isolation by Vacuum Filtration D->E F 6. Washing and Recrystallization E->F G 7. Drying to yield Pure Product F->G

Caption: Experimental workflow for the synthesis of guanidinium tetrabromophthalate.

troubleshooting_workflow Start Problem Encountered LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IsolationIssue Isolation Difficulty? Start->IsolationIssue LowYield->ImpureProduct No CheckHydrolysis Verify complete hydrolysis of anhydride. LowYield->CheckHydrolysis Yes ImpureProduct->IsolationIssue No OptimizePurification Optimize recrystallization solvent. ImpureProduct->OptimizePurification Yes IsolationIssue->Start No SolventEvaporation Remove solvent under vacuum. IsolationIssue->SolventEvaporation Yes CheckStoichiometry Check reactant stoichiometry. CheckHydrolysis->CheckStoichiometry CheckReactionTime Increase reaction time/temp. OptimizePurification->CheckReactionTime CheckPurity Analyze starting material purity. CheckReactionTime->CheckPurity InducePrecipitation Attempt trituration/precipitation. SolventEvaporation->InducePrecipitation

Caption: Troubleshooting logic for guanidinium tetrabromophthalate synthesis.

References

Technical Support Center: Enhancing the Synergistic Effects of Tris(2-ethylhexyl) phosphate (TEHP) with Other Retardants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the synergistic effects of Tris(2-ethylhexyl) phosphate (TEHP), also known as Einecs 246-889-0, with other flame retardants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the flame retardancy of polymers using TEHP in combination with other retardants.

Issue 1: Poor Dispersion of TEHP and/or Synergist in the Polymer Matrix

  • Symptom: Inconsistent flame retardant performance across different samples or even within the same sample. Visual inspection may reveal agglomerates or an uneven texture.

  • Possible Causes:

    • Incompatibility between the flame retardants and the polymer.

    • Inadequate mixing temperature or time.

    • High viscosity of the polymer melt, hindering uniform distribution.[1]

  • Solutions:

    • Surface Modification: Consider using a compatibilizer or a surface treatment for the synergist (especially for solid fillers) to improve its interaction with the polymer matrix.

    • Optimize Processing Parameters: Adjust the extrusion or compounding temperature to ensure the polymer is in a suitable molten state for mixing. Increase the mixing time or screw speed to enhance distributive and dispersive mixing.

    • Masterbatching: Prepare a masterbatch of the flame retardant(s) in the base polymer. This pre-dispersed concentrate can then be more easily and evenly blended with the bulk polymer.[1]

    • Solvent Blending: For laboratory-scale experiments, dissolving the polymer and flame retardants in a common solvent followed by solvent evaporation can achieve excellent dispersion, although this is not always feasible for industrial applications.

Issue 2: Degradation of Polymer Properties

  • Symptom: Significant reduction in mechanical properties such as tensile strength, impact strength, or elongation at break after the addition of the flame retardant package.

  • Possible Causes:

    • High loading levels of flame retardants.

    • Thermal degradation of the polymer or flame retardant during processing.[1]

    • Chemical incompatibility leading to polymer chain scission.

  • Solutions:

    • Optimize Loading Levels: Conduct a design of experiments (DOE) to determine the minimum effective concentration of TEHP and the synergist required to achieve the desired flame retardancy.

    • Lower Processing Temperature: If possible, reduce the processing temperature to minimize thermal stress on the polymer and flame retardants.

    • Use of Stabilizers: Incorporate heat stabilizers into the formulation to protect the polymer during processing.

    • Synergist Selection: Choose a synergist that is known to have minimal impact on the mechanical properties of the specific polymer being used.

Issue 3: Inconsistent or Unexpected Flammability Test Results

  • Symptom: High variability in Limiting Oxygen Index (LOI) values, inconsistent UL-94 ratings, or unexpected heat release rates in cone calorimetry tests.

  • Possible Causes:

    • Non-uniform dispersion of flame retardants.

    • Variations in sample preparation and conditioning.

    • Incorrect test procedure or equipment calibration.

  • Solutions:

    • Ensure Homogeneous Blending: Re-evaluate and optimize the mixing process to guarantee uniform distribution of all components.

    • Standardize Sample Preparation: Follow standardized procedures (e.g., ASTM or ISO) for specimen molding and conditioning. Ensure consistent sample dimensions and pre-test conditioning (e.g., temperature and humidity).

    • Verify Test Procedures: Double-check the parameters of the flammability test being performed (e.g., flame application time, sample orientation) against the relevant standard.[2][3]

    • Equipment Calibration: Regularly calibrate all testing equipment, including the gas flow meters for LOI and the heat flux sensor for the cone calorimeter.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synergistic partners for Tris(2-ethylhexyl) phosphate (TEHP)?

A1: As an organophosphorus flame retardant, TEHP is known to exhibit synergistic effects with several classes of compounds. The most common and effective synergists include:

  • Nitrogen-containing compounds: Melamine and its derivatives (e.g., melamine polyphosphate) are widely used. The synergy arises from the interaction between phosphorus and nitrogen, which promotes char formation and the release of non-flammable gases.

  • Phosphorus-containing compounds: Combining different organophosphorus flame retardants can sometimes lead to a synergistic or additive effect, enhancing the overall flame retardancy.

  • Nanoparticles: Nanoclays (e.g., montmorillonite), carbon nanotubes, and graphene can act as physical barriers, enhancing the integrity of the char layer formed by TEHP.

  • Metal Hydroxides: While more commonly used with halogenated flame retardants, aluminum hydroxide (ATH) and magnesium hydroxide (MDH) can contribute to flame retardancy through endothermic decomposition and the release of water vapor.

Q2: How does the synergy between phosphorus and nitrogen flame retardants work?

A2: The synergistic mechanism between phosphorus (from TEHP) and nitrogen-containing compounds is a complex process that involves both condensed-phase and gas-phase actions. In the condensed phase, the phosphorus compound promotes the dehydration of the polymer to form a protective char layer. The nitrogen compound can contribute to the charring process and also release inert gases (like ammonia) upon decomposition. These gases dilute the flammable volatile compounds and oxygen in the gas phase, thus inhibiting combustion.

Q3: What are the standard tests to evaluate the synergistic effects of flame retardants?

A3: Several standard tests are used to quantify the flammability of polymers and the effectiveness of flame retardants:

  • Limiting Oxygen Index (LOI) (ASTM D2863): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the flaming combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This is a widely used test to classify the flammability of plastic materials. Materials are rated V-0, V-1, or V-2 based on their self-extinguishing time, dripping behavior, and the ignition of cotton placed below the specimen.[3]

  • Cone Calorimetry (ASTM E1354): This is one of the most effective methods for studying the fire behavior of materials. It measures various parameters, including the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production. A significant reduction in these parameters indicates improved flame retardancy.

Q4: What is the typical loading level of TEHP and its synergist in a polymer formulation?

A4: The optimal loading level depends on the specific polymer, the chosen synergist, and the desired level of flame retardancy. Generally, the total flame retardant loading can range from 5% to 30% by weight. A key objective of using a synergistic system is to reduce the total amount of flame retardant needed compared to using a single retardant, which can help to preserve the mechanical properties of the polymer. It is crucial to perform a series of experiments with varying ratios of TEHP and the synergist to identify the optimal formulation.

Data Presentation

Table 1: Illustrative Performance Data of Synergistic Flame Retardant Systems with Organophosphorus Compounds

Polymer MatrixFlame Retardant System (wt%)LOI (%)UL-94 RatingpHRR (kW/m²)Reference
Epoxy ResinNeat Epoxy24.5NR-[4]
Epoxy Resin9% Hexaphenoxycyclotriphosphazene (HPCP)28.4NR-[4]
Epoxy Resin6% HPCP + 3% Halloysite Nanotubes-UiO66-NH2 (H-U)35.2V-0-[4]
Polyamide 6Neat PA626V-2-[5]
Polyamide 625% Aluminum (diethyl)phosphinate (AlPi)42V-0-[5]
Polyamide 620% Expandable Graphite (EG) + 5% AlPi/Melamine Polyphosphate (MPP) (3:2)46V-028[5]

Note: This table provides examples of synergistic effects with organophosphorus flame retardants. Specific results for TEHP will vary depending on the polymer and synergist used.

Experimental Protocols

Protocol 1: Evaluation of Synergistic Flame Retardancy in a Thermoplastic Polymer

  • Material Preparation:

    • Dry the thermoplastic polymer pellets (e.g., Polyamide 6) in a vacuum oven at the recommended temperature and time to remove moisture.

    • Ensure TEHP and the selected synergist (e.g., melamine polyphosphate) are also dry.

  • Compounding:

    • Pre-mix the polymer pellets, TEHP, and the synergist at the desired weight ratios.

    • Melt-compound the mixture using a twin-screw extruder. Set the temperature profile of the extruder barrels according to the processing recommendations for the specific polymer.

    • Extrude the molten blend through a die to form strands, which are then cooled in a water bath and pelletized.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Injection mold the pellets into specimens of the required dimensions for LOI, UL-94, and cone calorimetry testing according to the respective ASTM or ISO standards.

  • Flammability Testing:

    • Conditioning: Condition the test specimens at a specified temperature and humidity (e.g., 23 °C and 50% relative humidity for 48 hours) before testing.

    • LOI Test: Perform the LOI test according to ASTM D2863.

    • UL-94 Test: Conduct the UL-94 vertical burn test.

    • Cone Calorimetry: Analyze the samples using a cone calorimeter at a set heat flux (e.g., 35 or 50 kW/m²).

  • Data Analysis:

    • Compare the LOI, UL-94 rating, pHRR, and other relevant cone calorimetry data of the synergistic formulation with those of the neat polymer and the polymer containing only TEHP. A significant improvement in these parameters indicates a synergistic effect.

Mandatory Visualization

Synergistic_Flame_Retardancy_Workflow cluster_prep 1. Material Preparation cluster_process 2. Compounding & Molding cluster_testing 3. Flammability Testing cluster_analysis 4. Data Analysis Polymer Polymer Resin Compounding Melt Compounding (Twin-Screw Extruder) Polymer->Compounding TEHP TEHP TEHP->Compounding Synergist Synergist Synergist->Compounding Molding Injection Molding Compounding->Molding LOI LOI Test Molding->LOI UL94 UL-94 Test Molding->UL94 Cone Cone Calorimetry Molding->Cone Analysis Synergy Evaluation LOI->Analysis UL94->Analysis Cone->Analysis

Caption: Experimental workflow for evaluating flame retardant synergy.

Phosphorus_Nitrogen_Synergy cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Char Protective Char Layer Polymer->Char Phosphorus Phosphorus Compound (e.g., TEHP) Phosphorus->Char promotes dehydration Nitrogen Nitrogen Compound (e.g., Melamine) Nitrogen->Char enhances charring Inert_Gases Inert Gases (NH3, N2) Nitrogen->Inert_Gases releases Flame Flame Char->Flame acts as a barrier Volatiles Flammable Volatiles Volatiles->Flame Inert_Gases->Flame dilutes fuel & O2

Caption: Mechanism of Phosphorus-Nitrogen flame retardant synergy.

References

Validation & Comparative

"comparative study of brominated flame retardants"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Brominated Flame Retardants and Their Alternatives

This guide provides a comparative study of legacy brominated flame retardants (BFRs) and emerging alternatives, with a focus on their performance, thermal stability, and toxicological profiles. The information is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions on the selection and use of these compounds.

Data Presentation

The following tables summarize the quantitative data on the flame retardancy, thermal stability, and toxicity of selected legacy BFRs, such as Tetrabromobisphenol A (TBBPA) and Polybrominated Diphenyl Ethers (PBDEs), and their emerging alternatives, including Decabromodiphenyl ethane (DBDPE) and phosphorus-based flame retardants like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).

Flame Retardancy Performance
Flame RetardantPolymer MatrixLOI (%)UL 94 Rating
Legacy BFRs
TBBPAEpoxy Resin28V-0
Deca-BDEPolyester24V-0 (with 6% ATO)[1]
Emerging Alternatives
DOPOEpoxy Resin27.1V-1[2]
DBDPEPolyester24V-0 (with 6% ATO)[1]

LOI: Limiting Oxygen Index; UL 94: Underwriters Laboratories flame resistance test. A higher LOI value indicates better flame retardancy. The UL 94 V-0 rating is the highest classification for this test.

Thermal Stability (Thermogravimetric Analysis - TGA)
Flame RetardantPolymer MatrixTd5% (°C)Tdmax (°C)Char Yield (%)
Legacy BFRs
Deca-BDE (DBDPO)-4254390
Emerging Alternatives
DBDPE-4314450
DOPOEpoxy Resin~350-400>400Increased char yield

Td5%: Temperature at 5% weight loss; Tdmax: Temperature at maximum degradation rate. Higher values indicate greater thermal stability.

Toxicological Data
Flame RetardantTest SystemEndpointValue
Legacy BFRs
BDE-47Human Thyroid Receptor-βAgonist ActivityHigher than parent PBDEs
BDE-99Aryl Hydrocarbon ReceptorAntagonist ActivityIC50 ~1-10 µM
TBBPARat (developmental)NOAEL86.8 mg/kg/day[3]
Deca-BDERat (hepatotoxicity)LOAELAdverse effects observed
Emerging Alternatives
DBDPERat (hepatotoxicity)-Less severe effects than Deca-BDE[4]
DBDPEWater Flea (acute)EC50 (48h)19 µg/L[5]
DOPO--Generally considered to have a more favorable toxicological profile

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) Test

This test is conducted according to the ASTM D2863 standard.

  • Sample Preparation: A small, vertically oriented sample of the material is placed in a glass chimney.

  • Gas Mixture: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top edge of the sample is ignited with a flame.

  • Observation: The oxygen concentration in the gas mixture is varied until the minimum concentration that just supports flaming combustion is determined.

  • Reporting: The LOI is expressed as the percentage of oxygen in the gas mixture.

UL 94 Vertical Burning Test

This test follows the UL 94 standard.

  • Sample Preparation: A rectangular bar of the material is clamped in a vertical position.

  • Flame Application: A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • Observation (First Application): The duration of flaming is recorded.

  • Flame Application (Second Application): The flame is reapplied for another 10 seconds and removed.

  • Observation (Second Application): The duration of flaming and glowing is recorded. Any dripping of flaming particles that ignite a cotton pad placed below the sample is also noted.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior. V-0 indicates the best flame retardancy.

Thermogravimetric Analysis (TGA)

This analysis is performed based on the ASTM E1131 standard.[6][7][8][9]

  • Sample Preparation: A small amount of the material is placed in a sample pan.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

  • Weight Measurement: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the thermal stability of the material, including the onset of decomposition and the formation of char.

Cone Calorimetry

This test is conducted according to the ISO 5660-1 standard.[10][11][12]

  • Sample Preparation: A flat sample of the material is placed horizontally under a conical radiant heater.

  • Ignition: The sample is exposed to a specified heat flux, and the evolved gases are ignited by a spark igniter.

  • Data Collection: Various parameters are measured during combustion, including the heat release rate (HRR), time to ignition, mass loss rate, and smoke production.

  • Analysis: The data provides a comprehensive assessment of the fire behavior of the material.

Signaling Pathway Visualization

Some brominated flame retardants, particularly certain congeners of Polybrominated Diphenyl Ethers (PBDEs), have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][9] This interaction can lead to a range of toxicological effects. The following diagram illustrates the general mechanism of AhR activation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BFR BFR (e.g., PBDE congener) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) BFR->AhR_complex Binding AhR_BFR AhR-BFR Complex AhR_complex->AhR_BFR Conformational Change & Dissociation of Hsp90/XAP2 ARNT_cyto ARNT AhR_BFR_nuc AhR-BFR AhR_BFR->AhR_BFR_nuc Translocation ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation AhR_BFR_nuc->ARNT_nuc Heterodimerization DRE DRE (DNA Response Element) AhR_BFR_nuc->DRE Binding ARNT_nuc->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription Toxic_effects Toxicological Effects (e.g., Endocrine Disruption) Gene_Expression->Toxic_effects Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a BFR.

References

"Einecs 246-889-0 vs. other brominated flame retardants"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Prominent Brominated Flame Retardants: TBBPA, HBCDD, and PBDEs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three widely used brominated flame retardants (BFRs): Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCDD), and Polybrominated Diphenyl Ethers (PBDEs). The information presented is intended for a scientific audience and is supported by available experimental data. It is important to note that the user's initial query for "EINECS 246-889-0" did not correspond to a known brominated flame retardant; therefore, this guide focuses on these three major BFR classes.

Overview and Physicochemical Properties

Brominated flame retardants have been extensively used in a variety of consumer and industrial products to meet fire safety standards. Their primary function is to inhibit or delay the combustion of polymeric materials. The selection of a specific BFR depends on the polymer type, processing conditions, and desired fire safety level.

Below is a summary of the key physicochemical properties of TBBPA, HBCDD, and a representative PBDE congener (DecaBDE).

PropertyTetrabromobisphenol A (TBBPA)Hexabromocyclododecane (HBCDD)Polybrominated Diphenyl Ethers (PBDEs) - DecaBDE
EINECS Number 201-236-9247-148-4 / 221-695-9214-604-9 (for DecaBDE)
CAS Number 79-94-725637-99-4, 3194-55-61163-19-5 (for DecaBDE)
Molecular Formula C₁₅H₁₂Br₄O₂C₁₂H₁₈Br₆C₁₂Br₁₀O (for DecaBDE)
Molecular Weight 543.9 g/mol 641.7 g/mol 959.2 g/mol (for DecaBDE)
Bromine Content ~58.8%~74.7%~83.3% (for DecaBDE)
Mode of Action Primarily reactive (can be incorporated into the polymer backbone) but also used as an additive.Additive (mixed into the polymer).Additive (mixed into the polymer).
Primary Applications Epoxy resins for printed circuit boards, polycarbonates, ABS plastics.[1]Polystyrene foams (EPS and XPS) for thermal insulation in construction, textiles.[1]Plastics for electronics housings (e.g., HIPS), textiles, polyurethane foams.[1]

Flame Retardant Performance: A Comparative Look

Direct, quantitative comparisons of the flame retardant performance of TBBPA, HBCDD, and PBDEs under identical conditions (i.e., same polymer matrix, concentration, and test method) are scarce in the public domain. The following table summarizes typical performance characteristics based on available data, which may not be directly comparable due to variations in experimental setups.

Performance MetricTBBPAHBCDDPBDEs
UL 94 Classification Can achieve V-0 rating in various polymers like ABS and epoxy resins.[2]Can achieve V-0 or V-2 ratings in HIPS and other polymers.Commercial mixtures can enable polymers to meet V-0, V-1, or V-2 ratings.
Limiting Oxygen Index (LOI) Increases the LOI of polymers, often exceeding 21% (the oxygen concentration in air).Effective in increasing the LOI of polystyrene and other polymers.Significantly increases the LOI of various polymers.
Heat Release Rate (HRR) Reduces the peak heat release rate during combustion.Lowers the heat release rate of polystyrene foams.Commercial mixtures are effective in reducing the peak heat release rate.

Experimental Protocols for Flammability Testing

Standardized tests are crucial for evaluating the performance of flame retardants. Below are detailed methodologies for three key experiments.

UL 94 Vertical Burn Test

Objective: To determine the self-extinguishing properties of a plastic material after exposure to a flame.

Methodology:

  • Specimen Preparation: A rectangular specimen of a specific dimension (typically 125 mm x 13 mm) is conditioned at a controlled temperature and humidity.

  • Test Setup: The specimen is clamped vertically. A Bunsen burner with a specified flame height is positioned below the specimen.

  • Procedure: The flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded. If the specimen self-extinguishes, the flame is immediately reapplied for another 10 seconds.

  • Data Collection: The afterflame time after each flame application, the afterglow time, and whether flaming drips ignite a cotton pad placed below the specimen are recorded.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, total flaming time for a set of specimens, and the dripping behavior. V-0 represents the highest level of self-extinguishing performance in this series.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will support flaming combustion of a material.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen is prepared.

  • Test Apparatus: The specimen is placed in a glass chimney through which a controlled mixture of oxygen and nitrogen flows.

  • Procedure: The top of the specimen is ignited. The oxygen concentration in the gas mixture is then gradually decreased until the flame is no longer sustained.

  • Data Analysis: The LOI is the oxygen concentration (in volume percent) at which the material just supports combustion under the specified conditions. A higher LOI value indicates better flame retardancy.

Cone Calorimeter Test (ISO 5660)

Objective: To measure the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.

Methodology:

  • Specimen Preparation: A square specimen (typically 100 mm x 100 mm) is placed in a horizontal orientation.

  • Test Apparatus: The specimen is exposed to a conical radiant heater. A spark igniter is used to ignite the gases emitted from the decomposing material.

  • Data Collection: During the test, the time to ignition, mass loss rate, oxygen consumption, and smoke production are continuously measured.

  • Data Analysis: The heat release rate (HRR) is calculated based on the principle that a constant amount of heat is released per unit mass of oxygen consumed. Key parameters include the peak HRR and the total heat released (THR).

Impact on Cellular Signaling Pathways

Brominated flame retardants are known to interact with various biological systems and can disrupt cellular signaling pathways. The following diagrams illustrate the reported effects of TBBPA, HBCDD, and PBDEs on specific pathways.

TBBPA and the MAPK/ERK Signaling Pathway

Tetrabromobisphenol A has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

TBBPA_MAPK_Pathway cluster_MAPK MAPK/ERK Pathway TBBPA TBBPA CellSurfaceReceptor Cell Surface Receptor TBBPA->CellSurfaceReceptor Interacts with RAS RAS CellSurfaceReceptor->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellularResponse Altered Cell Proliferation, Differentiation, and Survival TranscriptionFactors->CellularResponse

Caption: TBBPA's interference with the MAPK/ERK signaling cascade.

HBCDD and Calcium Signaling

Hexabromocyclododecane has been demonstrated to disrupt intracellular calcium (Ca²⁺) homeostasis. Dysregulation of calcium signaling can lead to a variety of adverse cellular effects, including apoptosis and neurotoxicity.[3]

HBCDD_Calcium_Signaling HBCDD HBCDD ER Endoplasmic Reticulum (Ca²⁺ Store) HBCDD->ER Induces Ca²⁺ release Ca_Channels Plasma Membrane Ca²⁺ Channels HBCDD->Ca_Channels Affects channel function Cytosolic_Ca Increased Cytosolic Ca²⁺ ER->Cytosolic_Ca Mitochondria Mitochondria Cellular_Effects Apoptosis, Neurotoxicity, Oxidative Stress Mitochondria->Cellular_Effects Triggers Ca_Channels->Cytosolic_Ca Cytosolic_Ca->Mitochondria Overload Cytosolic_Ca->Cellular_Effects

Caption: HBCDD-induced disruption of intracellular calcium signaling.

PBDEs and Thyroid Hormone Receptor Signaling

Polybrominated diphenyl ethers are structurally similar to thyroid hormones and can interfere with the thyroid hormone receptor (TR) signaling pathway. This can have significant impacts on development and metabolism.[4][5]

PBDE_Thyroid_Signaling PBDEs PBDEs / Metabolites TR Thyroid Hormone Receptor (TR) PBDEs->TR Competitively binds to or alters conformation ThyroidHormone Thyroid Hormone (T3/T4) ThyroidHormone->TR Binds to TRE Thyroid Hormone Response Element (TRE) in DNA TR->TRE Binds to GeneExpression Altered Gene Expression TRE->GeneExpression DevelopmentalEffects Developmental and Metabolic Effects GeneExpression->DevelopmentalEffects

Caption: Interference of PBDEs with thyroid hormone receptor signaling.

Conclusion

TBBPA, HBCDD, and PBDEs have been effective flame retardants, each with distinct chemical properties and primary applications. While TBBPA is often used as a reactive monomer, HBCDD and PBDEs are additive flame retardants, which can influence their potential for environmental release. The choice of a particular BFR has historically been driven by its compatibility with the host polymer and its efficiency in meeting fire safety standards.

However, concerns about the environmental persistence, bioaccumulation, and potential health effects of these compounds have led to increased regulatory scrutiny and a shift towards alternative flame retardant technologies. The disruption of critical cellular signaling pathways, as illustrated, is a key area of toxicological research for these substances. Researchers and professionals in drug development should be aware of these interactions, as they can have implications for understanding the broader biological effects of environmental contaminants. Further research is needed to obtain directly comparable quantitative data on the flame retardant performance of these BFRs to facilitate a more complete and objective comparison.

References

Validating the Flame Retardant Efficacy of Guanidinium Tetrabromophthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides a comparative overview of the projected flame retardant efficacy of guanidinium tetrabromophthalate, a novel formulation, against established flame retardants. Due to the limited availability of direct experimental data for guanidinium tetrabromophthalate, this document extrapolates its potential performance based on the known synergistic effects of its constituent components: the nitrogen-rich guanidinium cation and the bromine-containing tetrabromophthalate anion. The guide presents available experimental data for comparable flame retardants, details the standard testing protocols required for validation, and visualizes the proposed mechanisms and workflows.

Introduction to Guanidinium Tetrabromophthalate as a Synergistic Flame Retardant

Guanidinium tetrabromophthalate is conceptualized as a synergistic flame retardant that combines two distinct and complementary modes of action: the condensed-phase activity of the guanidinium group and the gas-phase activity of the brominated component. This combination is expected to provide superior flame retardancy compared to single-component systems.

  • Guanidinium Cation: Upon heating, the guanidinium component is expected to decompose, releasing inert gases such as nitrogen and ammonia. This gas release serves multiple functions: it dilutes the flammable gases and oxygen in the surrounding atmosphere, and it promotes the formation of a stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

  • Tetrabromophthalate Anion: The brominated component, tetrabromophthalate, is anticipated to be active in the gas phase. During combustion, it releases bromine radicals. These radicals are highly effective at interrupting the chain reactions of combustion in the flame, scavenging highly reactive H• and OH• radicals and quenching the flame.

The synergy between these two mechanisms—char formation in the condensed phase and radical trapping in the gas phase—is a well-established principle in flame retardancy.[1][2][3]

Comparative Performance Data of Alternative Flame Retardants

The following tables summarize the flame retardant performance of common alternatives to guanidinium tetrabromophthalate. The data is presented for different polymer matrices to illustrate the influence of the base material on flame retardant efficacy. A notable gap in publicly available data exists for the direct brominated analogue, bis(2-ethylhexyl) tetrabromophthalate, under these specific test conditions.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL-94 Rating
Guanidine Dihydrogen Phosphate (GDP)Wood1043.4Not Reported
Guanidine Sulfamate (GAS) / Melamine Polyphosphate (MPP)Polyamide 6 (PA6)537V-0
Ammonium Polyphosphate (APP)Wood-Flour CompositeNot Specified27.3Not Reported
Ammonium Polyphosphate (APP)Epoxy Resin7.529.9V-0
Decabromodiphenyl Ether (DecaBDE) / Antimony Trioxide (ATO)Polypropylene (PP)20 / 1028.5V-0
Guanidinium Tetrabromophthalate (Projected)Various5-15High (>30)V-0 Projected

Table 2: Thermal Stability and Char Formation (TGA Data)

Flame RetardantPolymer MatrixLoading (wt%)Onset of Decomposition (°C)Char Yield at 600°C (%)
Guanidine Dihydrogen Phosphate (GDP)WoodNot Specified~162Increased vs. untreated
Ammonium Polyphosphate (APP)Wood-Flour CompositeNot SpecifiedLowered vs. untreated39.98
Decabromodiphenyl Ether (DecaBDE) / Antimony Trioxide (ATO)Polypropylene (PP)20 / 10~350-400~1-2
Guanidinium Tetrabromophthalate (Projected)Various5-15~250-350Moderate to High

Table 3: Cone Calorimetry Data

Flame RetardantPolymer MatrixLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Guanidine Dihydrogen Phosphate (GDP) / Zinc BorateWoodNot SpecifiedSignificantly ReducedSignificantly Reduced
Ammonium Polyphosphate (APP)Wood-Flour CompositeNot SpecifiedReduced by 8.96%Reduced by 2.09%
Decabromodiphenyl Ether (DecaBDE) / Antimony Trioxide (ATO)Polypropylene (PP)20 / 10~350~100
Guanidinium Tetrabromophthalate (Projected)Various5-15Significantly ReducedSignificantly Reduced

Proposed Flame Retardant Mechanism and Experimental Workflow

The following diagrams illustrate the proposed synergistic flame retardant mechanism of guanidinium tetrabromophthalate and a general experimental workflow for its validation.

Guanidinium_Tetrabromophthalate_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer + GTB Polymer + Guanidinium Tetrabromophthalate Decomposition Thermal Decomposition Polymer + GTB->Decomposition Heat Guanidinium_Action Guanidinium Component - Releases N2, NH3 - Promotes charring Decomposition->Guanidinium_Action Volatiles Flammable Volatiles Decomposition->Volatiles Tetrabromophthalate_Action Tetrabromophthalate Component - Releases Br• radicals Decomposition->Tetrabromophthalate_Action Char_Layer Stable Char Layer Guanidinium_Action->Char_Layer Insulation Insulation & Barrier (Reduces fuel supply) Char_Layer->Insulation Combustion Combustion Chain Reactions (H•, OH•) Volatiles->Combustion Quenching Radical Trapping (Flame Inhibition) Tetrabromophthalate_Action->Quenching Combustion->Quenching

Caption: Proposed synergistic flame retardant mechanism of Guanidinium Tetrabromophthalate.

FR_Validation_Workflow cluster_testing Flame Retardancy Evaluation Start Start: New Flame Retardant (Guanidinium Tetrabromophthalate) Compounding Material Preparation: Incorporate FR into Polymer Matrix (e.g., via melt extrusion) Start->Compounding Specimen_Prep Specimen Preparation: Molding/Cutting for specific tests Compounding->Specimen_Prep LOI Limiting Oxygen Index (LOI) ASTM D2863 Specimen_Prep->LOI TGA Thermogravimetric Analysis (TGA) ASTM E1131 Specimen_Prep->TGA Cone_Cal Cone Calorimetry ASTM E1354 Specimen_Prep->Cone_Cal Analysis Data Analysis & Comparison: - Char yield - Thermal stability - Heat release rate - Smoke production LOI->Analysis TGA->Analysis Cone_Cal->Analysis Conclusion Conclusion: Validate Efficacy and Mechanism Analysis->Conclusion

Caption: General experimental workflow for validating flame retardant efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for accurate and reproducible validation of flame retardant efficacy.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: Prepare vertically oriented specimens of the polymer with and without the flame retardant, typically 80-150 mm long, 10 mm wide, and 4 mm thick.

  • Apparatus: A heat-resistant glass chimney containing a specimen holder and a means to introduce a controlled mixture of oxygen and nitrogen from the bottom.

  • Procedure:

    • Place the specimen vertically in the center of the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top edge of the specimen with a pilot flame.

    • Observe the burning behavior of the specimen.

    • Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that supports combustion for a specified time or length is determined.

  • Data Reported: The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame resistance.

Thermogravimetric Analysis (TGA)

Standard: ASTM E1131

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and char formation.

Methodology:

  • Specimen Preparation: A small sample of the material (typically 5-10 mg) is placed in a crucible.

  • Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, and a system for controlling the temperature and atmosphere.

  • Procedure:

    • Place the crucible with the sample on the balance in the furnace.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).

    • Continuously record the mass of the sample as the temperature increases.

  • Data Reported: The results are presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature). Key data points include the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at a specific temperature (e.g., 600°C or 700°C).

Cone Calorimetry

Standard: ASTM E1354

Objective: To measure the heat release rate and other flammability properties of a material under controlled radiant heating.

Methodology:

  • Specimen Preparation: Prepare flat specimens, typically 100 mm x 100 mm, with a thickness up to 50 mm.

  • Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis (for oxygen consumption).

  • Procedure:

    • Place the specimen on the load cell below the conical heater.

    • Expose the specimen to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²).

    • Ignite the gases emitted from the specimen with the spark igniter.

    • Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

  • Data Reported: Key parameters include the time to ignition (TTI), the heat release rate (HRR) curve over time, the peak heat release rate (pHRR), the total heat released (THR), the effective heat of combustion (EHC), and the smoke production rate (SPR). Lower pHRR and THR values indicate better flame retardancy.

References

A Comparative Guide to Tetrabromophthalic Acid Guanidine Salt and Ammonium Octamolybdate as Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance and properties of two distinct chemical compounds with applications in materials science: Tetrabromophthalic Acid Guanidine Salt and Ammonium Octamolybdate. While Ammonium Octamolybdate is a well-characterized flame retardant and smoke suppressant, Tetrabromophthalic Acid Guanidine Salt is a less common compound. This guide will therefore analyze the properties of its constituent components—tetrabromophthalic acid (derived from its anhydride) and guanidine—to provide a comprehensive comparative overview.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tetrabromophthalic Anhydride (as a precursor to the acid component), Guanidine, and Ammonium Octamolybdate is presented below.

PropertyTetrabromophthalic AnhydrideGuanidineAmmonium Octamolybdate
Chemical Formula C₈Br₄O₃[1]CH₅N₃(NH₄)₄Mo₈O₂₆[2]
Molecular Weight 463.70 g/mol [1][3]59.07 g/mol 1255.66 g/mol
Appearance White to pale yellow crystalline solid[1][4]Crystalline solidWhite to off-white powder[2]
Melting Point 269-271 °C[3]~50 °C (decomposes)> 360 °C[5]
Solubility Insoluble in water; soluble in some organic solvents.[1][6]Soluble in water and alcohol.4 g/L in water at 25 °C[2]
Thermal Decomposition Decomposes upon heating, releasing hydrogen bromide.Decomposes on heating.Decomposes in stages, with deammoniation complete around 360-375°C.[7]

Performance as Flame Retardants

The following table summarizes available quantitative data on the flame retardant performance of Tetrabromophthalic Anhydride and Ammonium Octamolybdate in various polymer matrices. Direct experimental data for Tetrabromophthalic Acid Guanidine Salt is not available in the reviewed literature.

ParameterPolymer MatrixAdditiveLoadingResult
Limiting Oxygen Index (LOI) PVCAmmonium OctamolybdateNot SpecifiedIncreased from 22.3% to 30.6%[8][9]
Limiting Oxygen Index (LOI) PUACAPP (AOM-containing hybrid)15 wt%Increased to 26.1%[5]
UL-94 Vertical Burn Test PVCAmmonium OctamolybdateNot SpecifiedAchieved V-0 rating[8][9]
UL-94 Vertical Burn Test PUACAPP (AOM-containing hybrid)15 wt%Achieved V-0 rating[5]
Smoke Production PVC WPCMSiO₂-AOM hybrid5.0 wt%37% decrease in Total Smoke Production (TSP)[5]
Smoke Density PVC WPCMSiO₂-AOM hybrid5.0 wt%42% lower Maximum Smoke Density (Dsmax)[5]
Limiting Oxygen Index (LOI) Alkyd ResinTetrabromophthalic AnhydrideIncreasing contentImproved flame retardancy (specific values not provided in abstract)[10]

Mechanisms of Action

Tetrabromophthalic Acid Guanidine Salt (Hypothesized)

The flame retardant mechanism of a salt composed of tetrabromophthalate and guanidinium ions would be expected to leverage a synergistic effect between bromine and nitrogen.

  • Gas-Phase Action: Upon heating, the tetrabromophthalate anion would decompose to release bromine radicals (Br•). These radicals are highly effective at interrupting the exothermic gas-phase combustion reactions by scavenging high-energy H• and OH• radicals, which are essential for flame propagation.

  • Nitrogen Synergy: The guanidinium cation would release inert nitrogen-containing gases upon decomposition. These gases would dilute the flammable volatiles and oxygen in the gas phase, further inhibiting combustion. This combination of bromine-based radical trapping and nitrogen-based gas dilution is a known synergistic approach to flame retardancy.

G Hypothesized Flame Retardant Mechanism of Tetrabromophthalic Acid Guanidine Salt Heat Heat Tetrabromophthalic Acid Guanidine Salt Tetrabromophthalic Acid Guanidine Salt Heat->Tetrabromophthalic Acid Guanidine Salt Decomposition Decomposition Tetrabromophthalic Acid Guanidine Salt->Decomposition Bromine Radicals (Br.) Bromine Radicals (Br.) Decomposition->Bromine Radicals (Br.) Nitrogen Compounds (N2, NH3) Nitrogen Compounds (N2, NH3) Decomposition->Nitrogen Compounds (N2, NH3) Flame_Inhibition Flame_Inhibition Bromine Radicals (Br.)->Flame_Inhibition Radical Trapping Dilution Dilution Nitrogen Compounds (N2, NH3)->Dilution Dilutes O2 & Fuel Gas_Phase Gas Phase Combustion_Radicals H., OH. Combustion_Radicals->Flame_Inhibition Inert_Gases Inert Gases Inert_Gases->Dilution Reduced Combustion Reduced Combustion Flame_Inhibition->Reduced Combustion Dilution->Reduced Combustion

Caption: Hypothesized dual-action flame retardancy of the guanidine salt.

Ammonium Octamolybdate

Ammonium octamolybdate functions as a flame retardant and smoke suppressant through both solid-phase and gas-phase mechanisms.

  • Solid-Phase Action: When exposed to heat, ammonium octamolybdate promotes the formation of a protective char layer on the surface of the burning material. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thus slowing down the combustion process.

  • Gas-Phase Action: The decomposition of ammonium octamolybdate releases ammonia and molybdenum oxides. The ammonia can act as a flame inhibitor in the gas phase. The molybdenum compounds can also exhibit gas-phase activity by interfering with combustion chemistry. Furthermore, AOM is particularly effective as a smoke suppressant, with its decomposition products believed to catalyze the oxidation of soot particles.

G Flame Retardant and Smoke Suppressant Mechanism of Ammonium Octamolybdate Heat Heat Ammonium Octamolybdate Ammonium Octamolybdate Heat->Ammonium Octamolybdate Decomposition Decomposition Ammonium Octamolybdate->Decomposition Char_Formation Promotes Char Layer Decomposition->Char_Formation Solid Phase Ammonia_Release Releases NH3 Decomposition->Ammonia_Release Gas Phase Molybdenum_Oxides Forms Molybdenum Oxides Decomposition->Molybdenum_Oxides Gas Phase Solid_Phase Solid Phase Gas_Phase Gas Phase Insulation Insulates Polymer Char_Formation->Insulation Reduced Combustion Reduced Combustion Insulation->Reduced Combustion Flame_Inhibition Gas Phase Inhibition Ammonia_Release->Flame_Inhibition Smoke_Suppression Soot Oxidation Molybdenum_Oxides->Smoke_Suppression Flame_Inhibition->Reduced Combustion Reduced Smoke Reduced Smoke Smoke_Suppression->Reduced Smoke G Hypothetical Synthesis of Tetrabromophthalic Acid Guanidine Salt cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acid-Base Reaction TBPA Tetrabromophthalic Anhydride Heat_Reflux Heat/Reflux TBPA->Heat_Reflux Water Water (H2O) Water->Heat_Reflux TBP_Acid Tetrabromophthalic Acid Heat_Reflux->TBP_Acid Mixing Mixing TBP_Acid->Mixing Guanidine Guanidine Guanidine->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Product Tetrabromophthalic Acid Guanidine Salt Mixing->Product G General Experimental Workflow for Flame Retardancy Evaluation Start Start Compounding Polymer Compounding (with Flame Retardant) Start->Compounding Specimen_Prep Specimen Preparation (e.g., Injection Molding) Compounding->Specimen_Prep Conditioning Specimen Conditioning (Controlled Temp/Humidity) Specimen_Prep->Conditioning Testing Testing Conditioning->Testing LOI LOI Test Testing->LOI UL94 UL-94 Test Testing->UL94 Cone_Cal Cone Calorimetry Testing->Cone_Cal Data_Analysis Data Analysis and Comparison LOI->Data_Analysis UL94->Data_Analysis Cone_Cal->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Guanidinium and Tetrabromophthalate Flame Retardants in Polymeric Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in material science and product development, the selection of an appropriate flame retardant is critical for enhancing the safety and performance of polymeric materials. This guide provides a detailed comparison of two distinct classes of flame retardants: guanidinium-based salts and tetrabromophthalate-based compounds. While the specific compound "guanidinium tetrabromophthalate" is not extensively documented in publicly available literature, this guide will separately analyze the performance of its constituent components, offering valuable insights into their respective mechanisms and applications.

Introduction to the Flame Retardant Classes

Guanidinium-based flame retardants, such as guanidine phosphate and guanidine sulfamate, are nitrogen-rich compounds that primarily act in the condensed phase by promoting char formation. They are often considered for their favorable environmental profile due to their halogen-free nature.

Tetrabromophthalate-based flame retardants are organobromine compounds derived from tetrabromophthalic anhydride. These include reactive flame retardants like tetrabromophthalic anhydride itself, and additive flame retardants such as bis(2-ethylhexyl) tetrabromophthalate (TBPH). They are known for their high efficiency, primarily acting in the gas phase by scavenging flame-propagating radicals.

Performance Comparison

The selection of a flame retardant is highly dependent on the polymer matrix and the specific performance requirements of the end-product. The following tables summarize the typical performance characteristics of guanidinium-based and tetrabromophthalate-based flame retardants in common polymers.

Table 1: Flame Retardant Performance Data
Flame Retardant ClassPolymer MatrixTest MethodKey Performance MetricsReference
Guanidinium-Based Wood Pulp PaperVertical Flame TestSelf-extinguishing[1]
WoodLimiting Oxygen Index (LOI)LOI up to 47.8% (with zinc borate)[2]
WoodCone CalorimetryReduced peak heat release rate (pHRR) and total heat release (THR)[2]
Tetrabromophthalate-Based PolypropyleneUL-94V-2 rating[3]
Epoxy Resins-High flame retardancy[4]
Polyurethane Foams-Effective flame retardancy[5]

Note: The performance of flame retardants can vary significantly based on the specific compound used, its concentration, the polymer grade, and the presence of synergistic agents.

Table 2: Effects on Material Properties
Flame Retardant ClassPolymer MatrixEffect on Mechanical PropertiesEffect on Thermal StabilityReference
Guanidinium-Based Wood Pulp PaperLittle impact on physical propertiesPromotes charring at lower temperatures[6]
Tetrabromophthalate-Based PolypropyleneCan act as a plasticizer, potentially affecting rigidityGenerally high thermal stability[1]

Experimental Protocols

Accurate and reproducible data is fundamental to the evaluation of flame retardant performance. Below are outlines of standard experimental protocols used in the field.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented specimen is ignited from the top.

  • The oxygen concentration in the flowing gas mixture is adjusted until the flame is just extinguished.

  • The LOI is expressed as the volume percentage of oxygen in the mixture.

A higher LOI value indicates better flame retardancy.

Underwriters Laboratories 94 (UL-94)

Objective: To assess the flammability of plastic materials used in devices and appliances.

Methodology:

  • A rectangular bar specimen is supported vertically and ignited at the bottom with a Bunsen burner for 10 seconds.

  • The duration of flaming after the first and second burner applications is recorded, along with any dripping of flaming particles.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming time, afterglow time, and dripping behavior. V-0 represents the highest level of flame retardancy.

Cone Calorimetry

Objective: To measure the heat release rate and other combustion properties of materials under controlled fire-like conditions.

Methodology:

  • A flat specimen is exposed to a controlled level of radiant heat from a conical heater.

  • The specimen is ignited, and the heat release rate, time to ignition, mass loss rate, and smoke production are continuously measured.

  • Key parameters include the peak Heat Release Rate (pHRR) and the Total Heat Release (THR), with lower values indicating better flame retardancy.

Mechanisms of Action

The distinct chemical nature of guanidinium and tetrabromophthalate compounds leads to different flame retardant mechanisms.

Guanidinium-Based Flame Retardants (Condensed Phase)

Guanidinium salts primarily function in the solid (condensed) phase of the burning polymer.[7] Upon heating, they decompose to release phosphoric acid or sulfuric acid (in the case of phosphates and sulfamates, respectively). These acids act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the surface.[6] This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile gases.[7]

guanidinium_mechanism cluster_polymer Polymer Matrix cluster_combustion Combustion Zone Polymer Polymer Char_Layer Insulating Char Layer Polymer->Char_Layer forms Flammable_Gases Flammable Gases Polymer->Flammable_Gases releases Guanidinium_Salt Guanidinium Salt Guanidinium_Salt->Polymer promotes charring Heat Heat Heat->Polymer initiates decomposition Heat->Guanidinium_Salt initiates decomposition Char_Layer->Heat insulates from Char_Layer->Flammable_Gases reduces release Flame Flame Flammable_Gases->Flame fuel

Condensed phase mechanism of guanidinium flame retardants.
Tetrabromophthalate-Based Flame Retardants (Gas Phase)

Tetrabromophthalate compounds primarily act in the gas phase.[3] During combustion, the C-Br bonds break, releasing bromine radicals (Br•) into the flame. These bromine radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction. By converting these highly reactive radicals into less reactive species (HBr), the flame chemistry is interrupted, and the fire is suppressed.

tetrabromophthalate_mechanism cluster_polymer Polymer Matrix cluster_combustion Gas Phase (Flame) Polymer Polymer TBPH Tetrabromophthalate Br_Radical Br• TBPH->Br_Radical Heat Heat Heat->Polymer Heat->TBPH releases Br• HBr HBr Br_Radical->HBr scavenges H• H_Radical H• H_Radical->HBr Flame_Propagation Flame Propagation H_Radical->Flame_Propagation OH_Radical OH• OH_Radical->Flame_Propagation HBr->Flame_Propagation inhibits

Gas phase mechanism of tetrabromophthalate flame retardants.

Conclusion

Both guanidinium-based and tetrabromophthalate-based flame retardants offer effective means of improving the fire safety of polymeric materials. The choice between them involves a trade-off between the high efficiency of brominated compounds and the favorable environmental and char-forming properties of guanidinium salts. For applications where high flame retardancy at low loadings is paramount, tetrabromophthalates may be preferred. Conversely, for applications where halogen-free formulations and smoke suppression are critical, guanidinium-based systems present a compelling alternative. Further research into synergistic combinations of these and other flame retardant systems may offer pathways to optimized performance, balancing efficacy with environmental and material property considerations.

References

A Comparative Analysis of a Halogenated Flame Retardant and Non-Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a common halogenated flame retardant, Decabromodiphenyl Ether (DecaBDE), with two widely used non-halogenated flame retardants: Ammonium Polyphosphate (APP) and Aluminum Trihydroxide (ATH). This comparison is supported by experimental data from key flammability tests.

The selection of an appropriate flame retardant is critical in ensuring the fire safety of polymeric materials. Halogenated flame retardants, once the industry standard, are now facing increased scrutiny due to environmental and health concerns.[1] This has led to a growing interest in non-halogenated alternatives. This guide aims to provide a data-driven comparison to aid in the selection process for specific applications.

Performance Data Comparison

The following table summarizes the flame retardant performance of DecaBDE, APP, and ATH in polyolefin matrices. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to potential variations in polymer grades, formulations, and testing conditions.

Flame Retardant (FR)Polymer MatrixFR Loading (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (at specified thickness)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Source(s)
None (Neat Polymer) Polypropylene (PP)0~18Not Rated~1700~130[2][3]
DecaBDE/Sb₂O₃ Low-Density Polyethylene (LDPE)7 (total)ImprovedV-0 (thickness not specified)--[4]
Ammonium Polyphosphate (APP) based Polypropylene (PP)3030.5V-0 (thickness not specified)27570[5]
Aluminum Trihydroxide (ATH) High-Density Polyethylene (HDPE)4024.5V-0 (thickness not specified)550142.6[6]

Flame Retardant Mechanisms

The efficacy of flame retardants is determined by their mechanism of action during the combustion cycle of a polymer. Halogenated and non-halogenated flame retardants operate through fundamentally different pathways.

Flame_Retardant_Mechanisms cluster_halogenated Halogenated Flame Retardant (e.g., DecaBDE) cluster_non_halogenated Non-Halogenated Flame Retardants cluster_app Phosphorus-based (e.g., APP) cluster_ath Mineral-based (e.g., ATH) H_FR Heat Decomposes Halogenated FR Radicals Release of Halogen Radicals (e.g., Br•) H_FR->Radicals Vapor Phase Quenching Gas Phase Radical Quenching Radicals->Quenching Inhibition Flame Inhibition Quenching->Inhibition APP_Heat Heat Decomposes APP Polyphosphoric_Acid Forms Polyphosphoric Acid APP_Heat->Polyphosphoric_Acid Condensed Phase Char_Formation Promotes Char Formation Polyphosphoric_Acid->Char_Formation Barrier Insulating Char Layer Char_Formation->Barrier ATH_Heat Heat Decomposes ATH Water_Release Endothermic Water Release ATH_Heat->Water_Release Condensed Phase Cooling Cooling of Polymer Water_Release->Cooling Dilution Dilution of Flammable Gases Water_Release->Dilution

Caption: Mechanisms of Halogenated vs. Non-Halogenated Flame Retardants.

Experimental Protocols

The data presented in this guide is based on standardized flammability tests. The following are detailed methodologies for the key experiments cited.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to secure the sample vertically in the center of the chimney.

  • Gas flow control and measurement devices for oxygen and nitrogen.

  • An ignition source (e.g., a propane torch).

Procedure:

  • A test specimen of a specified size is clamped vertically in the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top edge of the specimen is ignited with the flame source.

  • The oxygen concentration is adjusted until the flame on the specimen self-extinguishes within a specified time after ignition.

  • The LOI is the minimum percentage of oxygen that sustains combustion for a specified period or burning length.

UL 94 Vertical Burn Test

Objective: To evaluate the burning characteristics of a plastic material when subjected to a small open flame in a vertical orientation.

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the sample vertically.

  • A laboratory burner (Tirrill or Bunsen) with a specified flame height.

  • A timing device.

  • A layer of dry absorbent surgical cotton placed below the specimen.

Procedure:

  • A rectangular test specimen of a specified dimension is clamped at its upper end, with the longitudinal axis vertical.

  • The burner is ignited and the flame is adjusted to a specified height.

  • The flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • The duration of flaming combustion (afterflame time) is recorded.

  • As soon as flaming combustion ceases, the flame is immediately reapplied for another 10 seconds and then removed.

  • The afterflame and afterglow times are recorded.

  • Observations of whether flaming drips ignite the cotton below are also recorded.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether drips ignite the cotton.

Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate and other flammability characteristics of a material when exposed to a controlled level of radiant heat.

Apparatus:

  • A conical radiant heater.

  • A specimen holder and a load cell to measure mass loss.

  • An exhaust system with instrumentation to measure gas flow rate, oxygen concentration, carbon monoxide, and carbon dioxide.

  • A spark igniter.

Procedure:

  • A square specimen of the material is wrapped in aluminum foil, leaving the top surface exposed, and placed in the specimen holder on the load cell.

  • The conical heater is positioned over the specimen and set to a specific heat flux (e.g., 35 or 50 kW/m²).

  • The spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.

  • During the test, the following parameters are continuously measured:

    • Time to ignition.

    • Mass loss rate.

    • Oxygen concentration in the exhaust gas (used to calculate the heat release rate).

    • Smoke production.

  • The test is terminated when flaming ceases or after a predetermined time.

  • Key data points such as the Peak Heat Release Rate (pHRR) and Total Heat Release (THR) are determined from the collected data.

References

"assessing the environmental impact of guanidinium tetrabromophthalate versus alternatives"

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the Environmental Impact of Guanidinium Tetrabromophthalate: A Comparative Guide

The increasing scrutiny of chemical compounds for their environmental persistence, bioaccumulation potential, and toxicity necessitates a thorough evaluation of new and existing substances. Guanidinium tetrabromophthalate, a salt combining a guanidinium cation with a brominated phthalate anion, is likely utilized in applications such as flame retardants. This guide compares the potential environmental impact of guanidinium tetrabromophthalate with other classes of flame retardants, providing available data and standardized experimental protocols for a comprehensive assessment.

Comparative Environmental Impact Assessment

Due to the lack of specific data for guanidinium tetrabromophthalate, this assessment considers the environmental profiles of the guanidinium cation and brominated compounds, including tetrabromophthalic anhydride, which readily hydrolyzes to tetrabromophthalic acid in the environment[1].

Table 1: Comparative Aquatic Toxicity Data

Chemical Class/CompoundTest OrganismEndpointResultReference
Guanidinium Salts
Guanidinium chlorideDaphnia magna (Water flea)48h EC50 (Immobilization)70.2 mg/L[2]
Guanidinium chlorideLeuciscus idus (Golden orfe)48h LC501,758 mg/L[3]
Guanidinium chloridePseudokirchneriella subcapitata (Green algae)72h ErC50 (Growth Rate)11.8 mg/L[3]
Guanidinium nitrate (analogy)Daphnia magna (Water flea)48h EC50 (Immobilization)70.2 mg/L[2]
Polyhexamethylene guanidine (PHMG)Danio rerio (Zebrafish)LC500.043 ml/L[4]
Brominated Compounds
Tetrabromophthalic anhydride (TBPA)--Data not available-
BromophenolsVarious marine algaeIC50 (Antioxidant activity)Varies (bromination effect is not a determining factor)[5]
2,3-dibromo-4,5-dihydroxybenzyl unit compoundsPTP1BIC500.84 - 2.4 µM[5]
Alternative Flame Retardants
Phosphorus-based FRsGeneral-Varying toxicity, some can cause eutrophication[6]
Nitrogen-based FRs (e.g., Melamine)General-Generally considered to have lower toxicity[6][7]

Table 2: Biodegradability and Bioaccumulation Potential

Chemical Class/CompoundBiodegradabilityBioaccumulation PotentialReference
Guanidinium Salts
Guanidinium chlorideNot readily biodegradable (0% in 33 days)Does not significantly accumulate in organisms (log Kow < -1.7)[2][8]
1,1,3,3-TetramethylguanidinePersistence is unlikely (miscible with water)Bioaccumulation is unlikely (log Pow -0.49)
Brominated Compounds
Tetrabromophthalic acidExpected to have high persistence (no degradation in 28 days for anhydride)Low bioaccumulation potential[1]
Brominated Flame Retardants (general)Generally have limited biodegradability and are persistentTend to accumulate in the environment[7]
Tetrabromophthalic anhydride (TBPA)Persistent in the environment due to chemical stabilityLower potential for bioaccumulation compared to some other BFRs[9]

Experimental Protocols for Environmental Impact Assessment

For a comprehensive evaluation of guanidinium tetrabromophthalate, a series of standardized tests should be conducted. The following are key experimental protocols recommended by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Aquatic Toxicity Testing
  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater green algae. The endpoint is the inhibition of growth (IC50) after 72 hours of exposure[10].

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This is a short-term toxicity test using Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour exposure period[10][11].

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a chemical that is lethal to 50% of the fish (LC50) over a 96-hour period. A limit test at 100 mg/L can be conducted first to determine if a full-scale test is necessary[10].

Biodegradability Testing
  • ISO 14593: Ultimate Aerobic Biodegradability in an Aqueous Medium (CO2 Headspace Test): This method assesses the ultimate aerobic biodegradability of organic compounds in an aqueous medium by measuring the amount of carbon dioxide produced. The test typically runs for a minimum of 28 days[12].

  • ISO 17556: Ultimate Aerobic Biodegradability in Soil: This standard determines the biodegradability of materials in soil by measuring oxygen demand or carbon dioxide evolution over a period that can extend up to six months or longer[13][14].

  • ISO 14855: Determination of the Ultimate Aerobic Biodegradability of Plastic Materials under Controlled Composting Conditions: This test evaluates biodegradability in a composting environment by measuring the evolved carbon dioxide[15][16].

Bioaccumulation Assessment
  • EPA Guidance for Bioaccumulation Modeling: The U.S. Environmental Protection Agency provides guidelines for selecting appropriate bioaccumulation models for nonionic organic contaminants to assess risk at contaminated sites. These models range from simple biota-sediment accumulation factors to complex food web models[17].

Visualizing Environmental Impact Pathways and Assessment Workflows

To better understand the potential environmental journey of guanidinium tetrabromophthalate and the process of its assessment, the following diagrams are provided.

Environmental_Fate_of_Guanidinium_Tetrabromophthalate cluster_release Release into Environment cluster_environmental_compartments Environmental Compartments cluster_processes Environmental Processes cluster_components Dissociated/Hydrolyzed Components cluster_impact Potential Impact Guanidinium Tetrabromophthalate Guanidinium Tetrabromophthalate Dissociation Dissociation Guanidinium Tetrabromophthalate->Dissociation Water Water Biodegradation Biodegradation Water->Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil Soil Sediment Sediment Soil->Sediment Soil->Biodegradation Sediment->Bioaccumulation Guanidinium Cation Guanidinium Cation Dissociation->Guanidinium Cation Tetrabromophthalate Anion Tetrabromophthalate Anion Dissociation->Tetrabromophthalate Anion Hydrolysis Hydrolysis Tetrabromophthalic Acid Tetrabromophthalic Acid Hydrolysis->Tetrabromophthalic Acid Persistence Persistence Biodegradation->Persistence Low Aquatic Toxicity Aquatic Toxicity Bioaccumulation->Aquatic Toxicity Guanidinium Cation->Water Tetrabromophthalate Anion->Hydrolysis Tetrabromophthalic Acid->Soil Persistence->Aquatic Toxicity

Caption: Potential environmental fate of guanidinium tetrabromophthalate.

Environmental_Impact_Assessment_Workflow cluster_planning Phase 1: Planning & Preliminary Assessment cluster_testing Phase 2: Experimental Testing cluster_protocols Standardized Protocols cluster_analysis Phase 3: Data Analysis & Risk Assessment cluster_output Phase 4: Reporting Substance Identification Substance Identification Literature Review Literature Review Substance Identification->Literature Review QSAR Modeling QSAR Modeling Literature Review->QSAR Modeling Aquatic Toxicity Aquatic Toxicity QSAR Modeling->Aquatic Toxicity Biodegradability Biodegradability QSAR Modeling->Biodegradability Bioaccumulation Bioaccumulation QSAR Modeling->Bioaccumulation OECD 201, 202, 203 OECD 201, 202, 203 Aquatic Toxicity->OECD 201, 202, 203 ISO 14593, 17556, 14855 ISO 14593, 17556, 14855 Biodegradability->ISO 14593, 17556, 14855 EPA Guidance EPA Guidance Bioaccumulation->EPA Guidance Data Interpretation Data Interpretation OECD 201, 202, 203->Data Interpretation ISO 14593, 17556, 14855->Data Interpretation EPA Guidance->Data Interpretation Hazard Classification Hazard Classification Data Interpretation->Hazard Classification Risk Characterization Risk Characterization Hazard Classification->Risk Characterization Comparative Guide Comparative Guide Risk Characterization->Comparative Guide

Caption: Workflow for assessing the environmental impact of a chemical.

References

A Comparative Guide to the Synthesis of Tetrabromophthalic Acid-Guanidine Compound and Alternative Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis of tetrabromophthalic acid, compound with guanidine (1:2), and alternative flame retardants derived from tetrabromophthalic acid. Due to the limited direct literature on the reproducibility of the specific guanidine compound synthesis, this guide presents a representative protocol based on established principles of guanidinium salt formation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of synthetic routes, potential reproducibility challenges, and a comparison with commercially relevant alternatives.

Introduction to Tetrabromophthalic Acid Derivatives as Flame Retardants

Tetrabromophthalic anhydride (TBPA) is a widely utilized building block for flame retardants due to its high bromine content (approximately 69% by weight).[1] Its derivatives are incorporated into various polymers, including polyesters, epoxy resins, and polyurethanes, to reduce their flammability.[2][3] The compound , a 1:2 salt of tetrabromophthalic acid with guanidine, represents an additive-type flame retardant where the guanidinium cation acts as the counter-ion to the dicarboxylic acid.

Synthesis of Tetrabromophthalic Acid, Compound with Guanidine (1:2): A Representative Protocol

While specific literature on the reproducibility of this synthesis is scarce, a plausible and reproducible method involves a two-step process starting from the commercially available tetrabromophthalic anhydride (TBPA). The first step is the hydrolysis of the anhydride to the corresponding dicarboxylic acid, followed by an acid-base reaction with guanidine.

Experimental Protocol

Step 1: Hydrolysis of Tetrabromophthalic Anhydride (TBPA) to Tetrabromophthalic Acid

  • Suspend one molar equivalent of tetrabromophthalic anhydride in deionized water. TBPA reacts exothermically with water, and this reaction can be accelerated by acids.[2]

  • Heat the suspension to 80-90 °C with stirring for 2-3 hours to ensure complete hydrolysis to tetrabromophthalic acid.

  • The resulting slurry of tetrabromophthalic acid can be used directly in the next step or filtered and dried.

Step 2: Formation of the Guanidinium Salt

  • To the aqueous slurry of tetrabromophthalic acid, slowly add two molar equivalents of guanidine (as a free base or an aqueous solution of guanidine carbonate followed by acidification to remove carbonate). Guanidine is a strong base and will react with the carboxylic acid groups.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The resulting white precipitate of tetrabromophthalic acid, compound with guanidine (1:2) can be isolated by filtration.

  • Wash the product with cold deionized water to remove any unreacted starting materials.

  • Dry the product under vacuum at 60-70 °C to a constant weight.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 TBPA Tetrabromophthalic Anhydride (TBPA) TBPA_Acid Tetrabromophthalic Acid TBPA->TBPA_Acid Hydrolysis H2O Water (H₂O) Guanidine Guanidine (2 eq.) Guanidinium_Salt Tetrabromophthalic Acid, Compound with Guanidine (1:2) TBPA_Acid->Guanidinium_Salt Acid-Base Reaction

Caption: A two-step synthesis of the target guanidinium salt from TBPA.

Comparison with Alternative Tetrabromophthalic Acid-Based Flame Retardants

A comparative analysis of the synthesis and performance of the guanidinium salt with other TBPA derivatives is crucial for selecting the appropriate flame retardant for a specific application. The primary alternatives are reactive flame retardants, such as diesters and polyols.

FeatureTetrabromophthalic Acid, Compound with Guanidine (1:2)Tetrabromophthalic Diesters/Polyols
Synthesis Complexity Simple, two-step acid-base reaction from TBPA.More complex, often requiring catalysts and higher temperatures.
Reaction Type Hydrolysis followed by salt formation.Esterification.
Reproducibility Potentially high due to the straightforward nature of the reactions.Can be variable depending on catalyst, temperature, and reaction time control.
Integration into Polymer Additive (blended into the polymer).Reactive (covalently bonded into the polymer backbone).
Potential for Leaching Higher, as it is not chemically bound to the polymer.Lower, due to covalent bonding.
Thermal Stability Dependent on the decomposition temperature of the salt.Generally high, integrated into the polymer structure.
Synthesis of Tetrabromophthalic Diester Flame Retardants

A common method for producing tetrabromophthalic diester flame retardants involves the reaction of TBPA with a polyhydric alcohol (e.g., diethylene glycol) and an alkylene oxide (e.g., propylene oxide).[1] This process typically requires heating to at least 50°C and may use a catalyst like potassium hydroxide.[1]

Experimental Protocol for a Tetrabromophthalic Diester
  • Prepare a slurry of TBPA in a C2 to C6 polyhydric aliphatic alcohol.[1]

  • Optionally, add a catalyst such as potassium hydroxide.[1]

  • Add a C3 to C8 alkylene oxide to the mixture.[1]

  • Heat the agitated reaction mixture to at least 50°C to initiate the reaction.[1]

  • Continue the reaction until the acid value of the diester composition is equal to or less than 0.25 mg KOH/gm.[1]

Experimental Workflow Comparison

Comparison_Workflow cluster_guanidine Guanidine Salt Synthesis cluster_diester Diester Synthesis G_Start TBPA + Water G_Step1 Hydrolysis (80-90°C) G_Start->G_Step1 G_Intermediate Tetrabromophthalic Acid G_Step1->G_Intermediate G_Step2 Addition of Guanidine (Room Temp) G_Intermediate->G_Step2 G_Product Guanidinium Salt (Precipitate) G_Step2->G_Product D_Start TBPA + Polyol + Alkylene Oxide D_Step1 Heating with Agitation (>50°C, Catalyst) D_Start->D_Step1 D_Product Diester Product (Liquid) D_Step1->D_Product

Caption: Comparison of synthesis workflows for guanidine salt vs. diester.

Performance and Reproducibility Considerations

The reproducibility of the synthesis of tetrabromophthalic acid, compound with guanidine (1:2) is expected to be high due to the quantitative nature of the acid-base reaction. However, factors such as the purity of the starting materials and precise control of stoichiometry will be critical for obtaining a consistent product.

In terms of performance, the guanidinium salt, being an additive flame retardant, may be more prone to leaching from the polymer matrix over time compared to reactive alternatives like diesters. This is a critical consideration for long-term applications and in environments where exposure to solvents or high temperatures is expected. Conversely, the synthesis of the guanidinium salt is simpler and avoids the use of potentially hazardous alkylene oxides.

Conclusion

The synthesis of tetrabromophthalic acid, compound with guanidine (1:2) presents a straightforward and likely reproducible route to an additive-type flame retardant. The primary advantages of this method are its simplicity and mild reaction conditions. However, when selecting a flame retardant, researchers must weigh these synthetic advantages against the performance characteristics of the final product, particularly the potential for leaching, in comparison to covalently integrated reactive flame retardants derived from the same TBPA precursor. Further experimental data is required to fully evaluate the performance of the guanidinium salt in various polymer systems.

References

Safety Operating Guide

Safe Disposal of Guanidine Thiocyanate (CAS 593-84-0)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided EINECS number 246-889-0 corresponds to Heptene, a flammable solvent with different disposal requirements. This guide focuses on Guanidine Thiocyanate (CAS 593-84-0), a substance more commonly used by researchers in drug development and life sciences, which we believe to be the intended subject of your query. Always verify the chemical identity and consult your institution's specific safety protocols before handling and disposal.

Guanidine thiocyanate is a hazardous chemical that requires careful handling and disposal to ensure personnel safety and environmental protection. It is harmful if swallowed, in contact with skin, or inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1]. This document provides essential information for the proper disposal of Guanidine thiocyanate in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[2]. Avoid the formation of dust and aerosols[3].

Key Hazards:

  • Toxicity: Harmful by ingestion, skin contact, and inhalation[1][3].

  • Corrosivity: Causes severe skin burns and eye damage[2].

  • Reactivity: Contact with acids liberates very toxic gas[3]. Incompatible with strong acids, strong oxidizing agents, and cyanides[3].

  • Environmental: Harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment[2].

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[2][3].
Skin Protection Impervious gloves (Nitrile rubber with a minimum layer thickness of 0.11mm is recommended). Wear appropriate protective clothing to minimize skin contact[3].
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood[2][3].
Step-by-Step Disposal Procedure

Guanidine thiocyanate should be disposed of as hazardous waste. Do not release it into the environment or pour it down the drain[2][4].

  • Containment:

    • Collect waste Guanidine thiocyanate, whether in solid or solution form, in a designated, properly labeled, and sealed container.

    • Leave chemicals in their original containers if possible. Do not mix with other waste.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: Guanidine Thiocyanate."

    • Include information about the concentration and any other components in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, especially acids and strong oxidizing agents[3].

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Emergency Procedures
  • Spills:

    • Evacuate the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep or vacuum up the spilled material and place it in a suitable container for disposal[2]. Avoid generating dust[2].

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[3].

    • Skin: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[3].

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention[2][3].

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C Collect Guanidine Thiocyanate Waste in a Designated Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Ensure Container is Properly Labeled: 'Hazardous Waste: Guanidine Thiocyanate' C->D E Securely Seal the Container D->E F Store in a Designated Hazardous Waste Area E->F G Keep Away From Incompatible Materials (Acids) F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Waste is Transported by Licensed Contractor H->I

References

Essential Safety and Logistical Information for Handling Silver Nitrate (AgNO₃)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: EINECS 246-889-0

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Silver Nitrate (AgNO₃). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Silver nitrate is a potent oxidizing agent and can be toxic and corrosive.[1] It is essential to handle this chemical with care, utilizing appropriate personal protective equipment and following designated storage and disposal protocols to mitigate risks.[1]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling silver nitrate is provided in the table below.

PPE ItemSpecificationPurpose
Hand Protection Nitrile gloves are preferred.[1]To protect hands from direct contact with the chemical.[1]
Eye Protection Safety goggles or a face shield should be used.[1][2]To protect eyes from splashes.[1]
Body Protection A lab coat is recommended.[1]To provide an additional layer of protection for skin and clothing.[1]
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][4]To avoid inhalation of fumes or dust.[1]

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, such as under a chemical fume hood, to prevent the inhalation of fumes.[1]

  • Avoid all direct contact with skin, eyes, and clothing.[1][4]

  • Use spatulas or tongs when handling silver nitrate crystals or powder; never touch with bare hands.[1]

  • Eating, drinking, and smoking are strictly prohibited in areas where silver nitrate is handled.[1]

Storage:

  • Store silver nitrate in a cool, well-ventilated area.

  • Keep containers tightly closed and protected from light, as it is photosensitive and can decompose.[1]

  • Store separately from flammable materials, combustible materials, and incompatible substances such as ammonia.[1][5]

Disposal Plan

  • Silver nitrate waste must be collected in a designated and properly labeled hazardous waste container.[1][6]

  • Do not dispose of silver nitrate down the drain or in the general trash.[6]

  • It is often recommended to convert silver nitrate waste to silver chloride, which is less hazardous, by adding a solution of sodium chloride.

  • Dispose of silver nitrate waste in accordance with local, state, and federal regulations.[1] It is best practice to use a licensed professional waste disposal service.[6]

Experimental Workflow: Preparation of a Silver Nitrate Solution

The following diagram illustrates a standard workflow for the preparation of a silver nitrate solution in a laboratory setting.

G cluster_prep Preparation cluster_cleanup Cleanup and Disposal gather_materials Gather Materials: - Silver Nitrate (solid) - Deionized Water - Volumetric Flask - Weighing Scale - Spatula - Beaker don_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat gather_materials->don_ppe weigh_ag Weigh Silver Nitrate don_ppe->weigh_ag dissolve_ag Dissolve in Deionized Water weigh_ag->dissolve_ag transfer_solution Transfer to Volumetric Flask dissolve_ag->transfer_solution dilute_solution Dilute to Final Volume transfer_solution->dilute_solution label_flask Label Flask Clearly dilute_solution->label_flask clean_glassware Clean Glassware label_flask->clean_glassware dispose_waste Dispose of Waste Properly clean_glassware->dispose_waste

Caption: Workflow for Preparing a Silver Nitrate Solution

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.